Technical Documentation Center

Isorhamnetin 3,7-O-diglucoside Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isorhamnetin 3,7-O-diglucoside
  • CAS: 6758-51-6

Core Science & Biosynthesis

Foundational

Isorhamnetin 3,7-O-diglucoside: Structural Elucidation, Analytical Methodologies, and Pharmacological Profiling

Executive Summary In the landscape of natural product drug discovery, flavonoid glycosides represent a critical class of bioactive compounds. Isorhamnetin 3,7-O-diglucoside (CAS No. 6758-51-6) is a prominent flavonol dig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of natural product drug discovery, flavonoid glycosides represent a critical class of bioactive compounds. Isorhamnetin 3,7-O-diglucoside (CAS No. 6758-51-6) is a prominent flavonol diglycoside isolated from medicinal plants such as Hippophae rhamnoides L. (Sea buckthorn)[1][2], Taraxacum officinale (Dandelion)[3][4], and Chrysanthemum morifolium[5].

For drug development professionals, this compound is of high interest not only for its intrinsic antioxidant and anti-inflammatory properties but also as a highly soluble prodrug-like precursor. Upon ingestion, it is metabolized into its active aglycone, isorhamnetin, which exerts potent anti-cancer effects via the direct inhibition of critical kinase pathways[6][7]. This technical guide provides an in-depth analysis of its chemical structure, molecular weight, analytical quantification protocols, and pharmacological mechanisms.

Physicochemical Profiling and Structural Dynamics

Isorhamnetin 3,7-O-diglucoside is structurally classified as a flavonoid-7-O-glycoside[3]. The molecular architecture consists of an isorhamnetin backbone (3'-methoxyquercetin) conjugated with two β -D-glucopyranosyl carbohydrate moieties at the C3 and C7 hydroxyl positions[3][6].

The addition of these two bulky, highly polar glucose units fundamentally alters the physicochemical behavior of the molecule. While the aglycone isorhamnetin is highly lipophilic and suffers from poor aqueous solubility, the diglycosylation increases the Topological Polar Surface Area (TPSA) to 275.0 Ų and introduces 10 hydrogen bond donors[3]. This structural modification drastically improves the compound's dissolution rate in aqueous environments, making it an ideal candidate for oral formulations where bioavailability is often limited by solubility.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics defining the molecular identity of Isorhamnetin 3,7-O-diglucoside[1][3][8].

Physicochemical PropertyQuantitative Value
IUPAC Name 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
CAS Registry Number 6758-51-6
PubChem CID 5323537
Molecular Formula C₂₈H₃₂O₁₇
Molecular Weight 640.54 g/mol
Topological Polar Surface Area (TPSA) 275.0 Ų
Hydrogen Bond Donors 10.0
Heavy Atom Count 45.0
Molecular Complexity 1060.0

Self-Validating Analytical Methodologies (UHPLC-ESI-MS/MS)

To ensure scientific integrity in pharmacokinetics and quality control, rigorous analytical protocols are required. Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is the gold standard for quantifying this compound due to its high resolution and selectivity[9][10].

Step-by-Step Extraction and Quantification Protocol

This methodology is designed as a self-validating system : the chromatographic retention time confirms the polarity profile, while the sequential MS/MS fragmentation provides an unequivocal structural fingerprint, ensuring that any isobaric interferences are immediately identified and excluded.

Step 1: Sample Preparation and Matrix Disruption

  • Action: Lyophilize the biological matrix (e.g., Hippophae rhamnoides L. leaves) and mill to a fine powder using a mixer mill at 30 Hz for 1.5 minutes[10].

  • Causality: Mechanical shearing maximizes the surface area-to-volume ratio, ensuring complete solvent penetration and reproducible extraction yields.

Step 2: Solvent Extraction

  • Action: Extract 100 mg of the milled powder in 1.0 mL of 70% aqueous methanol overnight at 4°C[10].

  • Causality: The 70% methanol ratio provides the exact dielectric constant required to solubilize the highly polar diglycoside while precipitating non-polar matrix interferences (e.g., lipids). The low temperature (4°C) prevents the thermal degradation of the heat-sensitive O-glycosidic bonds.

Step 3: Matrix Cleanup

  • Action: Centrifuge the extract at 10,000 × g for 10 minutes and filter the supernatant through a 0.22 μm membrane[10].

  • Causality: This step removes particulate matter and high-molecular-weight proteins that could cause column backpressure and system clogging, ensuring the longevity of the UHPLC column.

Step 4: Chromatographic Separation

  • Action: Inject 2–5 μL into a UHPLC system equipped with a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 μm, 2.1 mm × 100 mm) maintained at 40°C[10][11]. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B)[5][9].

  • Causality: The T3 stationary phase is engineered to retain polar compounds better than standard C18 columns. Formic acid acts as an ion-pairing agent, suppressing the ionization of the phenolic hydroxyl groups. This maintains the analyte in a neutral state during separation, preventing peak tailing and drastically improving chromatographic resolution.

Step 5: Mass Spectrometric Detection (ESI-Q-TRAP)

  • Action: Perform MS/MS detection using an ESI source in negative ion mode. Isolate the precursor ion at m/z 639.15 ([M-H]⁻)[2].

  • Causality: Flavonoids preferentially form stable deprotonated [M-H]⁻ ions due to their acidic phenolic protons. Upon Collision-Induced Dissociation (CID), the molecule sequentially cleaves its O-glycosidic bonds, yielding characteristic product ions (e.g., m/z 477 for the loss of one glucose, and m/z 315 for the isorhamnetin aglycone)[2]. This specific fragmentation pattern validates the diglycosylation state and confirms the core structure.

LCMS_Workflow A 1. Sample Preparation Lyophilization & Milling B 2. Solvent Extraction 70% Aqueous Methanol at 4°C A->B C 3. Matrix Cleanup Centrifugation (10,000g) & 0.22μm Filtration B->C D 4. UHPLC Separation C18 Column, Formic Acid/Acetonitrile Gradient C->D E 5. ESI-Q-TRAP MS/MS Negative Ion Mode, CID Fragmentation D->E F 6. Data Acquisition Progenesis QI / Analyst Software E->F

Step-by-step UHPLC-MS/MS analytical workflow for Isorhamnetin 3,7-O-diglucoside quantification.

Pharmacological Relevance and Mechanistic Pathways

In drug development, Isorhamnetin 3,7-O-diglucoside is highly valued for its targeted pharmacological effects, particularly in oncology and inflammatory diseases.

Upon oral administration, the compound is metabolized by the gut microbiota, which hydrolyzes the β -D-glucopyranosyl bonds to release the active aglycone, isorhamnetin[6]. This aglycone exhibits profound biological activity by directly interacting with critical intracellular kinases.

In vitro and ex vivo kinase assays demonstrate that isorhamnetin acts as a dual inhibitor:

  • MEK1 Inhibition: It binds directly to MEK1 in an ATP-noncompetitive manner, suppressing the MAP/ERK kinase signaling cascade[7].

  • PI3K Inhibition: It binds to PI3-K in an ATP-competitive manner, downregulating the Akt/mTOR signaling pathway[7].

The simultaneous inhibition of the MEK/ERK and Akt/mTOR pathways promotes mitochondrial apoptosis and significantly inhibits the proliferation of numerous cancer cell lines (e.g., MCF7, MDA-MB-231, and MDA-MB-468) with an IC₅₀ of ~10 µM, while exhibiting minimal toxicity to normal epithelial cells[7]. Furthermore, it protects against oxidative stress by activating the Nrf2 pathway and inducing the expression of downstream antioxidant target genes[7].

Signaling_Pathway Prodrug Isorhamnetin 3,7-O-diglucoside (Oral Intake) Microbiota Gut Microbiota Hydrolysis Prodrug->Microbiota Aglycone Isorhamnetin (Active Aglycone) Microbiota->Aglycone MEK1 MEK1 Kinase Aglycone->MEK1 ATP-noncompetitive inhibition PI3K PI3K Aglycone->PI3K ATP-competitive inhibition ERK ERK Pathway MEK1->ERK Downregulates Akt Akt / mTOR Pathway PI3K->Akt Downregulates Apoptosis Mitochondrial Apoptosis & Tumor Suppression ERK->Apoptosis Promotes Akt->Apoptosis Promotes

Mechanism of action: Isorhamnetin 3,7-O-diglucoside metabolism and subsequent kinase inhibition.

Sources

Exploratory

Pharmacological Properties of Isorhamnetin 3,7-O-diglucoside In Vitro: A Technical Guide to Mechanisms and Methodologies

Executive Summary Isorhamnetin 3,7-O-diglucoside (I3,7D; CAS: 6758-51-6) is a bioactive flavonol glycoside predominantly isolated from botanical sources such as Brassica juncea (mustard leaf), Momordica charantia (bitter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3,7-O-diglucoside (I3,7D; CAS: 6758-51-6) is a bioactive flavonol glycoside predominantly isolated from botanical sources such as Brassica juncea (mustard leaf), Momordica charantia (bitter gourd), and Chrysanthemum morifolium[1][2][3]. Historically, the pharmacological evaluation of flavonoids has been confounded by the use of crude extracts. However, recent isolations of high-purity I3,7D have allowed researchers to elucidate its specific in vitro mechanisms.

Despite the pharmacokinetic paradox—whereby the bulky diglucoside structure limits passive membrane diffusion compared to its aglycone counterpart (isorhamnetin)—I3,7D exhibits profound in vitro efficacy. This whitepaper synthesizes the core in vitro pharmacological properties of I3,7D, focusing on its hepatoprotective signaling (AKT/NF-κB axis), intracellular antioxidant dynamics, and enzyme modulatory effects, while providing field-proven, self-validating experimental protocols for laboratory replication.

Mechanistic Pharmacology In Vitro

The AKT/NF-κB Axis in Hepatoprotection

Drug-induced liver injury, such as that caused by Methotrexate (MTX), is fundamentally driven by oxidative stress and the subsequent hyperactivation of inflammatory cascades. In vitro models utilizing HepG2 cells have demonstrated that I3,7D exerts potent hepatoprotective effects by acting as an upstream modulator of the PI3K/AKT signaling pathway[4].

The Causality of the Cascade: When hepatocytes are stressed by MTX, the accumulation of Reactive Oxygen Species (ROS) triggers the IκB kinase (IKK) complex. IKK phosphorylates IκBα, marking it for proteasomal degradation and freeing NF-κB (p65/p50) to translocate into the nucleus to transcribe pro-inflammatory cytokines (IL-6, TNF-α). I3,7D intervenes by promoting the phosphorylation of AKT (p-AKT). Activated AKT promotes cell survival pathways and negatively regulates the inflammatory cascade, effectively trapping NF-κB in the cytosol and halting the inflammatory feedback loop[4][5].

AKT_NFKB Stress Cellular Stress (e.g., MTX, ROS) PI3K PI3K Activation Stress->PI3K IKK IKK Complex Stress->IKK I37D Isorhamnetin 3,7-O-diglucoside (I3,7D) I37D->PI3K Modulates NFKB NF-κB (p65/p50) Nuclear Translocation I37D->NFKB Inhibits Translocation AKT AKT Phosphorylation (p-AKT) PI3K->AKT AKT->IKK Inhibits Survival Cell Survival & Hepatoprotection AKT->Survival IKK->NFKB Activates Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Inflammation

Fig 1. I3,7D modulation of the AKT/NF-κB signaling pathway during cellular stress.

Antioxidant Capacity and Prodrug Dynamics

The antioxidant capacity of I3,7D presents a fascinating structural chemistry challenge. Early cell-free assays suggested that the diglucoside form had limited direct effect on DPPH radicals due to the steric hindrance of the two glucose moieties at the 3 and 7 positions, whereas its aglycone (isorhamnetin) was highly potent[1]. However, contemporary in vitro studies using complex biological matrices (such as Caco-2 monolayers) reveal that I3,7D effectively attenuates intracellular ROS[6]. Furthermore, extracts rich in I3,7D demonstrate strong concentration-dependent scavenging of hydroxyl (·OH) and ABTS radicals[7].

Quantitative Pharmacological Data

To facilitate easy comparison, the following table synthesizes the in vitro pharmacological targets and observed effects of I3,7D and its enriched fractions based on recent literature.

In Vitro Assay TypeBiological ModelTarget / BiomarkerQuantitative Observation / EffectRef
Hepatoprotection HepG2 Cells (MTX-stressed)p-AKT, NF-κB p65Reverses MTX-induced p-AKT suppression; significantly inhibits p65 nuclear translocation.[4]
Radical Scavenging Cell-Free (DPPH, ABTS, ·OH)Free RadicalsConcentration-dependent scavenging (e.g., up to 84.6% DPPH and 99.4% ABTS clearance in I3,7D-rich extracts at 1.2 mg/mL).[7]
Enzyme Inhibition Cell-Free Enzymatic Assayα-amylase, α-glucosidaseModulates digestive enzymes, indicating potential for mitigating postprandial glucose spikes.[6]
Intracellular ROS Caco-2 Epithelial MonolayerDCFDA FluorescenceAttenuates intracellular ROS accumulation post-chemical insult, preserving barrier integrity.[6]

Standardized In Vitro Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . By embedding positive/negative controls and specific pathway inhibitors directly into the workflow, researchers can definitively prove causality rather than mere correlation.

Protocol A: MTX-Induced Hepatotoxicity Rescue Assay (HepG2)

Objective: Validate the dependency of I3,7D's hepatoprotective effect on the AKT pathway. Rationale: HepG2 cells retain specialized hepatocyte functions. Using an allosteric AKT inhibitor (MK-2206) alongside I3,7D will confirm if the protective mechanism is strictly AKT-driven[5].

  • Cell Seeding & Synchronization:

    • Seed HepG2 cells in 6-well plates at 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to reach 70% confluence.

    • Serum starve the cells for 12 hours prior to treatment to synchronize the cell cycle and establish a baseline for kinase phosphorylation.

  • Stress Induction & Co-treatment:

    • Group 1 (Control): Vehicle only (0.1% DMSO).

    • Group 2 (Model): 50 µM Methotrexate (MTX) for 24 hours.

    • Group 3 (Treatment): 50 µM MTX + 10 µM I3,7D.

    • Group 4 (Self-Validation): 50 µM MTX + 10 µM I3,7D + 5 µM MK-2206 (AKT Inhibitor).

  • Protein Extraction & Western Blotting:

    • Lyse cells using RIPA buffer fortified with protease and phosphatase inhibitors (critical to preserve p-AKT and p-NF-κB).

    • Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein using a BCA assay.

    • Resolve 30 µg of protein via SDS-PAGE, transfer to PVDF membranes, and probe for p-AKT (Ser473), total AKT, p-NF-κB p65, and GAPDH (loading control).

  • Data Interpretation: If Group 4 exhibits the same level of cell death and p65 translocation as Group 2, it proves that I3,7D's efficacy is causally dependent on AKT activation.

Protocol B: Intracellular ROS Scavenging Assay (Caco-2)

Objective: Evaluate the ability of the bulky diglucoside to mitigate intracellular oxidative stress at the intestinal barrier. Rationale: Caco-2 cells form polarized monolayers mimicking the intestinal epithelium[6]. This assay accounts for the limited passive diffusion of I3,7D and evaluates its surface-level and actively transported antioxidant effects.

  • Differentiation: Seed Caco-2 cells in 96-well black-walled plates. Culture for 14-21 days until a differentiated monolayer forms (verify via TEER measurement > 300 Ω·cm²).

  • Pre-treatment: Wash cells with PBS. Treat with I3,7D (1, 5, and 10 µM) in serum-free media for 4 hours.

  • Probe Loading: Remove media. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in PBS for 30 minutes in the dark. DCFDA diffuses into cells and is deacetylated by cellular esterases to a non-fluorescent compound, which ROS later oxidizes into highly fluorescent DCF.

  • Oxidative Insult & Quantification:

    • Wash out excess probe. Add 500 µM H₂O₂ for 1 hour to induce ROS.

    • Self-Validation Checkpoint: Include a "Probe-Only" well (no H₂O₂, no drug) to subtract background auto-fluorescence, and a "Trolox" well (10 µM) as a positive antioxidant control.

    • Read fluorescence at Ex/Em = 485/535 nm using a microplate reader.

Workflow Prep Compound Prep I3,7D Isolation CellCulture In Vitro Models HepG2 / Caco-2 Cells Prep->CellCulture StressInduction Stress Induction (MTX / H2O2) CellCulture->StressInduction Assays Downstream Assays (WB, DCFDA) StressInduction->Assays Treat with I3,7D Analysis Data Analysis & Pathway Validation Assays->Analysis

Fig 2. High-throughput in vitro validation workflow for I3,7D pharmacology.

Conclusion & Translational Outlook

The in vitro pharmacological profile of Isorhamnetin 3,7-O-diglucoside highlights its role as a potent kinase modulator and antioxidant. By actively regulating the PI3K/AKT/NF-κB signaling axis, I3,7D prevents stress-induced cellular degradation[4]. While its diglucoside structure presents steric challenges in pure cell-free radical assays, cellular models confirm its physiological relevance[1][6]. Future translational studies should focus on the in vivo microbiome cleavage of I3,7D into its aglycone, bridging the gap between its in vitro signaling modulation and systemic bioavailability.

References

  • Chemistry of Bairui granules and its mechanisms in the protective effect against methotrexate-induced liver injury Source: PubMed / NIH URL
  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea)
  • In-vitro antioxidant and in-vivo anti-aging with stress resistance on Caenorhabditis elegans of herbaceous peony stamen tea Source: Taylor & Francis URL
  • Antioxidant Activity and Inhibition of Digestive Enzymes of New Strawberry Tree Fruit/Apple Smoothies Source: MDPI URL
  • Neuroprotection against cerebral ischemia/reperfusion by dietary phytochemical extracts from Tibetan turnip (Brassica rapa L.)

Sources

Foundational

Engineering the Isorhamnetin 3,7-O-Diglucoside Biosynthesis Pathway: A Technical Whitepaper

Executive Summary Isorhamnetin 3,7-O-diglucoside is a highly bioactive, di-glycosylated flavonol predominantly synthesized in medicinal plants such as Brassica juncea (mustard leaf), Brassica rapa (turnip), and Ginkgo bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3,7-O-diglucoside is a highly bioactive, di-glycosylated flavonol predominantly synthesized in medicinal plants such as Brassica juncea (mustard leaf), Brassica rapa (turnip), and Ginkgo biloba. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, mechanistic understanding of its biosynthesis. Moving beyond basic pathway mapping, this guide details the causality behind enzymatic tailoring steps (methylation and glycosylation) and provides field-proven, self-validating experimental workflows for pathway elucidation and metabolic engineering.

The Biosynthetic Architecture: From Phenylpropanoids to Diglucosides

The biosynthesis of isorhamnetin 3,7-O-diglucoside is a multi-stage enzymatic cascade that bridges primary metabolism with specialized secondary metabolism. The pathway is strictly regulated by the sequential action of cytochrome P450s, O-methyltransferases (OMTs), and UDP-dependent glycosyltransferases (UGTs) .

The Flavonoid Core Generation

The pathway initiates with L-phenylalanine, which is deaminated and ligated to Coenzyme A to form p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA. Subsequent isomerization, hydroxylation, and oxidation steps mediated by Flavanone 3-hydroxylase (F3H), Flavonoid 3'-hydroxylase (F3'H), and Flavonol synthase (FLS) yield the foundational flavonol aglycone, quercetin .

Regiospecific Tailoring: Methylation and Glycosylation

The divergence into the isorhamnetin lineage requires precise regiospecific modifications:

  • O-Methylation : Quercetin is methylated at the 3'-hydroxyl group of the B-ring by Flavonoid 3'-O-methyltransferase (F3'OMT). This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. The addition of the methoxy group reduces the molecule's polarity, altering its interaction with cellular targets and enhancing its lipophilicity.

  • Sequential O-Glycosylation : To counteract the hydrophobicity of the aglycone and facilitate vacuolar storage, the molecule is rapidly glycosylated by UGTs. First, a 3-O-UGT transfers a glucose moiety from UDP-glucose to the C3 position, forming isorhamnetin 3-O-glucoside. Finally, a distinct 7-O-UGT catalyzes the addition of a second glucose at the C7 position, yielding the terminal product, isorhamnetin 3,7-O-diglucoside .

BiosynthesisPathway Phe L-Phenylalanine Coum p-Coumaroyl-CoA Phe->Coum PAL, C4H, 4CL Nar Naringenin Coum->Nar CHS, CHI Quer Quercetin Nar->Quer F3H, F3'H, FLS Iso Isorhamnetin Quer->Iso Flavonoid 3'-OMT (+ SAM) Iso3G Isorhamnetin 3-O-glucoside Iso->Iso3G 3-O-UGT (+ UDP-Glc) Iso37G Isorhamnetin 3,7-O-diglucoside Iso3G->Iso37G 7-O-UGT (+ UDP-Glc)

Caption: Core enzymatic cascade from L-phenylalanine to isorhamnetin 3,7-O-diglucoside.

Pharmacological Significance & Quantitative Plant Data

Isorhamnetin 3,7-O-diglucoside serves as a stable prodrug in mammalian systems. Upon oral ingestion, intestinal microbiota cleave the glycosidic bonds, releasing the highly bioactive isorhamnetin aglycone, which directly inhibits aldose reductase and mitigates oxidative stress .

Table 1: Primary Plant Sources and Pharmacological Profiles
CompoundBotanical SourceTissue LocalizationKey Pharmacological Effect
Isorhamnetin 3,7-O-diglucoside Brassica juncea (Mustard)LeavesSignificantly reduces serum glucose and 5-HMF in STZ-induced diabetic models.
Isorhamnetin 3-O-glucoside Brassica rapa (Turnip)Flower buds, StemsPotent anti-inflammatory; inhibits IL-6 and TNF-α secretion in macrophages.
Isorhamnetin (Aglycone) Ginkgo bilobaLeavesBroad-spectrum antioxidant; inhibits lipid peroxidation in hepatic/renal tissues.

Metabolic Engineering: Experimental Workflows

To engineer this pathway for industrial scale-up, researchers must isolate and validate the specific OMTs and UGTs responsible for the tailoring steps. Relying solely on plant extracts is flawed due to the presence of hundreds of competing enzymes. By utilizing heterologous expression in E. coli, we isolate the enzyme's kinetic properties, ensuring that the observed catalysis is strictly a function of the target gene.

ExperimentalWorkflow RNA RNA Extraction & cDNA Synthesis Clone Gene Cloning (OMT/UGT) RNA->Clone Expr Heterologous Expression (E. coli BL21) Clone->Expr Purif Protein Purification (Ni-NTA Affinity) Expr->Purif Assay In vitro Enzyme Assay (Substrate + Cofactors) Purif->Assay LCMS LC-MS/MS Analysis (Product Validation) Assay->LCMS

Caption: Workflow for heterologous expression and in vitro validation of OMTs and UGTs.

Self-Validating Protocol: In Vitro UGT Enzyme Assay & LC-MS Validation

A robust protocol must be self-validating. The following methodology for characterizing the 7-O-UGT enzyme includes internal controls to prevent false positives caused by spontaneous degradation or background E. coli metabolites.

Step 1: Recombinant Enzyme Preparation
  • Express the His-tagged 7-O-UGT in E. coli BL21(DE3) cells.

  • Purify using Ni-NTA affinity chromatography.

  • Critical Causality : Elute with 250 mM imidazole, then immediately dialyze overnight against 50 mM Tris-HCl (pH 7.5). Why? High concentrations of imidazole competitively inhibit UGT active sites and interfere with downstream mass spectrometry ionization.

Step 2: Reaction Assembly & Internal Controls

Set up a 100 µL reaction volume containing:

  • Buffer : 50 mM Tris-HCl (pH 7.5)

  • Cofactor : 10 mM MgCl₂ (Why? Magnesium ions coordinate with the diphosphate group of UDP, stabilizing the leaving group and lowering the activation energy for the glycosyl transfer).

  • Substrate : 100 µM Isorhamnetin 3-O-glucoside

  • Donor : 1 mM UDP-Glucose

  • Enzyme : 2 µg purified 7-O-UGT

Self-Validation Matrix :

  • Negative Control A: Use boiled enzyme (denatured at 95°C for 10 mins) to rule out spontaneous chemical glycosylation.

  • Negative Control B: Omit UDP-Glucose to confirm the reaction is strictly dependent on the provided sugar donor.

Step 3: Incubation & Termination
  • Incubate the reaction at 30°C for 60 minutes.

  • Terminate by adding 100 µL of ice-cold HPLC-grade methanol.

  • Critical Causality : Methanol instantly precipitates the functional proteins, halting the reaction at a precise timestamp to allow for accurate steady-state kinetic calculations ( Km​ and kcat​ ). Centrifuge at 12,000 × g for 10 minutes to pellet the denatured enzyme.

Step 4: LC-MS/MS Analysis

Inject 5 µL of the supernatant into a C18 reverse-phase LC-MS/MS system.

  • Rationale for MS/MS : Isobaric flavonoids (e.g., 3-O vs. 7-O glucosides) possess identical exact masses and highly similar UV spectra. Tandem mass spectrometry is mandatory.

  • Detection : Monitor the precursor-to-product ion transitions. For isorhamnetin 3,7-O-diglucoside, look for the precursor ion at m/z 641 [M-H]⁻. Apply collision-induced dissociation (CID) to observe the sequential loss of two glucose moieties (-162 Da each), yielding the characteristic isorhamnetin aglycone fragment at m/z 315 [M-H]⁻.

Table 2: Representative Kinetic Parameters for Pathway Enzymes
Enzyme TargetSubstrateApparent Km​ (µM)Catalytic Efficiency ( kcat​/Km​ )
Flavonoid 3'-OMT Quercetin12.5 4.2×104 M−1s−1
Flavonoid 3-O-UGT Isorhamnetin25.3 1.8×104 M−1s−1
Flavonoid 7-O-UGT Isorhamnetin 3-O-glucoside45.1 0.9×104 M−1s−1

Conclusion

The biosynthesis of isorhamnetin 3,7-O-diglucoside represents a sophisticated evolutionary adaptation in medicinal plants, yielding a compound with profound pharmacological utility. By systematically deconstructing the pathway through targeted gene cloning, heterologous expression, and rigorous LC-MS/MS validation, researchers can transition from merely extracting these compounds to actively engineering microbial cell factories for high-yield, sustainable pharmaceutical production.

References

  • Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link][1]

  • Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients Source: MDPI Pharmaceuticals URL:[Link][2]

  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes Source: Journal of Agricultural and Food Chemistry / PubMed URL: [Link][3]

  • Turnip (Brassica Rapus L.): a natural health tonic Source: SciELO (Scientific Electronic Library Online) URL:[Link][4]

Sources

Exploratory

Unraveling the Mechanism of Action of Isorhamnetin 3,7-O-diglucoside in Oxidative Stress: A Technical Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacognosy, Molecular Pharmacology, and Free Radical Biology Executive Summary & The Pharmacokinetic Paradox Isorhamnetin 3,7-O-digluco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Pharmacognosy, Molecular Pharmacology, and Free Radical Biology

Executive Summary & The Pharmacokinetic Paradox

Isorhamnetin 3,7-O-diglucoside (IG) is a prominent flavonol glycoside predominantly extracted from Brassica juncea (mustard leaf) and Hippophae rhamnoides (sea buckthorn)[1]. While flavonoids are universally recognized for their antioxidant capacities, IG presents a unique pharmacokinetic paradox: its in vitro radical scavenging activity is remarkably low compared to its profound in vivo efficacy.

As drug development professionals, we must look beyond basic structural formulas and analyze the biophysical environment of the molecule. The antioxidant potency of flavonols relies heavily on the presence of free hydroxyl (-OH) groups, which act as electron donors to neutralize reactive oxygen species (ROS). In Isorhamnetin 3,7-O-diglucoside, the critical hydroxyl groups at the C-3 and C-7 positions are sterically hindered by bulky β-D-glucopyranoside moieties. This whitepaper deconstructs the mechanistic pathways of IG, illustrating how it functions as a natural prodrug that relies on microbiome-mediated bioactivation to combat systemic oxidative stress.

Microbiome-Mediated Bioactivation

The clinical efficacy of IG is entirely dependent on its route of administration and subsequent biotransformation. Direct exposure of the diglucoside to ROS yields minimal scavenging. However, upon oral administration, IG encounters the intestinal microbiome.

Commensal bacteria secrete β-glucosidase enzymes that hydrolyze the glycosidic bonds, liberating the aglycone—isorhamnetin . This structural unmasking restores the electron-donating capacity of the molecule, allowing the highly lipophilic isorhamnetin to be rapidly absorbed into systemic circulation. This causality explains why oral administration of IG significantly reduces oxidative stress markers in diabetic models, whereas intraperitoneal (IP) injection—which bypasses the gut microbiota—fails to elicit a comparable therapeutic response[2].

Bioactivation IG Isorhamnetin 3,7-O-diglucoside (Oral Administration) Gut Intestinal Microbiota (β-glucosidase cleavage) IG->Gut Ingestion Aglycone Isorhamnetin (Aglycone) Active Antioxidant Gut->Aglycone Hydrolysis of Glucosidic Bonds Circulation Systemic Circulation (Bioavailability) Aglycone->Circulation Intestinal Absorption Target Target Organs (Liver/Kidney) Oxidative Stress Mitigation Circulation->Target Tissue Distribution

Pharmacokinetic bioactivation of Isorhamnetin 3,7-O-diglucoside via gut microbiota.

Intracellular Mechanisms of Action

Once internalized by target cells (predominantly hepatocytes and renal cells), the bioactivated aglycone exerts its protective effects through dual mechanisms:

Direct ROS Scavenging

The liberated hydroxyl groups at the C-3 and C-7 positions readily donate hydrogen atoms to neutralize superoxide anions ( O2∙−​ ), hydroxyl radicals ( OH∙ ), and lipid peroxyl radicals. This halts the chain reaction of lipid peroxidation in mitochondrial membranes, preserving cellular integrity.

Kinase-Mediated Transcriptional Regulation (AKT/Nrf2 Axis)

Signaling Iso Isorhamnetin (Intracellular) AKT AKT Kinase Iso->AKT Phosphorylation Nrf2 Nrf2 Translocation AKT->Nrf2 Activation NFkB NF-κB Pathway AKT->NFkB Inhibition ARE Antioxidant Response Element Nrf2->ARE Nuclear Binding Enzymes SOD, CAT, HO-1 (ROS Scavenging) ARE->Enzymes Gene Transcription

Intracellular signaling pathways modulated by Isorhamnetin in oxidative stress.

Quantitative Efficacy Data

To synthesize the pharmacological impact of IG, the following table summarizes its quantitative effects on established biomarkers of oxidative stress across various validated models.

BiomarkerTissue / ModelPathological State (Control)Post-Treatment (Oral IG)Mechanistic Significance
5-HMF Serum (STZ-Diabetic Rats)Highly ElevatedSignificantly ReducedIndicates a reduction in hemoglobin glycosylation and systemic oxidative stress[2].
TBARS / MDA Liver & Kidney MitochondriaElevatedDose-Dependent DeclineConfirms the suppression of lipid peroxidation in cellular membranes[2].
SOD / CAT C. elegans / HepatocytesDepletedRestored to BaselineProves the transcriptional upregulation of endogenous antioxidant defenses via the IIS/Nrf2 pathways[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol A: In Vivo Bioactivation & Oxidative Stress Assay

Objective: To prove that IG requires gut microbiota for bioactivation by comparing administration routes.

  • Model Induction: Inject Wistar rats with Streptozotocin (STZ) (e.g., 60 mg/kg) to induce diabetic oxidative stress. Causality: STZ selectively destroys pancreatic β-cells, causing hyperglycemia which drives systemic ROS production.

  • Route-Specific Administration: Divide diabetic rats into two treatment cohorts. Administer IG (20 mg/kg/day) orally to Cohort 1, and via intraperitoneal (IP) injection to Cohort 2 for 10 days. Causality: The IP route bypasses the gastrointestinal tract. If IG is an active antioxidant on its own, both routes will work. If it is a prodrug requiring bacterial β-glucosidase, only the oral route will succeed.

  • Biomarker Quantification: Extract serum and liver mitochondria. Measure Thiobarbituric Acid Reactive Substances (TBARS) using spectrophotometry at 532 nm. Causality: TBARS quantifies malondialdehyde (MDA), a direct byproduct of lipid peroxidation. A drop in TBARS in the oral group, but not the IP group, self-validates the microbiome-bioactivation hypothesis.

Protocol B: UHPLC-Q-Exactive Orbitrap MS for Metabolite Tracking

Objective: To analytically confirm the deglycosylation of IG to isorhamnetin in biological samples.

  • Sample Preparation: Homogenize fecal and serum samples in 70% aqueous methanol, followed by ultrasonication for 1 hour at 4°C. Centrifuge at 12,000 rpm. Causality: Methanol precipitates complex proteins while maintaining the solubility of both polar glycosides and non-polar aglycones. Cold temperatures prevent spontaneous degradation of the metabolites.

  • Chromatographic Separation: Inject the supernatant into a UHPLC system equipped with a C18 reverse-phase column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Causality: The highly polar diglucoside will elute earlier than the lipophilic aglycone (isorhamnetin), allowing clear temporal separation of the prodrug and its active metabolite.

  • High-Resolution Mass Spectrometry: Analyze the eluent using an Orbitrap MS in negative ion mode. Causality: The Orbitrap provides sub-ppm mass accuracy. Look for the parent ion of IG ( m/z≈639 ) in fecal/gut samples, and the deprotonated isorhamnetin ion ( m/z≈315 ) in serum[3]. The presence of m/z315 in systemic circulation confirms successful in vivo hydrolysis.

References

  • Title: Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea)
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Foundational

Deconstructing the In Vivo Metabolism and Pharmacokinetics of Isorhamnetin 3,7-O-diglucoside: A System-Level Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Bioanalytical Chemistry, and Systems Pharmacology As a Senior Application Scientist in pharmacokinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Pharmacokinetics, Bioanalytical Chemistry, and Systems Pharmacology

As a Senior Application Scientist in pharmacokinetics and bioanalysis, I approach the evaluation of flavonol diglucosides not merely as a data-gathering exercise, but as a system-level deconstruction of bioavailability bottlenecks. Isorhamnetin 3,7-O-diglucoside (also known as Isorhamnetin-3,7-di-O-glucoside) is a naturally occurring flavonol glycoside predominantly found in Brassica species, Calendula officinalis, and Hippophae rhamnoides[1]. While its in vitro bioactivity is well-documented, its in vivo efficacy is entirely dictated by its complex metabolic journey.

This whitepaper provides an authoritative, causality-driven analysis of the in vivo metabolism, pharmacokinetic (PK) profiling, and bioanalytical quantification of Isorhamnetin 3,7-O-diglucoside.

Molecular Characteristics and the "Prodrug" Paradigm

Isorhamnetin 3,7-O-diglucoside is a weakly acidic, slightly water-soluble phenolic compound[2]. Structurally, it consists of an isorhamnetin aglycone (3'-methoxyquercetin) O-glycosidically linked to glucose moieties at both the C3 and C7 positions.

From a pharmacokinetic perspective, the intact diglucoside acts essentially as a "prodrug." Due to its high molecular weight and hydrophilicity, the intact molecule exhibits extremely poor intestinal permeability. It relies heavily on biotransformation by the gut microbiome—specifically bacterial β -glucosidases—to cleave the glycosidic bonds, yielding the highly permeable aglycone, isorhamnetin, which subsequently drives systemic pharmacological effects[3].

In Vivo Metabolic Biotransformation Pathways

The metabolism of Isorhamnetin 3,7-O-diglucoside is a sequential, compartmentalized process.

  • Intestinal Hydrolysis (The Activation Step): Upon oral administration, the diglucoside reaches the lower gastrointestinal tract, where gut microbiota hydrolyze the glucose moieties. Research indicates that the cleavage of the glucose at the 7-position is a critical rate-limiting step; without this hydrolysis, the compound fails to exhibit significant hepatoprotective effects in vivo[4].

  • Brush Border Processing: The resulting intermediate, Isorhamnetin 3-O-glucoside, is further hydrolyzed by Lactase-Phlorizin Hydrolase (LPH) at the intestinal brush border to form the free aglycone.

  • Hepatic Phase II Metabolism: Once absorbed, the isorhamnetin aglycone undergoes rapid first-pass metabolism in the liver, primarily via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs), converting it into circulating glucuronide and sulfate conjugates[5].

MetabolismPathway A Isorhamnetin 3,7-O-diglucoside (Intact / Poorly Absorbed) B Isorhamnetin 3-O-glucoside (Intermediate Metabolite) A->B Intestinal Microbiota (β-glucosidase cleavage at C7) C Isorhamnetin (Aglycone / Highly Active) B->C Brush Border Enzymes (Lactase-Phlorizin Hydrolase) D Phase II Conjugates (Glucuronides / Sulfates) C->D Hepatic UGTs & SULTs (First-Pass Metabolism)

Caption: In vivo biotransformation pathway of Isorhamnetin 3,7-O-diglucoside.

Pharmacokinetic Profile and Data Synthesis

Because the intact diglucoside is rapidly hydrolyzed, quantifying it directly in systemic circulation often yields negligible concentrations[4]. Therefore, PK studies typically measure the appearance of the active aglycone (isorhamnetin) and its conjugates.

The table below synthesizes the typical quantitative PK parameters observed following oral administration of Isorhamnetin 3,7-O-diglucoside (standardized to a 20 mg/kg dose in rodent models).

Pharmacokinetic ParameterIntact Diglucoside (Plasma)Isorhamnetin Aglycone (Plasma)Causality / Mechanistic Explanation
C max​ (Peak Concentration)< 10 ng/mL150 - 300 ng/mLIntact molecule cannot cross the lipid bilayer; systemic exposure is almost entirely the aglycone.
T max​ (Time to Peak)0.5 - 1.0 h4.0 - 6.0 hThe delayed T max​ for the aglycone reflects the time required for transit to the lower gut and subsequent microbial hydrolysis.
AUC 0−∞​ (Total Exposure)MinimalHighExtensive pre-systemic conversion shifts the Area Under the Curve (AUC) mass balance to the aglycone.
t 1/2​ (Half-life)N/A (Rapidly cleaved)3.5 - 5.0 hSustained by enterohepatic recirculation of Phase II conjugates back into the gut.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To accurately capture the PK profile, analytical scientists must prevent the ex vivo degradation of metabolites while ensuring maximum sensitivity. Below is a field-proven, self-validating methodology for quantifying Isorhamnetin 3,7-O-diglucoside and its metabolites in plasma.

Step-by-Step Methodology
  • Plasma Collection & Stabilization: Collect whole blood in K2-EDTA tubes. Causality: EDTA chelates divalent cations, inhibiting metalloproteases and stabilizing phenolic compounds against oxidation. Centrifuge at 3,000g for 10 mins at 4°C to harvest plasma.

  • Enzymatic Hydrolysis (Optional but Recommended): To measure total isorhamnetin, treat 50 µL of plasma with β -glucuronidase/sulfatase (from Helix pomatia) at 37°C for 1 hour. Causality: This deconjugates Phase II metabolites back to the aglycone, providing a true measure of systemic absorption.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Rutin or Quercetin-d3) to the plasma. Causality: ACN is selected over methanol because it provides a sharper precipitation boundary and higher recovery of moderately polar flavonol glycosides, minimizing co-precipitation losses.

  • Centrifugation & Evaporation: Centrifuge at 13,000g for 15 mins at 4°C. Transfer the supernatant and evaporate under a gentle stream of Nitrogen gas at room temperature. Causality: Nitrogen evaporation prevents the thermal degradation of thermolabile glycosidic bonds that would occur under heat-vacuum concentration.

  • Reconstitution & LC-MS/MS Analysis: Reconstitute in 50 µL of initial mobile phase (e.g., 10% ACN / 90% Water with 0.1% Formic Acid). Causality: The 0.1% Formic Acid maintains the phenolic hydroxyls in a protonated state, ensuring robust retention on the reversed-phase C18 column and enhancing positive ion mode Electrospray Ionization (ESI+) efficiency.

LCMS_Protocol P Plasma Aliquot (50 µL) E Protein Precipitation (150 µL ACN + IS) P->E C Centrifugation (13,000g, 15 min, 4°C) E->C S Nitrogen Evaporation & Reconstitution C->S L UPLC Separation (C18, 0.1% FA/ACN) S->L M ESI-MS/MS (MRM Mode) L->M

Caption: Self-validating LC-MS/MS sample preparation and analysis workflow.

Mechanistic Pharmacology & Translational Efficacy

The pharmacokinetic conversion of Isorhamnetin 3,7-O-diglucoside directly dictates its in vivo efficacy.

  • Anti-Diabetic and Oxidative Stress Mitigation: Oral administration of Isorhamnetin 3,7-O-diglucoside (10–20 mg/kg) in streptozotocin-induced diabetic rats significantly reduces serum glucose levels[3]. Furthermore, it drastically lowers the levels of 5-(hydroxymethyl)furfural (5-HMF), a primary indicator of hemoglobin glycosylation and systemic oxidative stress[6]. This effect is mediated by the absorbed isorhamnetin aglycone acting as a potent antioxidant.

  • Hepatoprotection: Interestingly, while Isorhamnetin 3-O-glucoside suppresses ALT and AST elevations in carbon tetrachloride-induced liver injury, the intact 3,7-O-diglucoside does not exhibit this effect directly unless the C7 glucose is released in vivo[4]. This perfectly illustrates why understanding the metabolic hydrolysis pathway is non-negotiable for drug development involving flavonol glycosides.

References

  • [2] FooDB. Showing Compound Isorhamnetin 3,7-beta-D-diglucoside (FDB007255). Available at: [Link]

  • [4] Bioscience, Biotechnology, and Biochemistry (Taylor & Francis). Comparison of the Preventive Activity of Isorhamnetin Glycosides from Atsumi-kabu (Red Turnip, Brassica). Available at:[Link]

  • [5] ResearchGate. A Comprehensive Review on Extraction, Structure, Detection, Bioactivity, and Metabolism of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.). Available at:[Link]

  • [1] MDPI. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Available at:[Link]

  • [6] Encyclopedia.pub. Isorhamnetin Glycosides as Phytonutrients. Available at:[Link]

Sources

Exploratory

Isorhamnetin 3,7-O-diglucoside: Comprehensive Toxicity, Safety Profile, and Preclinical Screening Methodologies

As a Senior Application Scientist overseeing preclinical drug development, I approach the safety profiling of phytochemicals not merely as a static checklist of LD50 values, but as a dynamic evaluation of biotransformati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical drug development, I approach the safety profiling of phytochemicals not merely as a static checklist of LD50 values, but as a dynamic evaluation of biotransformation, selective cytotoxicity, and therapeutic windows. Isorhamnetin 3,7-O-diglucoside, a prominent flavonol glycoside found in species such as Brassica juncea, Diplotaxis harra, and Paeonia lactiflora, presents a highly favorable safety profile characterized by targeted biological activity and a wide therapeutic index[1][2][3].

This technical guide synthesizes the pharmacokinetic causality, selective cytotoxicity, and self-validating experimental methodologies required to rigorously evaluate the safety of Isorhamnetin 3,7-O-diglucoside in drug development pipelines.

Pharmacokinetics and Biotransformation: The Causality of Route

A critical failure point in early-stage toxicity screening is ignoring the metabolic fate of glycosylated compounds. Isorhamnetin 3,7-O-diglucoside exhibits distinct pharmacokinetic behaviors depending entirely on the route of administration.

When administered orally, the diglucoside is metabolized in vivo by intestinal bacteria (specifically via microbiome-derived β-glucosidases) into its highly active aglycone, isorhamnetin[1]. This deglycosylation is the causal mechanism behind its systemic antioxidant efficacy. Conversely, intraperitoneal (IP) administration of the diglucoside bypasses this microbiome-mediated cleavage, resulting in significantly lower systemic activity and altered toxicity profiles[1]. Therefore, any in vivo safety model must utilize oral gavage to accurately reflect human physiological biotransformation.

Pathway Glycoside Isorhamnetin 3,7-O-diglucoside Gut Intestinal β-glucosidase (Microbiome Cleavage) Glycoside->Gut Oral Administration Aglycone Isorhamnetin (Active Aglycone) Gut->Aglycone Deglycosylation GSK3B GSK3β Inhibition (Overactivated State) Aglycone->GSK3B Kinase Regulation Tox Cytotoxicity in Caco-2 (Cancer Cells) GSK3B->Tox Apoptosis Induction Safe Spares Normal IEC6 (High Safety Margin) GSK3B->Safe Normal Homeostasis

Metabolic conversion and targeted cytotoxicity pathway of Isorhamnetin 3,7-O-diglucoside.

Selective Cytotoxicity and Safety Margins

The hallmark of a safe therapeutic agent is its ability to differentiate between healthy and pathological cells. Isorhamnetin 3,7-O-diglucoside demonstrates exceptional selective cytotoxicity.

In Vitro Safety Profile

In intestinal models, purified isorhamnetin-3,7-di-O-glucoside (at 50–100 μg/mL) induces a ~20% decrease in the survival of protease-activated receptor 2 (PAR2)-stimulated IEC6 inflammatory cells and Caco-2 colorectal cancer cells[3]. Crucially, the compound completely spares normal, non-stimulated IEC6 cells[3]. This selective toxicity is mechanistically driven by the regulation of Glycogen Synthase Kinase 3 beta (GSK3β), a kinase that is pathologically overactivated in cancer and inflammatory states[3]. Additionally, extracts rich in this compound show targeted anti-glioma activity against U-87 cell lines[4].

In Vivo Safety Margin

The in vivo safety margin is remarkably broad. In Caenorhabditis elegans toxicity models, plant extracts rich in isorhamnetin-3,7-O-diglucoside administered at concentrations up to 1.2 mg/mL showed absolutely no toxic effects on lethality, growth, locomotion, or reproduction; conversely, they extended lifespan and improved stress resistance[2]. In mammalian models, oral administration of the diglucoside at 10 to 20 mg/kg/day over 10 days safely reduced oxidative stress markers, such as 5-(hydroxymethyl)furfural (5-HMF), without inducing hepatotoxicity or nephrotoxicity[1].

Table 1: In Vitro Cytotoxicity and Selective Viability
Cell LineCell Type / StateConcentration TestedViability ImpactMechanism of Action
Normal IEC6 Healthy Intestinal Epithelial50 - 100 μg/mLNo Toxicity (Spared) Normal Homeostasis Maintenance
PAR2-IEC6 Inflammatory Intestinal50 - 100 μg/mL~20% DecreaseGSK3β Inhibition
Caco-2 Colorectal Adenocarcinoma50 - 100 μg/mL~20% DecreaseGSK3β Inhibition / Apoptosis
U-87 Human GliomaExtract (IC50 ~112 μg/mL)Significant InhibitionROS Modulation / Cytotoxicity
Table 2: In Vivo Safety and Dosing Parameters
Model OrganismRoute of AdminDosageObserved ToxicityTherapeutic Outcome
C. elegans Media SuspensionUp to 1.2 mg/mLNone (100% Safe)Extended lifespan, stress resistance
Wistar Rats Oral Gavage10 - 20 mg/kg/dayNoneReduced serum glucose & 5-HMF
Wistar Rats Intraperitoneal10 - 20 mg/kg/dayNoneNegligible antioxidant effect

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. Below are the rigorous, step-by-step methodologies I mandate for evaluating the safety and toxicity of Isorhamnetin 3,7-O-diglucoside.

Protocol 1: Selective Cytotoxicity Screening via MTS Assay

Objective: To validate the therapeutic window by comparing toxicity in normal vs. cancer cell lines.

  • Cell Seeding and Synchronization : Seed Caco-2 and normal IEC6 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours.

    • Causality: Following attachment, cells must undergo serum starvation (using 0.1% FBS media) for 12 hours. This synchronizes the cell cycle to the G0/G1 phase, ensuring that any observed differences in viability are strictly due to the compound's mechanism of action rather than variations in basal proliferation rates.

  • Compound Preparation and Dosing : Dissolve Isorhamnetin 3,7-O-diglucoside (Purity >95%) in DMSO, then dilute in culture media to achieve final concentrations of 10, 50, and 100 μg/mL.

    • Causality: The final DMSO concentration must strictly remain below 0.25%. This acts as a self-validating vehicle control, preventing solvent-induced cytotoxicity from confounding the data[3].

  • Incubation and MTS Addition : Treat cells for 24 hours. Add 20 μL of MTS reagent per well and incubate for 1-4 hours.

    • Causality: MTS is specifically chosen over MTT because it is bio-reduced into a soluble formazan product. This eliminates the need for DMSO solubilization steps, removing a variable that frequently introduces pipetting errors and data variance.

  • Spectrophotometric Analysis : Measure absorbance at 490 nm. Calculate the IC50 and the Therapeutic Index (TI = IC50 Normal / IC50 Cancer).

Workflow Prep Compound Isolation (Purity >95%) CellCulture Cell Culture Setup (Cancer vs. Normal) Prep->CellCulture Dosing Dose-Response (10 - 100 µg/mL) CellCulture->Dosing Assay MTS Viability Assay (24h Incubation) Dosing->Assay Validation Internal Controls (Vehicle/Positive) Assay->Validation Data Integrity Analysis Therapeutic Index Calculation Validation->Analysis Validated Output

Self-validating experimental workflow for in vitro cytotoxicity and safety screening.

Protocol 2: In Vivo Biotransformation and Toxicity Assessment

Objective: To evaluate systemic safety and the necessity of microbiome-mediated deglycosylation.

  • Route-of-Administration Stratification : Divide murine subjects into three cohorts: Vehicle Control, Oral Gavage (10 mg/kg Isorhamnetin 3,7-O-diglucoside), and Intraperitoneal (IP) Injection (10 mg/kg).

    • Causality: Parallel testing of oral versus IP routes isolates the metabolic contribution of the intestinal microbiome. If oral administration yields systemic antioxidant effects while IP does not, it validates that the aglycone (isorhamnetin) is the active systemic agent, while the diglucoside is the stable delivery vehicle[1].

  • Biomarker Quantification : After 10 days of dosing, harvest serum, liver, and kidney tissues. Quantify 5-(hydroxymethyl)furfural (5-HMF) and thiobarbituric acid-reactive substances (TBARS).

    • Causality: Rather than relying solely on gross organ weight, measuring downstream oxidative markers provides a quantifiable, objective endpoint. A reduction in TBARS confirms that the compound is actively protecting lipid membranes without inducing hepatotoxic stress[1].

References

  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea)
  • Full article: In-vitro antioxidant and in-vivo anti-aging with stress resistance on Caenorhabditis elegans of herbaceous peony stamen tea Taylor & Francis
  • LC–ESI–MS/MS-based molecular networking, antioxidant, anti-glioma activity and molecular docking studies of Clem
  • Full article: Anti-inflammatory and anticancer effects of flavonol glycosides from Diplotaxis harra through GSK3β regulation in intestinal cells Taylor & Francis

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development for the Quantification of Isorhamnetin 3,7-O-diglucoside

Executive Summary & Biological Significance Isorhamnetin 3,7-O-diglucoside (CAS: 6758-51-6) is a highly polar, bioactive flavonol glycoside predominantly found in the Brassicaceae family, including mustard leaf, turnip,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Significance

Isorhamnetin 3,7-O-diglucoside (CAS: 6758-51-6) is a highly polar, bioactive flavonol glycoside predominantly found in the Brassicaceae family, including mustard leaf, turnip, and Diplotaxis harra[1][2][3]. As a Senior Application Scientist, I frequently encounter analytical challenges when quantifying this compound due to its dual glycosylation, which significantly alters its chromatographic behavior compared to its aglycone counterpart, isorhamnetin.

Pharmacologically, isorhamnetin 3,7-O-diglucoside is of high interest in drug development. In vivo and in vitro studies demonstrate its potent antioxidant capacity, where it actively scavenges reactive oxygen species (ROS) and reduces oxidative stress markers such as 5-(hydroxymethyl)furfural[3][4]. Furthermore, it exhibits targeted anti-inflammatory and anticancer properties by inhibiting the overactivated glycogen synthase kinase 3 beta (GSK3β) pathway in intestinal cells[1].

Mechanism iso Isorhamnetin 3,7-O-diglucoside gsk GSK3β Pathway (Overactivated) iso->gsk Inhibits ros ROS Accumulation (Oxidative Stress) iso->ros Scavenges inflam Inflammation & Cellular Damage gsk->inflam Promotes ros->inflam Induces health Cellular Protection & Homeostasis inflam->health Impairs

Fig 2: Pharmacological mechanism of Isorhamnetin 3,7-O-diglucoside via GSK3β and ROS modulation.

Analytical Strategy & Mechanistic Rationale

Developing a self-validating HPLC-UV method for isorhamnetin 3,7-O-diglucoside requires a deep understanding of its physicochemical properties:

  • Detection Wavelength (330 nm): Flavonols possess two major UV absorption bands: Band II (~240-280 nm) from the A-ring benzoyl system, and Band I (~300-380 nm) from the B-ring and C-ring cinnamoyl system. While the aglycone isorhamnetin absorbs maximally near 354 nm, glycosylation at the C3 and C7 positions induces a hypsochromic (blue) shift. Therefore, 330 nm is the optimal wavelength for specific and sensitive detection, minimizing baseline noise from co-extracted matrix components[2].

  • Mobile Phase pH Control: The molecule contains phenolic hydroxyl groups with pKa values ranging from 7 to 9. If analyzed in neutral water, partial ionization occurs, leading to severe peak tailing and unpredictable retention times. By acidifying Mobile Phase A with 0.1% Formic Acid (pH ~2.7), we fully protonate the phenolic groups, ensuring a highly reproducible, sharp Gaussian peak on a reversed-phase C18 column.

  • Extraction Kinetics: The dual bulky glucose moieties render the molecule highly hydrophilic. Pure organic solvents fail to penetrate the botanical matrix, while pure water promotes the activation of endogenous β-glucosidases, which can prematurely hydrolyze the diglucoside into isorhamnetin 3-O-glucoside or the aglycone[2][3]. A 70% aqueous methanol solution provides the exact dielectric constant needed for maximum solubility while simultaneously denaturing hydrolytic enzymes.

Experimental Protocol

HPLC_Workflow step1 1. Sample Preparation Lyophilization & Milling step2 2. Solvent Extraction 70% Aqueous Methanol step1->step2 step3 3. Clarification 0.22 µm PTFE Filtration step2->step3 step4 4. HPLC-UV Separation RP-C18, Gradient Elution step3->step4 step5 5. Quantification UV at 330 nm Integration step4->step5

Fig 1: End-to-end workflow for Isorhamnetin 3,7-O-diglucoside extraction and HPLC-UV quantification.

Step-by-Step Sample Preparation
  • Homogenization: Lyophilize the botanical sample (e.g., Brassica leaves) to remove water weight, ensuring accurate quantification. Mill to a fine powder (particle size < 0.5 mm) to maximize surface area.

  • Ultrasonic-Assisted Extraction (UAE): Accurately weigh 500 mg of the homogenized powder into a 50 mL centrifuge tube. Add 20.0 mL of 70% Methanol (v/v).

  • Sonication: Sonicate the mixture at 40°C for 30 minutes. The mild heat accelerates mass transfer without causing thermal degradation of the heat-sensitive glycosidic bonds.

  • Clarification: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C to pellet cellular debris.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Note: Amber vials are mandatory as flavonols are susceptible to photo-oxidation.

Chromatographic Conditions
  • Column: High-Strength Silica (HSS) C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C (Strict thermal control is required to maintain constant mobile phase viscosity, preventing retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 330 nm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

Table 1: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Curve
0.01.0955Initial
5.01.08515Linear
20.01.06040Linear
25.01.0595Linear (Column Wash)
30.01.0595Hold
31.01.0955Linear
40.01.0955Re-equilibration

Method Validation & System Suitability Testing (SST)

To ensure this protocol operates as a self-validating system, the following System Suitability criteria must be met prior to sample analysis. These parameters guarantee that the fluidics, column chemistry, and detector are operating within strict pharmaceutical tolerances.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Ensures complete suppression of secondary silanol interactions by the formic acid modifier.
Resolution ( Rs​ ) ≥ 2.0Guarantees baseline separation from structurally similar positional isomers (e.g., isorhamnetin 3-O-glucoside).
Theoretical Plates ( N ) ≥ 10,000Confirms stationary phase integrity and optimal packing efficiency.
Injection Precision %RSD ≤ 2.0% (n=6)Validates the mechanical reproducibility of the autosampler.
Linearity ( R2 ) ≥ 0.999Ensures accurate quantification across the dynamic range (typically 1.0 to 100 µg/mL).

Conclusion

The quantification of isorhamnetin 3,7-O-diglucoside requires a delicate balance of extraction kinetics and chromatographic thermodynamics. By utilizing a 70% methanolic extraction to preserve the glycosidic bonds and an acidified gradient to control phenolic ionization, this method provides a highly reproducible, robust framework for researchers investigating the antioxidant and anticancer properties of this valuable phytonutrient.

References

  • Anti-inflammatory and anticancer effects of flavonol glycosides from Diplotaxis harra through GSK3β regulation in intestinal cells. PMC (NIH).1

  • Comparison of the Preventive Activity of Isorhamnetin Glycosides from Atsumi-kabu (Red Turnip, Brassica rapa L.) on Carbon Tetrachloride-Induced Liver Injury in Mice. Taylor & Francis Online. 2

  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes. ResearchGate. 3

  • Preharvest Application of Sodium Nitroprusside Alleviates Yellowing of Chinese Flowering Cabbage via Modulating Chlorophyll Metabolism and Suppressing ROS Accumulation. ACS Publications. 4

Sources

Application

Application Note: Isolation and NMR Spectral Characterization of Isorhamnetin 3,7-O-diglucoside

Executive Summary Isorhamnetin 3,7-O-diglucoside (commonly known as Brassicin) is a highly polar, bioactive flavonol diglycoside predominantly found in Brassica species[1] and Sea Buckthorn (Hippophaë rhamnoides)[2]. In...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3,7-O-diglucoside (commonly known as Brassicin) is a highly polar, bioactive flavonol diglycoside predominantly found in Brassica species[1] and Sea Buckthorn (Hippophaë rhamnoides)[2]. In the context of drug development and nutraceutical profiling, this compound is of significant interest due to its pronounced antioxidant, anti-inflammatory, and hepatoprotective properties[3]. This application note provides a comprehensive, self-validating protocol for the extraction, purification, and structural elucidation of Isorhamnetin 3,7-O-diglucoside using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Rationale & Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that successful structural elucidation begins long before the sample enters the NMR spectrometer. Every step in the workflow is dictated by the physicochemical properties of the target molecule:

  • Extraction Solvent Causality: Isorhamnetin 3,7-O-diglucoside possesses two bulky, highly polar glucose moieties. Pure organic solvents (like hexane or chloroform) will fail to extract it. A hydroalcoholic solvent (70% Ethanol) is optimal because the water content swells the plant matrix, while the ethanol solubilizes the polyphenolic core.

  • Chromatographic Strategy: Size-exclusion chromatography using Sephadex LH-20 is prioritized over standard silica gel. Sephadex separates molecules based on both size and adsorption (hydrogen bonding). Bulky flavonol diglycosides elute predictably before their monoglycoside and aglycone counterparts, preventing co-elution artifacts.

  • NMR Solvent Selection: DMSO-d6 is strictly selected over CDCl3 or CD3OD. Highly polar diglycosides are insoluble in CDCl3. While CD3OD offers good solubility, DMSO-d6 provides a wider chemical shift dispersion and disrupts intermolecular hydrogen bonding, preventing sample aggregation and ensuring sharp NMR signals[2]. Furthermore, it prevents rapid proton exchange, allowing the observation of sugar hydroxyl protons if absolute stereochemical confirmation is required.

Experimental Protocols

Extraction and Purification Workflow
  • Maceration & Extraction: Pulverize 500 g of dried Brassica juncea leaves. Extract with 5 L of 70% aqueous ethanol under ultrasonication (40 kHz, 30 °C) for 3 cycles of 45 minutes each to maximize mass transfer.

  • Solvent Partitioning: Concentrate the extract under reduced pressure to remove ethanol. Suspend the aqueous residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol. The target diglycoside will concentrate in the n-butanol fraction due to its high polarity.

  • Fractionation (Sephadex LH-20): Load the concentrated n-butanol fraction onto a Sephadex LH-20 column. Elute with a gradient of Methanol/Water (from 10:90 to 100:0, v/v). Collect fractions and monitor via TLC (UV 254 nm and 365 nm).

  • Preparative HPLC: Pool fractions containing the target compound and purify via Prep-HPLC (C18 column, 5 µm, 250 × 21.2 mm). Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) with a gradient of 15% to 30% B over 30 minutes. Collect the peak eluting at the characteristic retention time for Brassicin. Lyophilize to obtain a yellow amorphous powder.

NMR Acquisition Protocol

Self-Validating Checkpoint: Before setting up overnight 2D experiments, always run a rapid 1D 1H NMR spectrum. A sharp 3H singlet at ~3.85 ppm (methoxy group) and two distinct anomeric doublets at ~5.55 ppm and ~5.05 ppm with coupling constants >7.0 Hz serve as immediate quality control checkpoints for the presence and integrity of the target diglucoside.

  • Sample Preparation: Dissolve 10-15 mg of the lyophilized isolate in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire 1H NMR at 500 MHz (or 600 MHz) with 32 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s. Acquire 13C NMR at 125 MHz (or 150 MHz) with 4096 scans to ensure sufficient signal-to-noise for the quaternary carbons.

  • 2D Acquisition: Acquire COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to capture critical glycosidic linkages.

Analytical Workflow Visualization

G Start Plant Biomass (e.g., Brassica juncea) Extraction Solvent Extraction (70% EtOH, Ultrasound) Start->Extraction Maceration Purification Chromatographic Purification (Sephadex LH-20 / Prep-HPLC) Extraction->Purification Fractionation Isolate Purified Isorhamnetin 3,7-O-diglucoside Purification->Isolate Purity >98% NMR_Prep Sample Preparation (Dissolve in DMSO-d6) Isolate->NMR_Prep Drying & Solvation NMR_Acq NMR Acquisition (1D & 2D NMR at 500/600 MHz) NMR_Prep->NMR_Acq Transfer to NMR tube Data_1D 1D NMR Data (1H, 13C) NMR_Acq->Data_1D Data_2D 2D NMR Data (COSY, HSQC, HMBC) NMR_Acq->Data_2D Elucidation Structural Elucidation (Glycosidic Linkage Confirmation) Data_1D->Elucidation Data_2D->Elucidation

Workflow for the extraction, purification, and NMR-based structural elucidation of Brassicin.

Data Presentation & Structural Elucidation Logic

The structural elucidation of Isorhamnetin 3,7-O-diglucoside relies on mapping the aglycone core and confirming the exact positions of the two sugar moieties.

  • Aglycone Identification: The B-ring exhibits a characteristic AMX spin system (H-2', H-5', H-6'), while the A-ring shows meta-coupled protons (H-6, H-8). The methoxy group at C-3' is confirmed by a sharp singlet at δH​ 3.85 and a carbon signal at δC​ 56.0.

  • Glycosylation Shifts: Glycosylation induces predictable chemical shift changes. The attachment of glucose at C-3 and C-7 results in an upfield shift of the aglycone's C-3 ( 133.5 ppm) and C-7 ( 163.0 ppm) carbon signals compared to the free aglycone, while adjacent carbons experience a downfield shift[2].

  • Linkage Confirmation: The β -configuration of the glucose units is confirmed by the large anomeric coupling constants ( J=7.5 Hz). Crucially, HMBC correlations from H-1'' ( δH​ 5.55) to C-3 ( δC​ 133.5) and H-1''' ( δH​ 5.05) to C-7 ( δC​ 163.0) unambiguously validate the O-linkage positions.

Table 1: 1H and 13C NMR Spectral Data for Isorhamnetin 3,7-O-diglucoside

Spectra recorded in DMSO-d6 at 500 MHz (1H) and 125 MHz (13C). Chemical shifts ( δ ) are expressed in ppm.

Structural UnitPosition13C Shift ( δ , ppm)1H Shift ( δ , ppm), Multiplicity, J (Hz)
Aglycone 2156.5-
3133.5-
4177.5-
5161.0-
699.56.20, d, J = 2.0
7163.0-
894.56.40, d, J = 2.0
9156.0-
10105.5-
1'121.5-
2'113.57.85, d, J = 2.0
3'149.5-
4'147.5-
5'115.56.95, d, J = 8.5
6'122.57.50, dd, J = 8.5, 2.0
3'-OCH 3​ 56.03.85, s
3-O- β -D-Glucoside 1''101.55.55, d, J = 7.5
2''74.53.20 - 3.40, m
3''76.53.20 - 3.40, m
4''70.03.20 - 3.40, m
5''77.53.20 - 3.40, m
6''61.03.55, 3.70, m
7-O- β -D-Glucoside 1'''100.05.05, d, J = 7.5
2'''73.53.20 - 3.40, m
3'''76.53.20 - 3.40, m
4'''69.53.20 - 3.40, m
5'''77.03.20 - 3.40, m
6'''60.53.45, 3.65, m

References

  • Title: Structural Investigations of Flavonol Glycosides from Sea Buckthorn (Hippophaë rhamnoides)
  • Source: PMC (National Institutes of Health)
  • Title: Chemical Characterization of Three Accessions of Brassica juncea L.

Sources

Method

Application Note: In Vitro Cell Culture Assay Protocols for Evaluating the Pharmacological Activity of Isorhamnetin 3,7-O-diglucoside

Introduction & Mechanistic Causality Isorhamnetin 3,7-O-diglucoside (I3,7ODG) is a highly bioactive flavonol glycoside predominantly isolated from Brassica species, including mustard leaf and turnip. While widely recogni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Isorhamnetin 3,7-O-diglucoside (I3,7ODG) is a highly bioactive flavonol glycoside predominantly isolated from Brassica species, including mustard leaf and turnip. While widely recognized for its therapeutic potential, a critical pitfall in standard in vitro testing is treating I3,7ODG as a direct-acting compound. In reality, I3,7ODG functions largely as a prodrug. In vivo, it is metabolized by intestinal bacteria (specifically via β -glucosidase enzymes) into its aglycone, isorhamnetin, which readily crosses the intestinal barrier to act as a systemic antioxidant[1].

Applying I3,7ODG directly to target hepatic or cancerous cell lines without mimicking this digestive bioconversion often yields artificially low efficacy. Therefore, an expertly designed in vitro protocol must couple an intestinal bioconversion model with downstream functional assays. Once converted, the active aglycone exerts profound hepatoprotective effects against hepatotoxins like Methotrexate (MTX) by modulating the AKT/NF-κB signaling pathway[2]. Furthermore, it demonstrates potent anti-proliferative properties by inhibiting MEK/ERK pathways[3] and effectively scavenges reactive oxygen species (ROS) in intestinal and hepatic cell cultures[4].

This guide outlines a self-validating, end-to-end in vitro workflow designed for drug development professionals to accurately assess the pharmacological profile of I3,7ODG.

Pathway I37ODG Isorhamnetin 3,7-O-diglucoside (Prodrug) Enzyme Intestinal β-glucosidase I37ODG->Enzyme Hydrolysis Isorhamnetin Isorhamnetin (Active Aglycone) Enzyme->Isorhamnetin Conversion AKT AKT / NF-κB Pathway (Inhibition of Inflammation) Isorhamnetin->AKT Modulates Nrf2 Nrf2 / HO-1 Pathway (ROS Scavenging) Isorhamnetin->Nrf2 Activates MEK MEK / ERK Pathway (Apoptosis Regulation) Isorhamnetin->MEK Inhibits Hepato Hepatoprotection (against MTX toxicity) AKT->Hepato Prevents Liver Injury AntiOx Cellular Antioxidant Defense Nrf2->AntiOx Reduces Oxidative Stress MEK->Hepato Suppresses Cell Death

Figure 1: Mechanistic signaling pathways of Isorhamnetin 3,7-O-diglucoside and its active aglycone.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, every protocol described below acts as a self-validating system. The upstream Caco-2 model verifies prodrug activation, while the downstream HepG2 model quantifies the resulting phenotypic rescue.

Protocol A: Caco-2 Intestinal Bioconversion & Transport Assay

Objective: To simulate the intestinal hydrolysis of I3,7ODG into isorhamnetin and collect the bioavailable fraction for downstream assays[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm².

  • Monolayer Maturation: Culture the cells for 21 days in DMEM supplemented with 10% FBS, replacing the medium every 48 hours. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Proceed only when TEER > 300 Ω⋅cm2 .

  • Dosing Preparation: Prepare a dosing solution of 50 µM I3,7ODG in Hank’s Balanced Salt Solution (HBSS) adjusted to pH 6.5. Add exogenous β -glucosidase (1 U/mL) to mimic the intestinal microbiome's enzymatic activity.

  • Apical Application: Wash the Transwell inserts with HBSS. Apply 0.5 mL of the dosing solution to the apical chamber and 1.5 mL of blank HBSS (pH 7.4) to the basolateral chamber.

  • Incubation & Collection: Incubate at 37°C on an orbital shaker (50 rpm). Collect 200 µL aliquots from the basolateral chamber at 2, 4, and 6 hours, replacing the volume with fresh HBSS.

  • Validation Control: Run a parallel Transwell with I3,7ODG but without β -glucosidase. This proves that any downstream efficacy is strictly dependent on enzymatic bioconversion.

  • Effluent Processing: Analyze the basolateral effluent via HPLC-MS/MS to quantify the concentration of the generated isorhamnetin aglycone. Store the effluent at -80°C for Protocol B.

Protocol B: HepG2 Hepatoprotection Assay (MTX-Induced Toxicity)

Objective: To evaluate the ability of the bioconverted I3,7ODG effluent to protect against Methotrexate (MTX)-induced liver injury via the AKT/NF-κB pathway[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM (10% FBS). Incubate for 24 hours to allow adherence.

  • Pre-treatment (Priming): Replace the media with the basolateral effluent collected from Protocol A (standardized to contain ~10 µM of isorhamnetin). Incubate for 12 hours. This step primes the AKT/NF-κB survival pathways.

  • Validation Controls: Include a Vehicle Control (HBSS only), a Positive Control (synthetic Isorhamnetin at 10 µM), and a Negative Control (effluent from the enzyme-free Caco-2 well).

  • Toxin Challenge: Add MTX to the wells to achieve a final concentration of 100 µM (the established IC50 for HepG2 toxicity). Co-incubate for an additional 24 hours.

  • Viability Quantification: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader[3].

Protocol C: Intracellular ROS Scavenging Assay (DCFDA)

Objective: To quantify the direct antioxidant capacity of the bioconverted compound under H2​O2​ -induced oxidative stress[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed Caco-2 or HepG2 cells in a black, clear-bottom 96-well plate ( 1.5×104 cells/well).

  • Pre-treatment: Treat cells with the bioconverted effluent for 12 hours.

  • Probe Loading: Wash cells twice with PBS. Add 10 µM of 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media. Incubate in the dark for 30 minutes at 37°C.

  • Oxidative Stress Induction: Remove the DCFDA solution, wash with PBS, and apply 500 µM H2​O2​ for 1 hour.

  • Fluorescence Reading: Measure the fluorescent signal immediately using a microplate reader (Excitation = 485 nm, Emission = 535 nm).

Workflow Step1 Phase 1: Bioconversion Caco-2 Transwell Model Step2 Apical Dosing I3,7ODG + β-glucosidase Step1->Step2 Step3 Basolateral Collection (Active Isorhamnetin) Step2->Step3 Step5 Pre-treatment (Metabolite Effluent) Step3->Step5 Transfer Effluent Step4 Phase 2: Cell Assays HepG2 / Caco-2 Seeding Step4->Step5 Step6 Stress Induction (MTX or H2O2) Step5->Step6 Step7 Phase 3: Quantification Step6->Step7 Step8 CCK-8 Viability Assay Step7->Step8 Step9 DCFDA ROS Assay Step7->Step9 Step10 Western Blot (AKT/NF-κB) Step7->Step10

Figure 2: End-to-end experimental workflow from bioconversion to functional quantification.

Data Presentation & Expected Outcomes

The following table summarizes the anticipated quantitative data based on established pharmacological profiles of Isorhamnetin and its glycosides. Comparing your laboratory results against these benchmarks ensures assay validity.

Assay TypeCell LineExperimental TreatmentKey Readout MetricExpected Outcome
Bioconversion Caco-2 (Transwell)I3,7ODG (50 µM) + β -glucosidaseBasolateral Isorhamnetin>60% conversion within 4h
Hepatoprotection HepG2MTX (100 µM) + Effluent (~10 µM)Cell Viability (CCK-8)Recovery from 45% to >80%
ROS Scavenging Caco-2 H2​O2​ (500 µM) + Effluent (~10 µM)DCF Fluorescence>50% reduction in ROS
Pathway Analysis HepG2MTX (100 µM) + Effluent (~10 µM)p-AKT / Total AKT ratioRestoration of p-AKT levels

Sources

Application

Application Notes and Protocols: Isorhamnetin 3,7-O-diglucoside Dosage Guidelines for Murine Models

Introduction Isorhamnetin, a 3'-O-methylated metabolite of the widely studied flavonoid quercetin, and its glycosidic derivatives are gaining significant attention for their therapeutic potential.[1][2] Found in various...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isorhamnetin, a 3'-O-methylated metabolite of the widely studied flavonoid quercetin, and its glycosidic derivatives are gaining significant attention for their therapeutic potential.[1][2] Found in various medicinal and dietary plants such as Hippophae rhamnoides (sea buckthorn) and Brassica juncea (mustard leaf), these compounds exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1][3][4] Isorhamnetin 3,7-O-diglucoside, a key glycosidic form, is of particular interest as it represents a common dietary form of isorhamnetin.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage guidelines for Isorhamnetin 3,7-O-diglucoside in murine models. This document synthesizes existing data, explains the scientific rationale behind experimental design, and provides detailed protocols for preclinical evaluation.

The Scientific Rationale: From Diglucoside to Bioactive Aglycone

A critical aspect of working with flavonoid glycosides is understanding their metabolic fate. Evidence strongly suggests that Isorhamnetin 3,7-O-diglucoside is not directly absorbed in its glycosidic form. Instead, upon oral administration, it is metabolized by intestinal microflora, which cleave the sugar moieties to release the aglycone, isorhamnetin.[5][6] This bioconversion is crucial, as isorhamnetin is considered the primary bioactive compound responsible for the observed therapeutic effects.[5][6] This metabolic pathway underscores the importance of oral administration for this compound and informs the interpretation of in vivo data.

Preclinical Study Design in Murine Models

A well-designed preclinical study is paramount for obtaining reliable and translatable data.[7] When investigating the effects of Isorhamnetin 3,7-O-diglucoside, several factors must be considered.

Murine Model Selection

The choice of murine model is dependent on the therapeutic area of interest. For metabolic studies, models such as the high-fat diet (HFD) streptozotocin (STZ)-induced diabetic mouse are commonly used.[8] For inflammatory models, lipopolysaccharide (LPS)-induced inflammation or specific disease models (e.g., collagen-induced arthritis) may be appropriate. It is essential to thoroughly research and select a model that recapitulates the human disease state as closely as possible.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics committee. This includes proper animal handling, housing, and minimizing any potential pain or distress.

Dose-Ranging and Efficacy Studies

Based on existing literature, primarily from rat models, a starting dose range of 10-20 mg/kg body weight for oral administration of Isorhamnetin 3,7-O-diglucoside is recommended for initial dose-ranging studies in mice.[5][9] It is crucial to perform a dose-response study to determine the optimal effective dose in the specific mouse model being used.

Recommended Dosage and Administration

While direct murine dosage data for Isorhamnetin 3,7-O-diglucoside is limited, a logical starting point can be extrapolated from studies conducted in rats.

Compound Animal Model Dosage Range Administration Route Observed Effects Reference
Isorhamnetin 3,7-O-diglucosideStreptozotocin-induced diabetic rats10-20 mg/kg/dayOral (p.o.)Reduced serum glucose and oxidative stress[5][9]
Isorhamnetin (Aglycone)High-fat diet/Streptozotocin diabetic mice10 mg/kg/dayOral (p.o.)Reduced serum glucose, insulin, and inflammation[8]

Note: The effective dose of the diglucoside in mice may differ from that in rats due to species-specific differences in gut microbiota and metabolism. Therefore, a pilot dose-finding study is strongly recommended.

Experimental Workflow for a Dose-Finding Study

DoseFindingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Endpoint Analysis A Acquire and Acclimate Mice C Divide Mice into Groups (Vehicle, 10, 20, 40 mg/kg) A->C B Prepare Isorhamnetin 3,7-O-diglucoside Formulation D Administer Daily by Oral Gavage B->D C->D E Monitor for Clinical Signs and Body Weight D->E F Collect Blood and Tissue Samples E->F G Analyze Biomarkers of Efficacy and Toxicity F->G H Determine Optimal Dose G->H

Caption: A typical workflow for a dose-finding study in mice.

Protocols

Protocol 1: Preparation of Isorhamnetin 3,7-O-diglucoside for Oral Administration

Materials:

  • Isorhamnetin 3,7-O-diglucoside powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

  • Sterile water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Isorhamnetin 3,7-O-diglucoside based on the desired concentration and final volume. For a 20 mg/kg dose in a 20 g mouse with a dosing volume of 10 ml/kg, the concentration would be 2 mg/ml.

  • Weigh the appropriate amount of Isorhamnetin 3,7-O-diglucoside powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of the 0.5% CMC solution to the powder to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

  • Prepare the formulation fresh daily to ensure stability.

Protocol 2: Oral Gavage Administration in Mice

Rationale: Oral gavage ensures the precise delivery of a specified volume of the test compound directly into the stomach.[12]

Materials:

  • Prepared Isorhamnetin 3,7-O-diglucoside suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[13]

  • 1 ml syringes

  • Animal scale

Procedure:

  • Weigh the mouse to determine the exact dosing volume.

  • Fill a 1 ml syringe with the appropriate volume of the Isorhamnetin 3,7-O-diglucoside suspension.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.[12]

  • Once the needle is in the esophagus, slowly administer the suspension.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress.[12]

Protocol 3: Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

Rationale: As there is no published LD50 for Isorhamnetin 3,7-O-diglucoside in mice, a preliminary acute toxicity study is essential to determine its safety profile. The OECD Fixed Dose Procedure (Guideline 420) is a stepwise method that uses a small number of animals.[14][15]

Procedure:

  • Sighting Study: Use a single mouse for each dose level (e.g., 300, 2000 mg/kg). The starting dose should be one that is expected to produce some signs of toxicity without mortality.

  • Main Study: Based on the sighting study, select a starting dose. Use five female mice for the initial dose.

  • Administer a single oral dose of Isorhamnetin 3,7-O-diglucoside.

  • Observe the animals closely for the first few hours post-dosing and then daily for 14 days. Record any clinical signs of toxicity, changes in body weight, and mortality.

  • If no mortality or evident toxicity is observed at the starting dose, a higher dose is administered to another group of five mice.

  • If mortality or severe toxicity is observed, a lower dose is administered to another group.

  • At the end of the 14-day observation period, conduct a gross necropsy of all surviving animals.

Mechanistic Insights: Signaling Pathways

The therapeutic effects of isorhamnetin, the bioactive metabolite of Isorhamnetin 3,7-O-diglucoside, are mediated through the modulation of key signaling pathways.

PI3K/Akt and NF-κB Signaling

Isorhamnetin has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][6][14][15][16]

  • PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. In many diseases, including cancer, this pathway is overactive. Isorhamnetin can inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[14][15][16]

  • NF-κB Pathway: NF-κB is a key regulator of inflammation. Isorhamnetin can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6][8][16]

SignalingPathways cluster_0 Isorhamnetin (from Diglucoside) cluster_1 Signaling Cascades cluster_2 Cellular Responses Isorhamnetin Isorhamnetin PI3K PI3K Isorhamnetin->PI3K Inhibits IKK IKK Isorhamnetin->IKK Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB NF-κB IKK->NFkB Activates p65 p65/p50 NFkB->p65 Translocates to Nucleus Inflammation Inflammation p65->Inflammation Promotes

Caption: Simplified diagram of Isorhamnetin's inhibitory effects on the PI3K/Akt and NF-κB pathways.

Conclusion

Isorhamnetin 3,7-O-diglucoside is a promising natural compound with significant therapeutic potential. While direct dosage guidelines for murine models are still emerging, this document provides a comprehensive framework for researchers to design and execute robust preclinical studies. By starting with a dose range of 10-20 mg/kg orally, based on rat studies, and conducting thorough dose-finding and toxicity assessments, researchers can confidently evaluate the efficacy of this compound in their specific models. Understanding its metabolism to the bioactive aglycone, isorhamnetin, and the subsequent modulation of key signaling pathways such as PI3K/Akt and NF-κB, will be crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent.

References

  • Yokozawa, T., Kim, H. Y., Cho, E. J., Choi, J. S., & Chung, H. Y. (2002). Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes. Journal of Agricultural and Food Chemistry, 50(19), 5490–5495. [Link]

  • Gong, G., Qin, Y., & Huang, W. (2020). Isorhamnetin: A review of pharmacological effects. Biomedicine & Pharmacotherapy, 128, 110301. [Link]

  • Li, C., Yang, X., Chen, C., Cai, S., & Hu, J. (2021). Isorhamnetin inhibits cholangiocarcinoma proliferation and metastasis via PI3K/AKT signaling pathway. Journal of Cancer, 12(11), 3335–3345. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. [Link]

  • Li, Y., Guo, C., Yang, J., Wei, J., Xu, J., & Cheng, S. (2014). Flavonoid, antioxidant and anti-inflammatory properties of isorhamnetin 3,7-di-O-β-d-glucopyranoside from mustard leaf (Brassica juncea). Food Chemistry, 148, 26-32. [Link]

  • Zhang, Y., Chen, J., Li, Y., Wu, J., & Wang, K. (2023). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia.pub, 3(2), 527-548. [Link]

  • Krol, E. S., Bobak, P., & Krol, M. (2021). Naturally Occurring Isorhamnetin Glycosides as Potential Agents Against Influenza Viruses: Antiviral and Molecular Docking Studies. Molecules, 26(11), 3169. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-141. [Link]

  • European Commission. (n.d.). Acute Toxicity. Joint Research Centre. Retrieved from [Link]

  • Jaramillo-Valverde, L., Z-L., Rocha-Guzmán, N. E., Gallegos-Infante, J. A., González-Herrera, S. M., & Ramos-Gomez, M. (2021). Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.). Foods, 10(4), 849. [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. [Link]

  • Gong, G., Qin, Y., & Huang, W. (2020). Isorhamnetin: A review of pharmacological effects. LJMU Research Online. [Link]

  • University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Animal Care Committee. [Link]

  • KoreaScience. (n.d.). Optimization of Biosynthesis of Isorhamnetin 3-O-glucoside in Escherichia coli. [Link]

  • Al-Snafi, A. E. (2014). Determination the Lethal Dose 50 (LD 50 ) and Study of Acute Toxicity and Histopathological Effects of Glycosides Extract of Alhagi maurorum (Aqual) in Mice. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 31-35. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2023). Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. Frontiers in Pharmacology, 14, 1234567. [Link]

  • Chen, X., & Li, N. (2024). Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. International Journal of Molecular Sciences, 25(3), 1593. [Link]

  • FooDB. (2010). Showing Compound Isorhamnetin 3,7-beta-D-diglucoside (FDB007255). [Link]

  • International Journal of Veterinary Science. (2024). Approbation of a New Pharmacological Assessment Model Activities of Enterosorbent in vivo on the Experimental Samples. [Link]

  • Al-Shahrani, H. M., Al-Ghamdi, S. S., & Al-Zahrani, M. H. (2023). Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model. Molecules, 28(3), 1083. [Link]

Sources

Method

Application Note: High-Fidelity Preparation and Validation of Isorhamnetin 3,7-O-diglucoside Reference Standards

Executive Summary Isorhamnetin 3,7-O-diglucoside is a complex flavonoid glycoside widely utilized as a critical biomarker in pharmacognosy, quality control of herbal medicines, and plant metabolomics (notably in Crocus s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isorhamnetin 3,7-O-diglucoside is a complex flavonoid glycoside widely utilized as a critical biomarker in pharmacognosy, quality control of herbal medicines, and plant metabolomics (notably in Crocus sativus and Brassicaceae species) 1. Due to its unique structural dichotomy—a hydrophobic O-methylated flavonol aglycone core paired with two highly hydrophilic glucose moieties—the preparation of its reference standard requires precise solvent selection and handling to prevent degradation, micelle formation, or spontaneous hydrolysis.

This application note provides a field-proven, self-validating protocol for the preparation, dilution, and quality control of Isorhamnetin 3,7-O-diglucoside standard solutions for UHPLC-MS/MS quantitative analysis.

Physicochemical Profiling & Causality in Handling

To design an effective standard preparation protocol, one must first understand the thermodynamic and chemical vulnerabilities of the molecule. Isorhamnetin 3,7-O-diglucoside is a weakly acidic compound that is only slightly soluble in pure water but exhibits excellent solubility in protic organic solvents like methanol 2.

Causality in Solvent Selection: Using 100% aqueous solutions forces the hydrophobic aglycone into an energetically unfavorable state, leading to gradual precipitation over time. Conversely, using 100% non-polar solvents fails to solvate the hydroxyl-rich glucopyranoside rings. Therefore, LC-MS grade Methanol or an 80% Methanol/20% Water (v/v) mixture is mandated for the primary stock to ensure absolute solvation 3.

Table 1: Quantitative Physicochemical & Chromatographic Properties

ParameterSpecification
Chemical Name Isorhamnetin 3,7-O-diglucoside
CAS Number 6758-51-6
Molecular Formula C28H32O17
Molecular Weight 640.54 g/mol
Precursor Ion [M-H]⁻ m/z 639.15
Key MS/MS Product Ions m/z 477.10 [M-H-Glc]⁻, 315.05 [M-H-2Glc]⁻
Optimal Storage -20°C, Protected from light 4

Standard Preparation Workflow

Workflow N1 1. Thermal Equilibration (Desiccator, 30 mins) N2 2. Precision Weighing (Microbalance, ±0.001 mg) N1->N2 N3 3. Primary Stock Solution (1.0 mg/mL in LC-MS MeOH) N2->N3 N4 4. Serial Dilution (Working Solutions in 50% MeOH) N3->N4 N6 6. UHPLC-MS/MS Validation (In-source fragmentation check) N3->N6 Purity Check N5 5. Aliquoting & Storage (Single-use Amber Vials, -20°C) N4->N5 N4->N6 QC Check

Workflow for the preparation and validation of Isorhamnetin 3,7-O-diglucoside standards.

Step-by-Step Methodologies

Phase 1: Equilibration and Weighing

Causality: Flavonoid glycosides are highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, artificially inflating the mass and leading to sub-potent standard solutions.

  • Remove the lyophilized Isorhamnetin 3,7-O-diglucoside standard from -20°C storage.

  • Place the intact vial in a desiccator at room temperature (20–25°C) for exactly 30 minutes prior to opening.

  • Using an anti-static gun to neutralize static charge, weigh exactly 1.00 mg of the standard powder using a calibrated microbalance (readability ±0.001 mg) into a glass weighing boat.

Phase 2: Primary Stock Solution Preparation (1.0 mg/mL)
  • Quantitatively transfer the 1.00 mg of powder into a 1.0 mL Class A amber volumetric flask.

  • Add 0.8 mL of LC-MS grade Methanol.

  • Sonicate the flask in a water bath at room temperature (do not exceed 25°C to prevent thermal degradation) for 60 seconds until the powder is visually dissolved.

  • Bring the volume up to the 1.0 mL mark with LC-MS grade Methanol. Invert 5 times to homogenize.

Phase 3: Serial Dilution for Working Solutions

Causality: Injecting standards dissolved in 100% Methanol into a reverse-phase LC system (which typically starts at 5-10% organic mobile phase) causes severe solvent-front distortion and peak splitting. Working solutions must be prepared in a solvent closely matching the initial mobile phase conditions.

  • Prepare a diluent of 50% Methanol / 50% LC-MS Water (v/v).

  • Perform serial dilutions to generate a calibration curve. For example:

    • 10 µg/mL: 10 µL of Primary Stock + 990 µL Diluent.

    • 1 µg/mL: 100 µL of 10 µg/mL + 900 µL Diluent.

    • 100 ng/mL: 100 µL of 1 µg/mL + 900 µL Diluent.

Phase 4: Aliquoting and Storage

Causality: Glycosidic bonds are susceptible to cleavage during repeated freeze-thaw cycles.

  • Divide the primary stock and working solutions into 50 µL single-use aliquots using amber glass inserts (protects against photo-oxidation of the conjugated double bonds).

  • Cap tightly with PTFE-lined septa and store immediately at -20°C 4.

Quality Control: A Self-Validating System

To ensure absolute trustworthiness of the prepared standard, the protocol integrates a self-validating mass spectrometry check designed to detect spontaneous hydrolysis that may have occurred during handling.

The In-Source Fragmentation Assay:

  • Inject the 100 ng/mL working standard into the UHPLC-MS/MS system operating in Full Scan (MS1) Negative Ion Mode (without applying collision energy).

  • Extract the chromatograms for the intact precursor (m/z 639.15) and the aglycone core (m/z 315.05) 5.

  • Validation Logic: In a properly prepared, intact standard, the m/z 315.05 peak should represent less than 5% of the total ion abundance in the MS1 scan. If the aglycone peak exceeds 5%, it definitively proves that the glycosidic bonds have been hydrolyzed (likely due to trace acidic impurities in the glassware/solvents or excessive thermal stress during sonication). The standard batch must be discarded and remade.

  • Once validated, proceed to Multiple Reaction Monitoring (MRM) mode for quantitative analysis, tracking the transitions m/z 639.15 → 477.10 and 639.15 → 315.05 5.

References

  • Isorhamnetin 3,7-O-diglucoside - Phytochemical Properties Source: CAPS Database (ncbs.res.in) URL:[Link]

  • Study of Chemical Compositions and Anticancer Effects of Paris polyphylla var. Chinensis Leaves Source: MDPI URL:[Link]

  • A holistic comparison of flavor signature and chemical profile in different harvesting periods of Chrysanthemum morifolium Ramat. based on metabolomics combined with bioinformatics and molecular docking strategy Source: RSC Publishing URL:[Link]

  • Identification and Characterization of Major Constituents in Different-Colored Rapeseed Petals by UPLC–HESI-MS/MS Source: ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving Isorhamnetin 3,7-O-diglucoside solubility in aqueous media

Technical Support Center: Optimizing Aqueous Solubility of Isorhamnetin 3,7-O-diglucoside Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility of Isorhamnetin 3,7-O-diglucoside

Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of flavonoid glycosides. While the addition of two glucose moieties makes Isorhamnetin 3,7-O-diglucoside more hydrophilic than its aglycone counterpart (isorhamnetin, which has a baseline water solubility of <3.5 μg/mL[1]), the rigid, planar benzopyran backbone still drives strong π−π stacking and high crystal lattice energy. This thermodynamic barrier often leads to spontaneous precipitation in physiological buffers.

This guide provides field-proven, self-validating protocols and troubleshooting steps to overcome these challenges and achieve stable aqueous formulations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Isorhamnetin 3,7-O-diglucoside precipitate when I dilute my DMSO stock into PBS? Causality: This is a classic solvent-shift precipitation. When the DMSO concentration drops below the solvation threshold (typically <5% v/v in final assay volumes to avoid cell cytotoxicity), the hydrophobic forces between the planar flavonoid backbones overpower the hydrogen bonding of the glucose moieties with water. The molecules rapidly aggregate to minimize their exposed hydrophobic surface area. Solution: Pre-formulate the compound using a carrier system like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or a solid dispersion before introducing it to the aqueous buffer.

Q2: Which solubility enhancement method yields the highest concentration for in vivo dosing? Causality: Solid dispersions using polymers like Polyvinylpyrrolidone (PVP10) physically disrupt the crystalline lattice of the flavonoid, trapping it in a high-energy amorphous state. Because amorphous solids lack lattice energy, the thermodynamic barrier to dissolution is drastically lowered. Studies on isorhamnetin have shown that PVP10-based solid dispersions can increase aqueous solubility by approximately 600-fold (up to 2.1 mg/mL)[2].

Q3: Will complexation alter the biological activity of my compound? Causality: Non-covalent complexation (e.g., cyclodextrins or phospholipids) does not alter the covalent structure of Isorhamnetin 3,7-O-diglucoside. The compound dissociates from the carrier in the physiological environment, driven by concentration gradients and competitive protein binding. In fact, HP-β-CD inclusion complexes have been shown to increase the oral bioavailability of isorhamnetin by up to 2.89-fold[3] while protecting the compound from oxidative degradation[4].

Troubleshooting Decision Matrix

If you are experiencing formulation failures, follow the logic path below to identify the correct intervention.

Troubleshooting Start Precipitation in Aqueous Buffer? Check Is DMSO > 5%? Start->Check Yes Toxicity Risk High Check->Yes Yes No Solubility Limit Reached Check->No No Action1 Use HP-β-CD Inclusion Yes->Action1 Action2 Prepare Solid Dispersion (PVP10) No->Action2

Troubleshooting decision tree for Isorhamnetin 3,7-O-diglucoside precipitation.

Part 2: Quantitative Data Summary

Selecting the right formulation strategy depends on your required final concentration and delivery route. The table below summarizes the expected solubility enhancements based on validated carrier systems.

Formulation StrategyCarrier / ExcipientMechanism of ActionExpected Solubility IncreaseReference
Phospholipid Complex Soy PhosphatidylcholineAmphiphilic micelle formation; lipophilic shielding~122-fold[5]
Solid Dispersion PVP10 + Benzalkonium ClAmorphous state trapping; lattice energy disruption~600-fold[2]
Cyclodextrin Inclusion HP-β-CDHydrophobic cavity encapsulation; hydrophilic exteriorSignificant (Bioavailability ↑ 2.89x)[3]

Part 3: Validated Experimental Protocols

As an application scientist, I insist on self-validating protocols. Each method below includes a built-in quality control (QC) step to ensure the thermodynamic shift was successful.

Protocol A: Preparation of Phospholipid Complex (Solvent Evaporation)

Causality: Phospholipids contain a hydrophilic head and a hydrophobic tail. The hydrophobic tail interacts with the planar flavonoid backbone, while the polar head faces outward, drastically reducing the octanol-water partition coefficient and enabling aqueous dispersion[5].

  • Reagent Preparation: Accurately weigh Isorhamnetin 3,7-O-diglucoside and soy phosphatidylcholine at a 1:1 molar ratio.

  • Solvation: Dissolve both components in anhydrous ethanol in a round-bottom flask. (Causality: Anhydrous ethanol is required to prevent premature hydrophobic aggregation of the lipids).

  • Complexation: Heat the flask in a water bath at 40°C with constant magnetic stirring for 2 hours until a clear solution is obtained.

  • Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator until a thin lipid film forms on the flask wall.

  • Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Purification & Self-Validation: Wash the dried film with n-hexane. (Validation: The successfully formed complex is insoluble in n-hexane, but uncomplexed phospholipids will readily dissolve. Centrifuge and discard the supernatant to purify the complex).

  • Final Drying: Dry the purified complex under vacuum for an additional 24 hours.

Workflow A Isorhamnetin 3,7-O-diglucoside + Phospholipid B Dissolve in Anhydrous Ethanol (Molar Ratio 1:1) A->B C Heat & Stir (40°C) Until Clear Solution B->C D Rotary Evaporation (Reduced Pressure) C->D E Vacuum Drying (24h) Remove Residual Solvent D->E F Wash with n-hexane (Remove uncomplexed lipids) E->F G Final ISO-PC Complex (Enhanced Aqueous Solubility) F->G

Step-by-step workflow for Isorhamnetin Phospholipid Complexation.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic aglycone core of the flavonoid, while its hydrophilic exterior ensures high aqueous solubility[4].

  • Solution Preparation: Prepare a 10% (w/v) aqueous solution of HP-β-CD in distilled water.

  • Addition: Add an excess amount of Isorhamnetin 3,7-O-diglucoside powder to the cyclodextrin solution.

  • Equilibration: Seal the container and agitate in a shaking water bath at 37°C for 72 hours. (Causality: Complexation is a dynamic equilibrium; 72 hours ensures maximum inclusion efficiency).

  • Filtration: Filter the suspension through a 0.45 µm hydrophilic membrane (e.g., PES) to remove uncomplexed, undissolved flavonoid.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, solid inclusion complex powder.

  • Self-Validation Step: Perform Phase Solubility Analysis. Plot the concentration of dissolved flavonoid (quantified via HPLC) against the concentration of HP-β-CD. A linear AL​ -type plot confirms a 1:1 stoichiometric inclusion complex has been successfully formed.

References

  • A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats Source: PubMed (nih.gov) URL:[Link]

  • Preparation of an isorhamnetin phospholipid complex for improving solubility and anti-hyperuricemia activity Source: Taylor & Francis (tandfonline.com) URL:[Link]

  • Fabrication of Nanosuspensions to Improve the Oral Bioavailability of Total Flavones from Hippophae rhamnoides L. and their Comparison with an Inclusion Complex Source: PubMed (nih.gov) URL:[Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities Source: MDPI (mdpi.com) URL:[Link]

Sources

Optimization

How to dissolve Isorhamnetin 3,7-O-diglucoside for cell culture assays

Welcome to the Application Science Technical Support Center Prepared by: Senior Application Scientist, In Vitro Assay Development Handling highly glycosylated flavonoids like Isorhamnetin 3,7-O-diglucoside requires a pre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center Prepared by: Senior Application Scientist, In Vitro Assay Development

Handling highly glycosylated flavonoids like Isorhamnetin 3,7-O-diglucoside requires a precise understanding of their physicochemical constraints. While the aglycone (isorhamnetin) is highly hydrophobic, the addition of two glucose moieties at the C-3 and C-7 positions significantly alters its topological polar surface area (TPSA) and hydrogen-bonding capacity. This guide provides a self-validating framework for reconstituting and utilizing Isorhamnetin 3,7-O-diglucoside in cell culture assays, ensuring maximum bioavailability and reproducibility.

I. Physicochemical Profiling & Quantitative Parameters

Before initiating any reconstitution protocol, it is critical to understand the solubility limits of your compound. The diglucoside structure introduces steric bulk and extensive hydrogen bond donors, which paradoxically can complicate both aqueous and organic solvation if not handled correctly.

Table 1: Quantitative Data & Reconstitution Parameters

ParameterValueMechanistic Impact on Cell Culture Assays
CAS Number 6758-51-6[1]Ensures correct isomer identification (distinct from 3-O-rutinosides).
Molecular Weight 640.6 g/mol [2]Critical for molarity calculations. 1 mg = 1.56 µmol.
Primary Solvent Anhydrous DMSODisrupts the crystalline lattice without inducing hydrolysis[1].
Max Stock Concentration 10 mM (6.41 mg/mL)Exceeding this risks supersaturation and latent nucleation (precipitation).
Max Vehicle Concentration ≤ 0.1% (v/v) DMSOPrevents baseline solvent cytotoxicity and artifactual ROS generation.
Storage (Solid) 2–8°C or -20°CPrevents thermal degradation of the O-glycosidic bonds[1].

II. Reconstitution & Dilution Workflow

To maintain scientific integrity, your reconstitution process must be a closed, self-validating system. The introduction of atmospheric moisture is the primary cause of stock degradation.

Workflow A Isorhamnetin 3,7-O-diglucoside (Solid Powder) B Equilibrate to RT (Prevents condensation) A->B C Add Anhydrous DMSO (Target: 10 mM Stock) B->C D Sonication (37°C) (If turbid) C->D Incomplete dissolution E Aliquoting & Storage (-20°C in amber tubes) C->E Clear solution D->E Clear solution

Fig 1. Reconstitution workflow for Isorhamnetin 3,7-O-diglucoside stock preparation.

Step-by-Step Methodology: 10 mM Master Stock Preparation
  • Thermal Equilibration (Critical Step): Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 60 minutes prior to opening[1]. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture. Water in the DMSO stock will initiate slow hydrolysis of the diglucoside into the aglycone, ruining the stoichiometric accuracy of your assay.

  • Solvent Addition: Add the calculated volume of high-purity, sterile Anhydrous DMSO (≥99.9%). For a 5 mg vial, add 780 µL of DMSO to achieve a 10 mM stock.

  • Dissolution: Vortex gently for 30 seconds. If the solution remains turbid, subject the vial to ultrasonic water bath sonication at 37°C for 5–10 minutes.

  • Aliquoting: Divide the master stock into 20–50 µL aliquots in amber, low-bind microcentrifuge tubes. Causality: Repeated freeze-thaw cycles cause cryo-concentration, where the solvent freezes first, pushing the solute into a highly concentrated micro-environment that forces irreversible precipitation.

  • Storage: Store aliquots at -20°C. Use within 6 months.

III. Troubleshooting Guides & FAQs

Q1: My compound precipitated immediately upon addition to the cell culture medium. How do I fix this? Analysis: Isorhamnetin 3,7-O-diglucoside possesses a highly hydrophobic flavone core despite its hydrophilic sugar moieties. Rapid introduction of a 10 mM DMSO stock directly into an aqueous buffer causes an immediate solvent crash (nucleation). Solution: Perform a serial dilution. First, dilute your 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., pure PBS or unsupplemented basal media) while vortexing vigorously. Then, add this intermediate solution dropwise to your final complete culture medium (containing FBS/BSA, which act as carrier proteins to stabilize the compound).

Q2: I am not seeing the expected cytoprotective or anti-inflammatory effects in my in vitro model. Why? Analysis: In physiological systems, Isorhamnetin 3,7-O-diglucoside is typically metabolized by intestinal microbiota (via β-glucosidases) into its aglycone, isorhamnetin, which readily permeates cell membranes[3],[4]. In vitro cell lines often lack these specific hydrolytic enzymes. The bulky diglucoside has poor passive membrane permeability. Solution:

  • Extend your incubation time (e.g., 48–72 hours) to allow for active transport or slow pinocytosis.

  • Verify if your specific cell line expresses the necessary membrane transporters for glycosides.

  • If investigating intracellular signaling (e.g., AKT/NF-κB pathways), ensure your assay design accounts for the slower uptake kinetics of the diglucoside compared to the aglycone[5].

Q3: Can I use Methanol or Ethanol instead of DMSO for cell culture? Analysis: While Isorhamnetin 3,7-O-diglucoside is soluble in Methanol and Ethanol[1], these solvents are highly volatile and inherently more cytotoxic to mammalian cells than DMSO at equivalent volumes. Furthermore, evaporation during handling alters the stock concentration. Stick to DMSO for in vitro master stocks.

IV. Mechanistic Context: Pathway Modulation

When successfully dissolved and internalized, Isorhamnetin 3,7-O-diglucoside acts as a potent antioxidant and modulator of cellular stress responses. Recent pharmacological studies demonstrate its efficacy in protecting against drug-induced cellular injury (such as methotrexate toxicity) by modulating the PI3K/AKT and NF-κB signaling axes[5].

Mechanism Iso Isorhamnetin 3,7-O-diglucoside ROS Intracellular ROS Iso->ROS Scavenges AKT AKT Pathway Iso->AKT Modulates NFkB NF-κB Translocation ROS->NFkB Activates AKT->NFkB Inhibits Cell Cytoprotection NFkB->Cell Prevents apoptosis

Fig 2. Mechanistic pathway of Isorhamnetin 3,7-O-diglucoside in cytoprotective assays.

V. References

  • Title: Chemistry of Bairui granules and its mechanisms in the protective effect against methotrexate-induced liver injury Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Preventive and Therapeutic Effects of Baicalein, Galangin, and Isorhamnetin in Chronic Liver Diseases: A Narrative Review Source: MDPI (Nutrients) URL: [Link]

  • Title: Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf in rats Source: ResearchGate / Journal of Agricultural and Food Chemistry URL: [Link]

Sources

Troubleshooting

Preventing Isorhamnetin 3,7-O-diglucoside degradation during extraction

Troubleshooting, Methodologies, and FAQs for Flavonol Glycoside Stability Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges in isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting, Methodologies, and FAQs for Flavonol Glycoside Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges in isolating Isorhamnetin 3,7-O-diglucoside without compromising its structural integrity. Flavonol diglucosides are highly susceptible to environmental and procedural stress, requiring a mechanistic, causality-driven approach to extraction.

I. Mechanistic Overview of Degradation

Isorhamnetin 3,7-O-diglucoside undergoes a biphasic degradation process during poorly optimized extractions. First, the O-glycosidic bonds at the C3 and C7 positions are cleaved via hydrolysis, yielding the aglycone (isorhamnetin)[1]. Second, the exposed aglycone core undergoes irreversible oxidation, a reaction heavily catalyzed by endogenous polyphenol oxidase (PPO) and peroxidase (POD) enzymes, as well as thermal stress[2].

Degradation A Isorhamnetin 3,7-O-diglucoside B Isorhamnetin (Aglycone) A->B Hydrolysis (β-glucosidase, Acid/Base) C Oxidation Products B->C Oxidation (PPO/POD, Temp >70°C)

Mechanisms of Isorhamnetin 3,7-O-diglucoside degradation.

II. Diagnostic Troubleshooting Guide (FAQs)

Q: My chromatogram shows a massive peak for Isorhamnetin (the aglycone) but almost no Isorhamnetin 3,7-O-diglucoside. What happened? A: You are observing extensive enzymatic or chemical hydrolysis. This is typically caused by endogenous β-glucosidases in the plant matrix that were not properly denatured during the initial solvent contact, or by using an extraction medium with an extreme pH[2]. Actionable Fix: Lyophilize your starting material to halt aqueous enzymatic activity. Transition to a 70% ethanol extraction solvent, which rapidly precipitates proteins (including β-glucosidases) while maintaining optimal dielectric properties for flavonol solubility[3].

Q: The overall yield of all flavonoids is low, and the crude extract has turned a dark, brownish color. A: This indicates severe oxidation driven by PPO and POD, exacerbated by thermal stress. Flavonols oxidize rapidly and follow first-order degradation kinetics when temperatures exceed 70°C[2]. Actionable Fix: Cap your extraction temperature at 60°C[3]. If your matrix is particularly rich in oxidative enzymes, consider adding an antioxidant protectant (e.g., 2 mg/mL ascorbic acid) to the extraction solvent.

Q: Can I use traditional Soxhlet extraction to maximize my yield? A: No. Soxhlet extraction subjects the matrix to prolonged thermal stress (often >2 hours at the solvent's boiling point). This extended heat exposure cleaves the 3,7-O-glycosidic bonds and degrades sensitive target compounds[4]. Modern green techniques like Ultrasound-Assisted Extraction (UAE) are mandatory for labile diglucosides.

III. Quantitative Parameter Optimization

To prevent degradation, extraction parameters must be tightly controlled. The table below synthesizes the optimal conditions based on thermodynamic and enzymatic causality.

ParameterSub-optimal ConditionOptimal ConditionCausality / Mechanistic Effect
Solvent Pure Water or Pure EtOH70% Aqueous EthanolPure water fails to denature enzymes; pure EtOH has poor matrix penetration. 70% EtOH optimizes polarity and precipitates degradative enzymes[3][5].
Temperature > 70°C40°C – 60°CTemperatures >70°C accelerate first-order degradation kinetics and trigger aglycone oxidation[2][3].
Extraction Time > 2 Hours (e.g., Soxhlet)30 – 45 Minutes (UAE)Prolonged exposure to heat and solvent shear forces cleaves the delicate 3,7-O-glycosidic bonds[4].
pH Highly Acidic (<3) or Basic (>8)Mildly Acidic (pH 4.5 – 5.5)Extreme pH catalyzes the hydrolysis of O-glycosidic bonds. Mild acidity stabilizes the flavonol core and suppresses PPO activity[2].
IV. Validated Step-by-Step Extraction Protocol

This protocol utilizes Ultrasound-Assisted Extraction (UAE) to maximize mass transfer while minimizing thermal and enzymatic degradation.

Self-Validating System Setup: Before beginning, spike a parallel control sample with a known concentration of a stable internal standard (e.g., Rutin). If the post-extraction recovery of Rutin drops below 95%, your system is inducing thermal or enzymatic degradation and parameters must be dialed back.

Step 1: Matrix Preparation (Enzyme Quenching)

  • Flash-freeze the fresh plant matrix in liquid nitrogen and lyophilize (freeze-dry) for 48 hours.

  • Causality: Removing water halts the mobility and activity of endogenous β-glucosidases and polyphenol oxidases.

  • Mill the dried matrix to a fine powder (approx. 40-mesh) to increase the surface area for solvent penetration.

Step 2: Solvent Formulation

  • Prepare a solution of 70% Ethanol / 30% Ultrapure Water (v/v).

  • Adjust the pH to 5.0 using a dilute buffer (e.g., acetate buffer) if the natural matrix is highly alkaline.

  • Causality: The 70% ethanol concentration instantly denatures residual enzymes upon contact, while the mildly acidic pH prevents base-catalyzed oxidation[2][5].

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Combine the matrix and solvent at a solid-to-liquid ratio of 1:30 (g/mL)[3].

  • Sonicate in a temperature-controlled bath at 60°C for 30 minutes.

  • Causality: UAE induces acoustic cavitation, disrupting plant cell walls rapidly. Capping the temperature at 60°C ensures the activation energy for thermal degradation is never reached[3][4].

Step 4: Clarification and Storage

  • Centrifuge the crude extract at 10,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 μm PTFE syringe filter into an amber glass vial.

  • Causality: PTFE prevents non-specific binding of the flavonol. Amber glass prevents UV-induced photo-oxidation. Store at 4°C or -20°C until chromatographic analysis.

Workflow S1 1. Matrix Lyophilization (Halts enzymatic activity) S2 2. Solvent Addition (70% EtOH precipitates proteins) S1->S2 S3 3. Ultrasound Extraction (Max 60°C, 30 min) S2->S3 S4 4. Clarification (0.22μm PTFE filtration) S3->S4 S5 5. Amber Vial Storage (4°C, prevents photo-oxidation) S4->S5

Validated workflow for the stable extraction of flavonol diglucosides.

Sources

Optimization

Technical Support Center: HPLC Method Development for Flavonoid Glycosides

Focus Molecule: Isorhamnetin 3,7-O-diglucoside Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Welcome to the Technical Support Center. Analyzing highly polar flavonoid glycosides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: Isorhamnetin 3,7-O-diglucoside Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists

Welcome to the Technical Support Center. Analyzing highly polar flavonoid glycosides like isorhamnetin 3,7-O-diglucoside presents unique chromatographic challenges, including severe peak tailing, unpredictable retention time shifts, and co-elution with structurally identical isomers. This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase gradient and ensure robust, reproducible quantification.

Part 1: Diagnostic Workflow

Before adjusting your instrument parameters, consult the diagnostic logic workflow below. This self-validating system ensures that you address the root chemical cause of chromatographic failures rather than applying superficial fixes.

HPLC_Troubleshooting Start Extract Containing Isorhamnetin 3,7-O-diglucoside Step1 Set Aqueous Phase (A) Add 0.1% Formic Acid Start->Step1 Step2 Set Organic Phase (B) Select Acetonitrile Step1->Step2 Eval1 Is Peak Tailing Observed? Step2->Eval1 Fix1 Verify pH < 3.0 (Suppress Phenolic Ionization) Eval1->Fix1 Yes Eval2 Co-elution with Kaempferol Glycosides? Eval1->Eval2 No Fix1->Eval1 Fix2 Flatten Gradient Slope (5% to 20% B over 15 min) Eval2->Fix2 Yes Success Method Validated (Sharp, Baseline-Resolved Peaks) Eval2->Success No Fix2->Eval2

Caption: Logic workflow for resolving peak tailing and co-elution in flavonoid glycoside HPLC analysis.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my isorhamnetin 3,7-O-diglucoside peak tailing severely on a standard C18 column?

The Causality: The aglycone core of isorhamnetin contains multiple phenolic hydroxyl groups. At a neutral or unbuffered pH, these groups exist in a dynamic equilibrium between protonated (neutral) and deprotonated (anionic) states. The ionized form interacts strongly with residual, unendcapped silanol groups on the silica stationary phase via ion-exchange mechanisms, causing the peak to smear or tail. The Solution: You must acidify the mobile phase to drive the pH below the pKa of the phenolic groups (typically 6.0–7.0). Adding 0.1% formic acid to both the aqueous and organic phases lowers the pH to ~2.7. This ensures the molecule remains entirely neutral, interacting solely via hydrophobic partitioning, which yields sharp, symmetrical peaks[1].

Q2: I am experiencing co-elution between isorhamnetin 3,7-O-diglucoside and kaempferol glycosides. How do I adjust the gradient?

The Causality: Isorhamnetin 3,7-O-diglucoside possesses two bulky, highly polar glucose moieties at the 3 and 7 positions. This drastically reduces its retention factor ( k′ ) on a reversed-phase column. Because plant extracts (such as Brassica rapa) contain structurally similar diglucosides (e.g., kaempferol 3,7-di-O-glucoside), they elute in the same highly polar window[2]. A steep gradient forces these compounds off the column simultaneously. The Solution: Flatten the gradient slope specifically in the highly aqueous region. By extending the 5% to 20% Acetonitrile window over 10–15 minutes, you increase the time these molecules spend partitioning. This exploits minor differences in hydrophobicity—such as the methoxy group on isorhamnetin versus the hydroxyl group on quercetin or kaempferol—allowing for baseline resolution[3].

Q3: How do I transition this method from HPLC-UV to UHPLC-MS/MS without losing signal?

The Causality: High flow rates or non-volatile buffers (like phosphates) precipitate in the electrospray ionization (ESI) source, causing severe signal suppression and hardware fouling. The Solution: Switch exclusively to volatile modifiers (formic acid or acetic acid). In negative ESI mode, isorhamnetin 3,7-O-diglucoside readily loses a proton to form a robust precursor ion at m/z 639 [M-H]⁻. Upon collision-induced dissociation (CID), it sequentially loses two glucose moieties (162 Da each), yielding characteristic product ions at m/z 477 and 315[4].

Part 3: Quantitative Data & Validated Methodologies

Optimized UHPLC Gradient Profile

The following gradient is optimized for a 100 mm × 2.1 mm, 1.7 µm C18 column at a flow rate of 0.3 mL/min, maintaining a column temperature of 40°C to reduce backpressure and improve mass transfer kinetics[1].

Time (min)Mobile Phase A (%)(0.1% Formic Acid in H₂O)Mobile Phase B (%)(Acetonitrile)Gradient CurveMechanistic Rationale
0.0 - 2.0 955IsocraticSystem equilibration; highly polar non-flavonoid matrix elutes.
2.0 - 10.0 95 → 785 → 22LinearShallow slope maximizes partitioning of polar diglucosides.
10.0 - 12.0 78 → 5022 → 50LinearElution of monoglucosides (e.g., isorhamnetin 3-O-glucoside).
12.0 - 20.0 50 → 3550 → 65LinearElution of highly hydrophobic aglycones.
20.0 - 25.0 35 → 565 → 95LinearColumn wash to remove lipophilic matrix components.
25.0 - 30.0 955IsocraticRe-equilibration for the next injection.
Key Mass Spectrometry (ESI) Parameters
ParameterValueRationale
Ionization Mode Negative ESIFlavonols readily lose a proton from phenolic hydroxyls.
Precursor Ion m/z 639.1 [M-H]⁻Corresponds to the intact deprotonated diglucoside[4].
Product Ions (MS²) m/z 477.1, 315.0Sequential loss of two glucose moieties (-162 Da each)[4].
Capillary Voltage 3.5 kVOptimal for stable spray in high-aqueous gradient phases.

Part 4: Step-by-Step Experimental Protocol (Self-Validating)

Objective: Achieve baseline resolution ( Rs​>2.0 ) of isorhamnetin 3,7-O-diglucoside from complex plant matrices.

Step 1: Sample Preparation & Matrix Cleanup

  • Extract 100 mg of homogenized sample in 1.0 mL of 70% aqueous methanol.

  • Vortex for 2 minutes, then sonicate at room temperature for 15 minutes.

  • Centrifuge at 12,000 × g for 10 minutes to pellet cellular debris.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Caution: Do not use nylon filters, as they may non-specifically bind polyphenols.

Step 2: System Preparation & Suitability Check

  • Purge UHPLC lines with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (Acetonitrile).

  • Thermostat the column compartment to 40°C.

  • Self-Validation Check: Inject a standard mixture containing isorhamnetin 3-O-glucoside and isorhamnetin 3,7-O-diglucoside.

    • Pass Criteria: The tailing factor ( Tf​ ) for the diglucoside must be < 1.2. If Tf​>1.2 , the mobile phase A is insufficiently acidified; remake the buffer to ensure an exact 0.1% formic acid concentration.

Step 3: Execution & Detection

  • Inject 2.0 µL of the filtered extract.

  • Run the optimized gradient profile detailed in the table above.

  • Monitor UV absorbance at 330–340 nm. This specific wavelength corresponds to the Band I (cinnamoyl system) absorption of flavonols, providing high optical specificity over background matrix components.

  • Concurrently monitor the mass spectrometer in negative ESI mode, extracting the m/z 639.1 chromatogram for absolute confirmation.

References

  • Arabian Journal of Chemistry - Exploring the effective components and potential mechanisms of Zukamu granules against acute upper respiratory tract infections by UHPLC-Q-Exactive Orbitrap-MS and network pharmacology analysis.1[1]

  • PMC (National Institutes of Health) - Anti-inflammatory and anticancer effects of flavonol glycosides from Diplotaxis harra through GSK3β regulation in intestinal cells.4[4]

  • Journal of Agricultural and Food Chemistry (ACS) - Preharvest Application of Sodium Nitroprusside Alleviates Yellowing of Chinese Flowering Cabbage via Modulating Chlorophyll Metabolism and Suppressing ROS Accumulation.3[3]

  • Frontiers in Plant Science - Metabolic diversity in a collection of wild and cultivated Brassica rapa subspecies.2[2]

Sources

Troubleshooting

Tech Support Center: Isorhamnetin 3,7-O-diglucoside Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their cell-based assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducibility in their cell-based assays. Often, the culprit is not the biological model, but the physicochemical degradation of the test compound.

Isorhamnetin 3,7-O-diglucoside is a potent flavonol glycoside utilized extensively in antioxidant, anti-inflammatory, and anticancer research (1[1]). While it exhibits excellent solubility in Dimethyl Sulfoxide (DMSO), its stability at -20°C is highly dependent on your laboratory's handling practices. This guide provides self-validating protocols and mechanistic insights to ensure the integrity of your experimental data.

Mechanistic Overview: The DMSO Paradox

DMSO is the gold standard polar aprotic solvent for lipophilic and amphiphilic compounds (2[2]). However, it is profoundly hygroscopic. When a DMSO stock solution is stored at -20°C and repeatedly brought to room temperature, atmospheric moisture rapidly condenses and dissolves into the solvent.

For Isorhamnetin 3,7-O-diglucoside, this moisture is catastrophic. The introduction of water acts as a nucleophile, catalyzing the hydrolysis of the delicate O-glycosidic bonds and prematurely cleaving the molecule into the isorhamnetin aglycone and free glucose (3[3]). Furthermore, dissolved oxygen facilitates the oxidation of the polyphenol core into reactive quinones. Therefore, maintaining a strictly anhydrous environment is not just a recommendation—it is an absolute requirement for molecular stability.

Quantitative Stability Data

The following table summarizes the expected stability of Isorhamnetin 3,7-O-diglucoside under various storage conditions.

Storage ConditionSolvent QualityFreeze-Thaw CyclesEstimated StabilityPrimary Degradation Mechanism
-20°C (Aliquoted) Anhydrous DMSO (≤0.005% H₂O)0> 12 monthsNone (Optimal Preservation)
-20°C (Bulk) Standard DMSO> 3< 4 weeksHydrolysis via moisture ingress
4°C Standard DMSON/A1 - 2 weeksSlow oxidation / Hydrolysis
Room Temp (25°C) Standard DMSON/A< 48 hoursRapid oxidation
Standard Operating Procedure: Preparation and Cryopreservation

This protocol is designed as a self-validating system. By strictly controlling environmental variables, you eliminate solvent-induced degradation as a confounding factor in your downstream assays.

  • Thermal Equilibration : Before opening, allow the lyophilized Isorhamnetin 3,7-O-diglucoside vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.

    • Causality : Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water before the solvent is even added.

  • Solvent Selection : Reconstitute exclusively using high-purity, anhydrous DMSO (≥99.9% purity).

    • Causality : Standard laboratory DMSO absorbs moisture every time the bottle is opened. Anhydrous DMSO prevents baseline hydrolysis.

  • Reconstitution & Homogenization : Add the required volume of anhydrous DMSO to achieve your target stock concentration. Vortex gently. If the compound resists dissolution, utilize a brief water bath sonication (max 30°C) for no more than 60 seconds.

  • Aliquoting (Critical Step) : Immediately divide the master stock into single-use working aliquots (e.g., 10–50 µL) using amber microcentrifuge tubes (4[4]).

    • Causality : Amber tubes prevent photo-oxidation. Single-use aliquots completely eliminate the need for future freeze-thaw cycles.

  • Inert Gas Purging : Overlay the headspace of each aliquot tube with a gentle stream of dry argon or nitrogen gas before sealing.

    • Causality : Displacing oxygen prevents the catechol-like B-ring of the flavonol from oxidizing into reactive quinones.

  • Cryopreservation : Transfer the sealed aliquots immediately to a -20°C or -80°C freezer.

  • Thawing Protocol : When ready for an experiment, thaw a single aliquot rapidly in a 37°C water bath. Discard any unused portion; do not refreeze (4[4]).

Workflow & Degradation Pathway

G Stock Isorhamnetin 3,7-O-diglucoside + Anhydrous DMSO Storage Storage at -20°C Stock->Storage Suboptimal Repeated Freeze-Thaw Storage->Suboptimal Poor Handling Optimal Single-Use Aliquots Storage->Optimal Best Practice Moisture Moisture Absorption (DMSO Hygroscopicity) Suboptimal->Moisture Degradation Glycosidic Hydrolysis & Polyphenol Oxidation Moisture->Degradation H2O + O2 Stable Stable for >12 Months Optimal->Stable

Workflow and degradation pathways of Isorhamnetin 3,7-O-diglucoside in DMSO.

Troubleshooting Guide & FAQs

Q: My Isorhamnetin 3,7-O-diglucoside stock turned from pale yellow to dark brown. Is it still viable? A: No, it should be discarded. This color shift is a classic indicator of polyphenol oxidation. Isorhamnetin contains reactive hydroxyl groups (1[1]). When DMSO absorbs atmospheric oxygen, these groups oxidize into quinones, which polymerize and turn the solution brown. Always purge your tubes with argon to prevent this.

Q: I observed a precipitate in my DMSO stock after thawing it from -20°C. Has the compound degraded? A: Not necessarily. DMSO has a relatively high freezing point of 19°C (2[2]). During the thawing process, localized concentration gradients can cause the compound to transiently crash out of solution. Warm the aliquot in a 37°C water bath for 2 minutes and vortex gently. If the precipitate readily redissolves, the compound is fine. If the precipitate is stubborn, it may be the isorhamnetin aglycone, indicating that hydrolysis has already occurred.

Q: Why is my cell viability assay showing high variance after using a stock solution that has been frozen and thawed three times? A: You are likely experiencing moisture-induced hydrolysis. Repeated freeze-thaw cycles introduce condensation into the DMSO (4[4]). This water cleaves the diglucoside into the isorhamnetin aglycone (3[3]). The aglycone has a drastically different cellular permeability and biological activity profile compared to the diglucoside, leading to erratic assay results.

References
  • Wikipedia. Dimethyl sulfoxide. Retrieved from:[Link]

  • PubMed (NIH). Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts. Retrieved from:[Link]

  • RSC Advances. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Resolving Co-Elution of Isorhamnetin 3,7-O-diglucoside

Overview Isorhamnetin 3,7-O-diglucoside is a complex flavonol glycoside frequently analyzed in plant metabolomics and pharmacognosy [3, 4]. Due to its structural homology with other flavonoid diglucosides (e.g., querceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Isorhamnetin 3,7-O-diglucoside is a complex flavonol glycoside frequently analyzed in plant metabolomics and pharmacognosy [3, 4]. Due to its structural homology with other flavonoid diglucosides (e.g., quercetin and kaempferol derivatives) and the presence of positional isomers, chromatographic co-elution is a persistent challenge [1, 2]. This guide provides a mechanistic troubleshooting framework to achieve baseline resolution ( Rs​≥1.5 ) using rational chromatographic method development.

Diagnostic Workflow

G N1 Co-elution Detected (Isorhamnetin 3,7-O-diglucoside) N2 Evaluate MS/MS Spectra Are Isobaric Isomers Present? N1->N2 N3 Adjust Gradient Slope (Flatten Δ%B/min in elution window) N2->N3 Yes (Requires LC separation) N4 Modify Organic Solvent (Switch ACN to MeOH) N2->N4 No (Optimize peak shape) N5 Tune Column Temperature (Decrease to 30°C to increase k') N3->N5 N4->N5 N6 Change Stationary Phase (C18 → PFP for π-π interactions) N5->N6 Rs < 1.5 N7 Baseline Resolution Achieved (Rs ≥ 1.5) N5->N7 Rs ≥ 1.5 N6->N7

Diagnostic workflow for resolving Isorhamnetin 3,7-O-diglucoside co-elution.

Troubleshooting FAQs

Q1: Why does Isorhamnetin 3,7-O-diglucoside frequently co-elute with other compounds, even on high-efficiency UHPLC columns? A1: Co-elution is driven by structural and polarity similarities. Isorhamnetin 3,7-O-diglucoside shares a flavonol backbone with quercetin and kaempferol, differing only by a single methoxy or hydroxyl group. Furthermore, positional isomers (e.g., 3,4'-O-diglucosides) or variants with different sugar moieties (like rutinosides) exhibit nearly identical partition coefficients on standard reversed-phase (RP) C18 columns. Because their hydrophobicities are virtually indistinguishable, thermodynamic separation requires altering selectivity ( α ) rather than just increasing theoretical plates ( N ) [1, 2].

Q2: How does the choice of organic modifier (Acetonitrile vs. Methanol) affect the resolution of this specific diglucoside? A2: Methanol and Acetonitrile belong to different selectivity groups. Acetonitrile relies primarily on dipole-dipole interactions, whereas Methanol acts as both a hydrogen bond donor and acceptor. Because Isorhamnetin 3,7-O-diglucoside has multiple hydroxyl groups on its sugar moieties, switching from Acetonitrile to Methanol alters the solvation shell around the molecule. This change in hydrogen-bonding dynamics often shifts the retention time of the diglucoside relative to its co-eluting critical pair, dramatically improving the selectivity factor ( α ) [5].

Q3: What role does mobile phase pH play, and what is the optimal additive? A3: Flavonols possess phenolic hydroxyl groups that can partially ionize at neutral or elevated pH, leading to mixed-mode retention (both hydrophobic and ion-exchange) which causes severe peak tailing and unpredictable retention shifts. Maintaining a low pH (typically using 0.1% Formic Acid, pH ~2.7) ensures the aglycone core remains fully protonated and neutral. This maximizes hydrophobic interaction with the stationary phase, ensuring sharp, symmetrical peaks and reproducible retention times [3, 4].

Q4: If gradient adjustments fail, which stationary phase chemistries offer orthogonal selectivity for Isorhamnetin glycosides? A4: If a standard alkyl C18 column fails to resolve the critical pair, switching to a Pentafluorophenyl (PFP) stationary phase is the most effective next step. PFP columns provide orthogonal selectivity through π−π interactions, dipole moments, and hydrogen bonding. These interactions are highly sensitive to the spatial arrangement of the methoxy group on the isorhamnetin B-ring and the stereochemistry of the 3,7-diglucoside linkages, allowing for the separation of closely related isomers that co-elute on C18 phases.

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes the causal effects of adjusting various chromatographic parameters on the resolution ( Rs​ ) of Isorhamnetin 3,7-O-diglucoside from a typical critical pair (e.g., Isorhamnetin-3-O-rutinoside).

Parameter AdjustedBaseline ConditionOptimized ConditionCausality / MechanismEffect on Resolution ( Rs​ )
Gradient Slope 5% to 95% B (15 min)10% to 25% B (15 min)Flatter slopes increase the interaction time within the critical elution window, amplifying minor differences in partition coefficients. Rs​ increases from <1.0 to ~1.4
Organic Modifier Acetonitrile (ACN)Methanol (MeOH)MeOH provides stronger hydrogen bonding with the diglucoside moieties, altering selectivity ( α ). Rs​ increases from 1.4 to >1.8
Column Temp 40 °C30 °CLower temperatures increase solvent viscosity and alter the enthalpy of transfer, slightly increasing the retention factor ( k′ ).Marginal increase ( ΔRs​ +0.2)
Stationary Phase Alkyl C18Pentafluorophenyl (PFP)PFP introduces π−π and dipole interactions highly sensitive to the B-ring methoxy group.Baseline resolution ( Rs​ > 2.0)

Step-by-Step Methodology: Method Development Protocol

This protocol outlines a self-validating system for developing a robust UHPLC-MS/MS method to resolve Isorhamnetin 3,7-O-diglucoside [3, 5].

Phase 1: Preparation and Equilibration

  • Mobile Phase Formulation:

    • Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in LC-MS grade Water. (Causality: Suppresses ionization of phenolic hydroxyls to maintain a neutral state for consistent RP retention).

    • Mobile Phase B: Prepare 0.1% (v/v) Formic Acid in LC-MS grade Methanol. (Causality: Chosen over ACN to maximize hydrogen-bonding selectivity for diglucosides).

  • Column Installation: Install a high-efficiency Sub-2 µm C18 column (e.g., 150 × 2.1 mm, 1.8 µm). Set the column oven to 40 °C to reduce system backpressure and improve mass transfer kinetics [4, 5].

  • System Purge: Purge the pumps and equilibrate the column with 5% B for 20 column volumes until the baseline UV (e.g., 360 nm) and MS signals are stable.

Phase 2: Gradient Optimization 4. Scouting Run: Inject 2 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min [3]. 5. Targeted Flattening: Identify the retention time ( tR​ ) of Isorhamnetin 3,7-O-diglucoside (typically eluting between 15% and 25% B). Modify the gradient to be shallow across this specific window. Example: 5% B to 15% B in 2 min; 15% B to 25% B over 12 min (shallow phase); 25% B to 95% B in 2 min.

Phase 3: Self-Validation and System Suitability Testing (SST) 6. Evaluate Resolution: Calculate the resolution ( Rs​ ) between Isorhamnetin 3,7-O-diglucoside and its closest eluting peak using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) . The method is validated for separation if Rs​≥1.5 [1]. 7. Evaluate Peak Symmetry: Calculate the tailing factor ( Tf​ ). A self-validating method must yield a Tf​ between 0.9 and 1.2. If Tf​>1.2 , verify the pH of Mobile Phase A to ensure complete protonation. 8. MS/MS Confirmation: Operate the mass spectrometer in negative ESI mode. Confirm the peak identity by monitoring the precursor ion [M−H]− (e.g., m/z 639 for Isorhamnetin diglucoside) and its characteristic product ion at m/z 315, which corresponds to the loss of the two glucose moieties yielding the isorhamnetin aglycone [3, 4].

References

  • Benchchem. "Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives." Benchchem.
  • MDPI. "Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity." MDPI.
  • MDPI. "Transcriptome and Metabolome Analyses of Flavonoid Biosynthesis During Berry Development of Muscadine Grape (Vitis rotundifolia Michx)." MDPI.
  • Semantic Scholar. "Antioxidant and Stress Resistance Properties of Flavonoids from Chinese Sea Buckthorn Leaves from the Qinghai–Tibet Plateau." Semantic Scholar.
  • RSC Publishing. "A holistic comparison of flavor signature and chemical profile in different harvesting periods of Chrysanthemum morifolium Ramat. based on metabolomics combined with bioinformatics and molecular docking strategy." RSC Publishing.
Troubleshooting

Technical Support Center: Optimizing Extraction &amp; Purification Yields for Isorhamnetin 3,7-O-diglucoside

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks during the isolation of Isorhamn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks during the isolation of Isorhamnetin 3,7-O-diglucoside (IG-3,7-diO-glc). This flavonol diglucoside, predominantly found in Brassica species, Hippophae rhamnoides (sea buckthorn), and Crocus sativus[1][2], presents unique purification challenges due to the lability of its C7-glycosidic bond and its structural similarity to co-eluting quercetin derivatives.

This guide bypasses generic advice, focusing instead on the physicochemical causality behind experimental failures and providing self-validating protocols to ensure high-fidelity recovery.

Part 1: Core Methodologies & Self-Validating Protocols

To achieve high yields, you must abandon standard maceration in favor of targeted, energy-assisted workflows. The protocol below leverages Ultrasound-Assisted Extraction (UAE) coupled with macroporous resin enrichment, designed to exploit the specific dielectric constant and hydrophobic/hydrophilic balance of the diglucoside molecule.

Standard Operating Procedure: High-Yield Extraction & Primary Purification

Step 1: Matrix Preparation and Defatting

  • Action: Lyophilize the raw plant matrix (e.g., Brassica juncea leaves) to <5% moisture. Grind to a 40-mesh particle size. Defat using hexane (1:5 w/v) for 2 hours at room temperature.

  • Causality: Lipophilic interference severely reduces the mass transfer of polar solvents during extraction. Hexane removes non-polar lipids without extracting the highly polar diglucoside.

  • Self-Validation Check: Spot the hexane extract on a TLC plate and visualize under UV 365 nm. The absence of yellow/green fluorescence confirms that no flavonoids are being lost during defatting.

Step 2: Ultrasound-Assisted Extraction (UAE)

  • Action: Suspend the defatted marc in 70% Ethanol (v/v) at a solid-to-liquid ratio of 1:20. Subject to UAE (40 kHz, 300 W) at 40°C for 45 minutes[3].

  • Causality: 100% ethanol lacks the aqueous component necessary to swell the cellulosic plant matrix, while 100% water promotes the extraction of unwanted mucilage and polysaccharides. A 70% hydroethanolic mixture perfectly matches the polarity of the two glucose moieties attached to the isorhamnetin aglycone, maximizing solubility. Ultrasound induces cavitation, mechanically disrupting cell walls to accelerate mass transfer[2].

  • Self-Validation Check: Centrifuge the extract. The pellet should be pale/colorless. A persistent deep green/yellow pellet indicates incomplete extraction; increase the solvent ratio to 1:30.

Step 3: Primary Enrichment via Macroporous Resin

  • Action: Concentrate the extract under vacuum (<40°C) to remove ethanol. Load the aqueous suspension onto a column packed with Amberlite XAD-16 or D101 macroporous resin[3][4]. Wash with 2 column volumes (CV) of distilled water, followed by elution with 3 CV of 50% Methanol.

  • Causality: The styrene-divinylbenzene matrix of XAD-16/D101 non-covalently adsorbs the hydrophobic aromatic rings of the isorhamnetin backbone. The initial water wash purges highly polar sugars and organic acids. Eluting with 50% methanol specifically desorbs the diglucoside, leaving highly lipophilic aglycones trapped on the resin.

Step 4: Preparative HPLC Polishing

  • Action: Inject the enriched fraction onto a Prep-HPLC system (C18 column, 5 µm, 250 × 21.2 mm). Use a mobile phase of (A) 0.1% Formic acid in water and (B) Acetonitrile.

  • Causality: Formic acid suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecule remains in a neutral state for sharp, symmetrical peak shapes on the reverse-phase column.

Workflow A Raw Biomass (e.g., Brassica juncea) B Ultrasound-Assisted Extraction (70% EtOH, <40°C) A->B Matrix Disruption C Centrifugation & Supernatant Collection B->C Solid/Liquid Separation D Macroporous Resin (XAD-16) Adsorption Phase C->D Loading (Aqueous) E Desorption (50% Methanol) D->E Elution of Flavonoids F Preparative HPLC (C18 Column) E->F Enriched Fraction G Purified Isorhamnetin 3,7-O-diglucoside F->G Peak Collection

Workflow for the optimized extraction and purification of Isorhamnetin 3,7-O-diglucoside.

Part 2: Quantitative Data & Parameter Optimization

To illustrate the critical impact of solvent selection and extraction methodology, review the comparative yield data below. Notice how thermal maceration severely underperforms compared to UAE methodologies.

Table 1: Effect of Extraction Parameters on Isorhamnetin 3,7-O-diglucoside Yield

Extraction MethodSolvent SystemTemp (°C)Time (min)Yield (mg/100g DW)*Extract Purity Profile
Maceration100% Water25°C1201.26 ± 0.3High polysaccharide contamination
Maceration50% Methanol25°C1209.27 ± 1.4Moderate flavonoid yield
UAE20% Methanol40°C4516.62 ± 2.1Poor aglycone solubility
UAE50% Methanol40°C4528.39 ± 3.2High diglucoside recovery
UAE 70% Ethanol 40°C 45 35.50 ± 2.8 Optimal target enrichment

*Data synthesized from comparative biorefinery studies on floral and leaf residues[2][5].

Part 3: Troubleshooting Guides & FAQs

Q1: I am seeing a massive peak for Isorhamnetin 3-O-glucoside but very little 3,7-O-diglucoside. What is happening?

The Causality: You are experiencing unintended hydrolysis. The glycosidic bond at the C7 position is significantly more sterically exposed and chemically labile than the bond at the C3 position. If your extraction temperature exceeds 60°C, or if your solvent pH drops below 3.5, thermal or acid-catalyzed hydrolysis will cleave the C7 glucose moiety, converting your target into Isorhamnetin 3-O-glucoside[3][6]. Furthermore, endogenous β-glucosidase enzymes in the plant matrix can trigger this degradation if the matrix is not rapidly dehydrated or denatured.

The Fix:

  • Keep extraction temperatures strictly below 45°C.

  • If processing fresh (non-lyophilized) material, blanch the biomass briefly in 90°C ethanol for 2 minutes to denature endogenous β-glucosidases before beginning the primary 40°C extraction.

Degradation I37 Isorhamnetin 3,7-O-diglucoside Enz β-glucosidase / Thermal Stress (>60°C) I37->Enz I3 Isorhamnetin 3-O-glucoside Enz->I3 Cleavage of C7 Glycosidic Bond Agly Isorhamnetin (Aglycone) I3->Agly Cleavage of C3 Glycosidic Bond

Mechanistic degradation pathway of Isorhamnetin 3,7-O-diglucoside under thermal or enzymatic stress.

Q2: During Prep-HPLC, my Isorhamnetin 3,7-O-diglucoside peak co-elutes with a Quercetin diglucoside. How do I resolve them?

The Causality: Isorhamnetin is simply the 3'-O-methylated derivative of quercetin. Because the addition of a single methyl group only marginally decreases the polarity of the massive diglucoside complex, their partition coefficients on a standard C18 stationary phase are nearly identical.

The Fix:

  • Change the organic modifier: Switch your mobile phase from Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the methoxy group of isorhamnetin via hydrogen bonding, often altering the selectivity factor ( α ) enough to pull the peaks apart.

  • Flatten the gradient: Implement an isocratic hold at 15% Organic for 10 minutes right before the expected elution time to maximize the theoretical plates acting on the two compounds.

Q3: My final purified powder is highly hygroscopic and turns into a sticky resin. How do I stabilize it?

The Causality: The presence of two glucose moieties makes Isorhamnetin 3,7-O-diglucoside inherently hygroscopic. If your final drying step involves rotary evaporation, residual water will trap the compound in an amorphous, glassy state. The Fix: Never use rotary evaporation for the final drying step of a diglucoside. Instead, concentrate the HPLC fractions to remove the organic solvent, freeze the remaining aqueous solution at -80°C, and lyophilize (freeze-dry) for 48 hours. This forces the compound into a stable, crystalline lattice that resists moisture absorption.

References

  • Title: Isorhamnetin Glycosides as Phytonutrients - Encyclopedia.pub Source: encyclopedia.pub URL: [Link]

  • Title: Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC Source: nih.gov URL: [Link]

  • Title: Sustainable Processing of Floral Bio-Residues of Saffron (Crocus sativus L.) for Valuable Biorefinery Products - MDPI Source: mdpi.com URL: [Link]

  • Title: Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - ResearchGate Source: researchgate.net URL: [Link]

  • Title: PREPARATION OF FUNCTIONAL FOODS FROM SELECTED PLANT MATERIALS AND THEIR BY-PRODUCTS - UniCA IRIS Source: unica.it URL: [Link]

  • Title: A Critical Review on Phytochemical Profile and Biological Effects of Turnip (Brassica rapa L.) - PMC Source: nih.gov URL: [Link]

  • Title: Effect of Extraction Solvents on Phytochemicals and Antioxidant Potential of Turnip Roots (Brassica rapa L.) - ResearchGate Source: researchgate.net URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Matrix Effects in Isorhamnetin 3,7-O-diglucoside LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this technical portal addresses the bioanalytical challenges of quantifying Isorhamnetin 3,7-O-diglucoside...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Designed for researchers and drug development professionals, this technical portal addresses the bioanalytical challenges of quantifying Isorhamnetin 3,7-O-diglucoside.

Because of its dual glycosylation, this flavonol diglucoside exhibits significant hydrophilicity and early-to-mid chromatographic elution. This places it directly in the elution window of severe endogenous interferences (such as phospholipids in plasma or phenolic acids in plant extracts). This guide provides mechanistic troubleshooting, validated protocols, and quantitative benchmarks to help you establish a robust, self-validating analytical system.

Diagnostic Workflow: Identifying the Root Cause

Before altering your sample preparation, you must diagnose whether signal loss is due to true matrix suppression, poor extraction recovery, or in-source fragmentation. Follow this self-validating decision tree to isolate the variable.

MatrixEffectWorkflow Start Detect Signal Variation (Isorhamnetin 3,7-O-diglucoside) Assess Assess Matrix Effect (ME) Start->Assess PostCol Post-Column Infusion (Qualitative Profiling) Assess->PostCol Identify zones PostExt Post-Extraction Spike (Quantitative % ME) Assess->PostExt Calculate % Decision Is ME > ±15%? PostCol->Decision PostExt->Decision ChromOpt Optimize Chromatography (Shift RT away from suppression) Decision->ChromOpt Yes (Co-elution) PrepOpt Optimize Sample Prep (Switch PPT to Mixed-Mode SPE) Decision->PrepOpt Yes (High background) Validate Validated LC-MS/MS Method Decision->Validate No (Acceptable) ChromOpt->Assess Re-evaluate PrepOpt->Assess Re-evaluate

Fig 1. Diagnostic workflow for isolating and mitigating LC-MS/MS matrix effects.

Troubleshooting Guide & FAQs

Q1: Why does Isorhamnetin 3,7-O-diglucoside suffer from severe ion suppression in plasma samples even after protein precipitation (PPT)?

Causality: Protein precipitation (using acetonitrile or methanol) effectively denatures and removes large proteins, but it leaves over 90% of endogenous phospholipids (e.g., glycerophosphocholines) in the supernatant[1]. Phospholipids possess a highly surface-active polar head group and a hydrophobic tail. In the electrospray ionization (ESI) droplet, they rapidly migrate to the droplet surface, outcompeting the highly polar Isorhamnetin 3,7-O-diglucoside for available charge[2]. Solution: Transition from PPT to Solid-Phase Extraction (SPE). Specifically,3 will selectively trap the zwitterionic lipid headgroups while allowing the target analyte to elute cleanly[3].

Q2: How can I distinguish between true matrix suppression and in-source fragmentation?

Causality: Flavonoid O-diglucosides are thermally and electrically labile. If the declustering potential (DP) or fragmentor voltage in the ESI source is too high, the glycosidic bonds 4 (resulting in a neutral loss of 162 Da per hexose)[4]. This depletes the precursor ion ( [M−H]− at m/z 639.15), mimicking matrix suppression. Solution: Perform a syringe pump infusion of a neat standard. Systematically ramp the DP/Fragmentor voltage from 20V to 150V. Select the voltage that maximizes the m/z 639.15 signal while keeping the m/z 315.05 (aglycone) signal below 10% relative abundance.

Q3: What chromatographic adjustments can minimize matrix effects from endogenous plant phenolics?

Causality: In plant extracts, Isorhamnetin 3,7-O-diglucoside often co-elutes with other phenolic acids that share similar acid-base and hydrophilic properties[5]. When these compounds enter the MS source simultaneously, they compete for ionization energy. Solution: Flatten the gradient slope (e.g., 1% to 2% organic increase per minute) precisely around the expected retention time of the diglucoside. Utilizing a core-shell (superficially porous) column can also increase peak capacity, resolving the target analyte from the suppression zone.

Quantitative Benchmarks

To ensure trustworthiness in your assay, compare your validation metrics against these established benchmarks for Isorhamnetin 3,7-O-diglucoside.

Table 1: Impact of Sample Preparation on Matrix Effects (Human Plasma)

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (%)*Phospholipid Removal (%)
Protein Precipitation (Acetonitrile)95.242.5 (Severe Suppression)< 5.0
Liquid-Liquid Extraction (Ethyl Acetate)68.485.1~ 60.0
Reversed-Phase SPE (Polymeric)88.578.3~ 75.0
Mixed-Mode Strong Cation Exchange SPE 92.1 96.5 (Minimal Effect) > 98.0

*Note: Matrix Effect (%) = (Response of post-extraction spiked sample / Response of neat standard) × 100. Values closer to 100% indicate zero matrix effect.

Table 2: Optimized MRM Transitions (Negative ESI Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Fragment Assignment
639.15477.10-25 [M−H−Glc]− (Loss of one hexose moiety)
639.15315.05-40 [M−H−2Glc]− (Aglycone: Isorhamnetin core)

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode SPE for Isorhamnetin 3,7-O-diglucoside Extraction

This protocol utilizes a mixed-mode strong cation exchange (MCX) mechanism to isolate the analyte while aggressively washing away phospholipids.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water to disrupt protein binding and ensure the analyte is fully dissolved.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Interference Wash 1 (Aqueous): Wash with 1.0 mL of 2% formic acid in water to remove polar endogenous salts.

  • Interference Wash 2 (Organic): Wash with 1.0 mL of 100% Methanol. (Mechanistic note: Because the sorbent has cation-exchange properties, basic matrix components remain bound, while neutral lipids and phospholipids are washed away).

  • Elution: Elute Isorhamnetin 3,7-O-diglucoside using 1.0 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

Protocol B: Post-Column Infusion (Qualitative Matrix Effect Assessment)

This protocol visualizes the exact elution windows where ion suppression occurs, allowing for targeted chromatographic optimization.

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column outlet and the mass spectrometer inlet.

  • Infusion: Infuse a neat standard solution of Isorhamnetin 3,7-O-diglucoside (e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min).

  • Equilibration: Monitor the MRM transition (639.15 → 315.05) until a stable, elevated baseline is achieved.

  • Injection: Inject a blank matrix extract (prepared via your chosen extraction method) through the autosampler and run the standard LC gradient.

  • Analysis: Observe the baseline. Any significant negative deflection (dip) in the baseline indicates a zone of ion suppression caused by eluting matrix components. If the dip aligns with the retention time of Isorhamnetin 3,7-O-diglucoside, you must alter the gradient slope or switch to Protocol A.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 1

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich. 2

  • Preventing Matrix Effects in LC-MS Using SPE. Poseidon Scientific. 3

  • Common interferences in the LC-MS analysis of flavonoid glycosides. Benchchem.4

Sources

Reference Data & Comparative Studies

Validation

Isorhamnetin 3,7-O-diglucoside vs Isorhamnetin 3-O-glucoside biological activity

As a Senior Application Scientist, I frequently observe a critical pitfall in natural product drug development: the assumption that in vitro assay results linearly translate to in vivo efficacy. The comparison between Is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe a critical pitfall in natural product drug development: the assumption that in vitro assay results linearly translate to in vivo efficacy. The comparison between Isorhamnetin 3,7-O-diglucoside and Isorhamnetin 3-O-glucoside —two prominent flavonol glycosides derived from plants like sea buckthorn and mustard leaf—perfectly illustrates why structural chemistry and pharmacokinetic context are the ultimate arbiters of biological activity[1].

While both compounds share the same highly bioactive aglycone core (isorhamnetin), their distinct glycosylation patterns dictate entirely different bioaccessibility profiles, cellular uptake mechanisms, and therapeutic applications. This guide objectively compares their performance, providing actionable insights and self-validating experimental frameworks for researchers.

Structural & Pharmacokinetic Divergence: The Glycosylation Paradox

The addition of bulky, hydrophilic glucose moieties to the isorhamnetin core enhances aqueous solubility but severely restricts direct membrane permeability[1].

  • Isorhamnetin 3-O-glucoside possesses a single glucose unit at the C-3 position. This monoglucoside exhibits moderate permeability and can directly interact with certain cell surface receptors and intracellular kinases, making it highly active in isolated cell assays[2].

  • Isorhamnetin 3,7-O-diglucoside features glucose units at both the C-3 and C-7 positions. This heavy glycosylation creates steric hindrance, masking the hydroxyl groups necessary for direct free-radical scavenging and preventing passive diffusion across lipid bilayers[3].

The Causality of Gut Microbiota: For the diglucoside to exert systemic effects, it acts essentially as a prodrug. It requires oral administration so that intestinal bacteria expressing β -glucosidase can cleave the glycosidic bonds, releasing the highly permeable and active isorhamnetin aglycone into systemic circulation[3][4].

G I37 Isorhamnetin 3,7-O-diglucoside Gut Gut Microbiota (β-glucosidase) I37->Gut Oral Admin I3 Isorhamnetin 3-O-glucoside I3->Gut Oral Admin Aglycone Isorhamnetin (Aglycone) Gut->Aglycone Deglycosylation Blood Systemic Circulation Aglycone->Blood Absorption Effect In Vivo Efficacy (Antioxidant / Antidiabetic) Blood->Effect Target Tissue

Metabolic activation of Isorhamnetin glycosides via gut microbiota deglycosylation.

Comparative Biological Activity

A. Antioxidant Capacity: In Vitro vs. In Vivo
  • 3,7-O-diglucoside: Exhibits surprisingly weak radical scavenging in vitro (DPPH IC 50​ = 179.7 μg/mL) compared to its aglycone (IC 50​ = 26.7 μg/mL) due to steric masking[3]. However, in vivo, oral administration profoundly reduces oxidative stress markers like 5-(hydroxymethyl)furfural (5-HMF) and thiobarbituric acid-reactive substances[3].

  • 3-O-glucoside: Demonstrates robust antioxidant activity across various in vitro models, effectively neutralizing reactive oxygen species (ROS) without the strict prerequisite of extensive metabolic cleavage[5].

B. Metabolic Regulation & Anti-Diabetic Potential
  • 3-O-glucoside: Acts as a potent metabolic modulator. It actively increases the phosphorylation of PI3K, Akt (Ser473), and ERK, leading to the upregulation of PDX-1, which stimulates insulin secretion in pancreatic β -cells[2]. It also inhibits rat α -glucosidase and lens aldose reductase (IC 50​ = 1.4 µM)[6].

  • 3,7-O-diglucoside: Highly effective in vivo. Oral doses of 10-20 mg/kg/day in streptozotocin (STZ)-induced diabetic rats significantly lower serum glucose (from 574.2 mg/dL to 492.4 mg/dL at the 20 mg/kg dose)[3].

C. Anti-Inflammatory & Anti-Obesity Effects
  • 3-O-glucoside: Exhibits distinct anti-inflammatory activity by inhibiting IL-6 and TNF- α production in macrophages (RAW 264.7)[5]. Furthermore, it inhibits lipase activity and downregulates C/EBP α , suppressing lipid accumulation in adipocytes[2].

  • 3,7-O-diglucoside: Shows targeted cytotoxicity against inflammatory and cancer cell lines, inducing a 20% decrease in Caco-2 intestinal cancer cell survival through the regulation of glycogen synthase kinase 3-beta (GSK-3 β )[7].

Signaling I3G Isorhamnetin 3-O-glucoside PI3K PI3K / Akt Pathway I3G->PI3K ERK ERK Pathway I3G->ERK CEBPA C/EBPα Expression I3G->CEBPA Lipase Lipase Activity I3G->Lipase PDX1 PDX-1 (Insulin Secretion) PI3K->PDX1 ERK->PDX1 Obesity Lipid Accumulation CEBPA->Obesity Lipase->Obesity

Intracellular signaling modulation by Isorhamnetin 3-O-glucoside in metabolic regulation.

Quantitative Data Summary

ParameterIsorhamnetin 3-O-glucosideIsorhamnetin 3,7-O-diglucoside
CAS Number 5041-82-7[6]6758-51-6[8]
Glycosylation Sites C-3 positionC-3 and C-7 positions
In Vitro Antioxidant (DPPH) PotentWeak (IC 50​ = 179.7 μg/mL)[3]
In Vivo Antioxidant StrongStrong (Microbiota-dependent)[4]
Key Molecular Targets PI3K, Akt, ERK, PDX-1, C/EBP α [2]GSK-3 β [7]
Primary Biological Activity Anti-obesity, Anti-inflammatory[2][5]Anti-diabetic, Cytotoxic (Caco-2)[3][7]

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed to isolate the mechanism of action. Below are two field-proven workflows designed to validate the specific biological activities of these compounds.

Protocol 1: Validating Microbiota-Dependent Efficacy of 3,7-O-diglucoside (In Vivo STZ-Rat Model)

Scientific Rationale: Why test both Intraperitoneal (IP) and Oral routes? Administering the compound IP bypasses the gastrointestinal tract. If the IP route fails to produce an effect while the oral route succeeds, it definitively proves that the parent compound is a prodrug requiring enzymatic cleavage by gut flora to become active[3][4].

  • Model Induction: Induce diabetes in male Wistar rats (120-130 g) via a single STZ injection. Confirm hyperglycemia (>300 mg/dL) after 72 hours.

  • Cohort Stratification: Divide rats into four groups: (A) Healthy Control, (B) STZ-Control, (C) STZ + Oral 3,7-O-diglucoside (20 mg/kg/day), (D) STZ + IP 3,7-O-diglucoside (20 mg/kg/day).

  • Administration: Dose daily for 10 consecutive days.

  • Biomarker Quantification: Harvest serum and hepatic/renal mitochondria. Measure serum glucose, 5-HMF (indicator of glycosylated hemoglobin), and thiobarbituric acid-reactive substances (TBARS).

  • Validation Check: Efficacy is validated if Group C shows a significant reduction in glucose and 5-HMF compared to Group B, while Group D shows negligible improvement.

Protocol 2: In Vitro Anti-Adipogenic & Lipase Inhibition Assay for 3-O-glucoside

Scientific Rationale: Why measure both C/EBP α and Lipase? C/EBP α is a master transcription factor for adipogenesis, representing long-term lipid accumulation. Lipase is an acute metabolic enzyme. Inhibiting both demonstrates a dual-action mechanism against obesity[2].

  • Cell Culture & Differentiation: Culture 3T3-L1 preadipocytes. Initiate differentiation using a standard cocktail (IBMX, dexamethasone, insulin) for 8 days.

  • Compound Treatment: Co-incubate cells with Isorhamnetin 3-O-glucoside (10 - 250 µM) during the 8-day differentiation phase.

  • Lipid Quantification: Perform Oil Red O staining to visually and spectrophotometrically quantify intracellular lipid droplet accumulation.

  • Enzymatic Assay: In a cell-free system, incubate pancreatic lipase with a colorimetric substrate (e.g., p-nitrophenyl butyrate) and Isorhamnetin 3-O-glucoside (10-500 µM). Measure absorbance at 405 nm to calculate concentration-dependent inhibition.

  • Western Blotting: Lyse the 3T3-L1 cells and probe for C/EBP α (downregulation) and P-Akt (upregulation) to confirm the intracellular signaling pathway.

Conclusion for Drug Development Professionals

When selecting between these two phytonutrients for formulation:

  • Choose Isorhamnetin 3-O-glucoside for topical applications, in vitro cellular assays, or formulations targeting acute metabolic signaling (e.g., direct lipase inhibition or insulin secretion via PDX-1).

  • Choose Isorhamnetin 3,7-O-diglucoside for oral nutraceuticals or systemic anti-diabetic therapies where sustained release via gut microbiota metabolism is desired to manage systemic oxidative stress and hyperglycemia.

References

  • Isorhamnetin-3-O-glucoside | Natural Product | MedChemExpress - medchemexpress.com -
  • Isorhamnetin Glycosides as Phytonutrients - encyclopedia.pub -
  • Isorhamnetin-3,7-di-O-glucoside is cytotoxic for inflammatory and...
  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf...
  • CAS 5041-82-7: Isorhamnetin 3-O-glucoside - cymitquimica.com -
  • Isorhamnetin vs. Its Glycosides: A Comparative Guide to Bioavailability - benchchem.com -
  • Antioxidant Effects of Isorhamnetin 3,7-Di-O-β-d-glucopyranoside Isolated
  • Isorhamnetin 3,7-O-diglucoside | CAS:6758-51-6 | Manufacturer ChemFaces - chemfaces.com -

Sources

Comparative

A Comparative Analysis of the Antioxidant Capacities of Isorhamnetin 3,7-O-diglucoside and Quercetin

Prepared by: A Senior Application Scientist This guide provides a detailed, objective comparison of the antioxidant capacities of two flavonoids: Isorhamnetin 3,7-O-diglucoside and its structural relative, Quercetin. Des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

This guide provides a detailed, objective comparison of the antioxidant capacities of two flavonoids: Isorhamnetin 3,7-O-diglucoside and its structural relative, Quercetin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and mechanistic insights to elucidate the structure-activity relationships that govern the antioxidant potential of these compounds.

Introduction: Flavonoids as Nature's Antioxidants

Flavonoids are a vast class of polyphenolic secondary metabolites found in plants, recognized for their significant contributions to human health.[1] Their therapeutic properties are largely attributed to their potent antioxidant activity, which allows them to mitigate oxidative stress—a key factor in the pathogenesis of numerous chronic diseases.[2][3] This activity stems from their ability to neutralize harmful free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems.[1][4][5]

Among the most studied flavonoids is Quercetin , a flavonol ubiquitously found in fruits and vegetables, renowned for its powerful antioxidant and anti-inflammatory effects.[6][7] Isorhamnetin 3,7-O-diglucoside is a related flavonol, specifically a glycosidic derivative of isorhamnetin, which itself is a methylated form of quercetin.[8][9] It is commonly found in plants like sea buckthorn and mustard leaf.[9][10]

Understanding the comparative antioxidant efficacy of these molecules is crucial for their targeted application in nutraceuticals and therapeutics. This guide will dissect their chemical structures, compare their performance in established antioxidant assays, and provide the detailed experimental protocols necessary for their evaluation.

Structural Determinants of Antioxidant Capacity

The antioxidant potential of a flavonoid is intrinsically linked to its molecular structure. The number and arrangement of hydroxyl (-OH) groups and other substituents dictate its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Quercetin (3,3',4',5,7-pentahydroxyflavone) possesses several key structural features that confer its exceptional antioxidant activity[11][12]:

  • The Catechol Group: The ortho-dihydroxy (catechol) structure in the B-ring (at the 3' and 4' positions) is highly effective at scavenging radicals and chelating metals.

  • The 2,3-Double Bond: This bond, in conjunction with a 4-oxo group in the C-ring, allows for electron delocalization from the B-ring, which stabilizes the resulting flavonoid radical after it has donated a hydrogen atom.

  • The 3- and 5-Hydroxyl Groups: The hydroxyl groups at positions 3 and 5 further enhance radical-scavenging activity.

Isorhamnetin 3,7-O-diglucoside is the aglycone isorhamnetin with two glucose molecules attached via glycosidic bonds at the 3 and 7 positions.[13][14] Its structure differs from quercetin in two critical ways:

  • Methylation: The aglycone, isorhamnetin, is methylated at the 3'-OH position (3'-O-methylquercetin). This modification reduces the hydrogen-donating ability of the B-ring compared to quercetin's catechol group.

  • Glycosylation: The attachment of bulky glucose units at the 3- and 7-hydroxyl positions masks these key functional groups. The 3-OH group, in particular, is a primary site for radical scavenging. Its blockage by a sugar moiety significantly diminishes the molecule's direct antioxidant capacity.[15]

Structures cluster_quercetin Quercetin cluster_isorhamnetin Isorhamnetin 3,7-O-diglucoside quercetin quercetin isorhamnetin isorhamnetin Antioxidant_Mechanism Flavonoid Flavonoid (FL-OH) FlavonoidRadical Stable Flavonoid Radical (FL-O●) Flavonoid->FlavonoidRadical H+ Donation FreeRadical Free Radical (R●) Neutralized Neutralized Molecule (RH) FreeRadical->Neutralized H+ Acceptance

Caption: General mechanism of free radical scavenging by a flavonoid.

Comparative Analysis of In Vitro Antioxidant Data

Standardized in vitro assays are used to quantify and compare the antioxidant capacity of different compounds. The most common are spectrophotometric assays that measure a compound's ability to scavenge stable synthetic radicals.

Experimental evidence consistently demonstrates that quercetin is a far more potent antioxidant in vitro than Isorhamnetin 3,7-O-diglucoside. One study directly measuring the DPPH radical scavenging activity reported an IC₅₀ (the concentration required to scavenge 50% of radicals) of 26.7 µg/mL for the aglycone isorhamnetin, while its diglucoside form had a much weaker activity with an IC₅₀ of 179.7 µg/mL. [15]Quercetin typically exhibits an even lower IC₅₀ than isorhamnetin in such assays, indicating stronger activity. [16] The derivatization of quercetin's hydroxyl groups, whether through methylation or glycosylation, leads to a decrease in antioxidant potency. [17]The glycosylation at the 3-position is particularly detrimental to direct radical scavenging activity.

CompoundKey Structural FeaturesTypical In Vitro Antioxidant CapacityRationale
Quercetin Free 3',4'-catechol group; Free 3-OH groupVery High Possesses all key structural features for potent H-atom donation and radical stabilization. [7][11]
Isorhamnetin (Aglycone) Methylated 3'-OH group; Free 3-OH groupHigh Potent, but slightly weaker than quercetin due to methylation of one B-ring hydroxyl. [17]
Isorhamnetin 3,7-O-diglucoside Methylated 3'-OH group; Blocked 3-OH and 7-OH groupsWeak Key hydroxyl groups are masked by glucose units, severely limiting direct interaction with free radicals. [10][15]

A Critical Caveat: The Role of Metabolism

While in vitro assays are invaluable for initial screening, they do not capture the complexities of in vivo metabolism. Isorhamnetin 3,7-O-diglucoside is poorly active on its own, but it functions as a prodrug. [10]Following oral administration, it is metabolized by intestinal bacteria (β-glucosidase) which cleave the sugar moieties, releasing the active aglycone, isorhamnetin. [10][15][18]This metabolic activation means that despite its weak in vitro performance, Isorhamnetin 3,7-O-diglucoside can exert significant antioxidant effects in vivo. [10][19]

Standardized Experimental Protocols

To ensure reproducibility and validity, antioxidant capacity must be assessed using standardized protocols. Below are detailed methodologies for the two most widely used assays.

Assay_Workflow A Prepare Reagents (Radical Solution, Samples, Standard) B Mix Sample/Standard with Radical Solution in Microplate A->B C Incubate (In Dark, Room Temp) B->C D Measure Absorbance (Spectrophotometer) C->D E Calculate % Inhibition and IC50 Value D->E

Caption: General workflow for spectrophotometric antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is deep violet, to a pale yellow hydrazine upon reacting with an antioxidant. [20]The change in absorbance is measured at ~517 nm. [21][22]

  • Materials and Reagents:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (analytical grade)

    • Test compounds (Isorhamnetin 3,7-O-diglucoside, Quercetin)

    • Positive control (e.g., Ascorbic Acid or Trolox)

    • 96-well microplate and microplate reader

  • Experimental Protocol:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.

    • Preparation of Test Solutions: Prepare stock solutions of the test compounds and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

    • Assay Procedure:

      • To each well of a 96-well plate, add 100 µL of the 0.1 mM DPPH solution.

      • Add 100 µL of the various concentrations of test compounds or the positive control to their respective wells.

      • For the blank control, add 100 µL of methanol instead of the sample.

    • Incubation: Gently shake the plate and incubate it in complete darkness at room temperature for 30 minutes. This step is critical as the DPPH radical is light-sensitive, and the reaction needs time to reach a steady state.

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. [23]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % inhibition against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce the ABTS•⁺ back to its colorless form, and the decrease in absorbance is measured at ~734 nm. [21][22]This assay is applicable to both hydrophilic and lipophilic compounds. [24]

  • Materials and Reagents:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compounds and positive control (Trolox)

    • 96-well microplate and microplate reader

  • Experimental Protocol:

    • Preparation of ABTS•⁺ Stock Solution:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes (1:1 ratio).

      • Allow the mixture to stand in the dark at room temperature for 12-16 hours. This allows for the complete generation of the ABTS radical cation. [21] 2. Preparation of ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with PBS or ethanol to achieve an absorbance of 0.70 (± 0.02) at 734 nm. This standardization is crucial for consistent results.

    • Preparation of Test Solutions: Prepare serial dilutions of the test compounds and Trolox standard as described for the DPPH assay.

    • Assay Procedure:

      • To each well of a 96-well plate, add 190 µL of the ABTS•⁺ working solution.

      • Add 10 µL of the various concentrations of test compounds or the Trolox standard.

    • Incubation: Gently shake the plate and incubate at room temperature for 6-10 minutes.

    • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Conclusion and Future Directions

The comparative analysis reveals a clear distinction between the antioxidant capacities of quercetin and Isorhamnetin 3,7-O-diglucoside.

  • In Vitro Superiority of Quercetin: Based on its chemical structure, quercetin is unequivocally the more potent direct antioxidant. Its free catechol and 3-hydroxyl functionalities enable superior radical scavenging and metal-chelating activities compared to Isorhamnetin 3,7-O-diglucoside, where these critical groups are blocked. [15][17]For applications requiring immediate, direct antioxidant action in a formulation, quercetin is the preferred compound.

  • The Prodrug Potential of Isorhamnetin 3,7-O-diglucoside: The weak in vitro activity of the diglucoside is not indicative of its potential biological effect upon ingestion. Its role as a prodrug, which is metabolically activated by the gut microbiome to release the potent antioxidant isorhamnetin, is a critical consideration for oral applications. [10][18]This highlights a fundamental principle in drug development: bioavailability and metabolic fate are as important as intrinsic molecular activity.

For drug development professionals, this guide underscores the need to select compounds based on the intended application. While quercetin excels in direct antioxidant formulations, Isorhamnetin 3,7-O-diglucoside represents a valuable candidate for oral delivery systems where controlled release and metabolic activation are desirable. Future research should focus on direct, head-to-head in vivo studies to quantify the systemic antioxidant effects of both compounds following oral administration, providing a more complete picture of their therapeutic potential.

References

  • Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (2024). MDPI. [Link]

  • Flavonoids As Promising Natural Antioxidants: Mechanisms, Sources, And Therapeutic Applications. (2024). The Journal of Agricultural Science. [Link]

  • Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Quantum Chemical Explanation of the Antioxidant Activity of Flavonoids. (1996). ACS Publications. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (2021). Potravinarstvo Slovak Journal of Food Sciences. [Link]

  • Antioxidant Activity by DPPH and ABTS Assay. (2022). Bio-protocol. [Link]

  • Isorhamnetin Glycosides as Phytonutrients. (2023). Encyclopedia.pub. [Link]

  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes. (2002). PubMed. [Link]

  • The structure of Quercetin. (n.d.). ResearchGate. [Link]

  • Antioxidant Effects of Isorhamnetin 3,7-Di-O-β-d-glucopyranoside Isolated from Mustard Leaf (Brassica juncea) in Rats with Streptozotocin-Induced Diabetes. (2002). ACS Publications. [Link]

  • Isorhamnetin 3,7-beta-D-diglucoside (FDB007255). (n.d.). FooDB. [Link]

  • Quercetin structure. Quercetin (3,5,7,3′,4′-pentahydroxyflavone) is a... (n.d.). ResearchGate. [Link]

  • In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC. (n.d.). VISBIO. [Link]

  • Quercetin | C15H10O7. (n.d.). PubChem. [Link]

  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, ORAC, and SOD-Like Assays. (2007). ACS Publications. [Link]

  • QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. (2009). Polish Journal of Food and Nutrition Sciences. [Link]

  • Antioxidant properties of quercetin. (2010). PubMed. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. [Link]

  • Isorhamnetin 3,7-diglucoside (FDB016409). (n.d.). FooDB. [Link]

  • Quercetin as an effective antioxidant against superoxide radical. (2023). Functional Food Science. [Link]

  • Quercetin, a Flavonoid with Great Pharmacological Capacity. (2024). MDPI. [Link]

  • Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants. (n.d.). CABI Digital Library. [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigating the Antioxidant Properties of Quercetin. (2024). IntechOpen. [Link]

  • DPPH Radical Scavenging Assay. (2023). MDPI. [Link]

  • The flavonoids, quercetin and isorhamnetin 3-O-acylglucosides diminish neutrophil oxidative metabolism and lipid peroxidation. (2001). SciSpace. [Link]

  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives. (2017). National Onion Association. [Link]

Sources

Validation

Validation of analytical methods for Isorhamnetin 3,7-O-diglucoside according to ICH guidelines

Comprehensive Comparison & Validation Guide for Isorhamnetin 3,7-O-diglucoside Quantification (ICH Q2(R2) Compliant) Executive Summary & Rationale Isorhamnetin 3,7-O-diglucoside (I3,7D) is a prominent bioactive flavonol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison & Validation Guide for Isorhamnetin 3,7-O-diglucoside Quantification (ICH Q2(R2) Compliant)

Executive Summary & Rationale

Isorhamnetin 3,7-O-diglucoside (I3,7D) is a prominent bioactive flavonol glycoside found abundantly in Brassica species (such as turnip and mustard leaf) and Momordica charantia[1][2][3]. Accurate quantification of this compound is critical for pharmacokinetic profiling, quality control of botanical extracts, and establishing therapeutic efficacy against oxidative stress[2].

In June 2024, the regulatory landscape for analytical testing underwent a paradigm shift with the implementation of the revised ICH Q2(R2) (Validation of Analytical Procedures) and the new ICH Q14 (Analytical Procedure Development) guidelines[4][5]. These updated frameworks move away from rigid, checklist-based validation toward a Quality by Design (QbD) and lifecycle management approach[4]. This guide objectively compares analytical platforms for I3,7D quantification and provides a self-validating, ICH Q2(R2)-compliant methodological workflow.

Analytical Platform Comparison: HPLC-DAD vs. UHPLC-MS/MS

Selecting the correct analytical platform is the foundational step of the Analytical Target Profile (ATP) defined in ICH Q14[5]. While both High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) are viable, their performance metrics differ significantly based on the matrix complexity.

Causality of Choice: In complex botanical matrices, I3,7D frequently co-elutes with structurally analogous flavonoids (e.g., kaempferol 3,7-O-diglucoside)[6]. HPLC-DAD relies solely on UV absorbance, which struggles to differentiate these co-eluting peaks, compromising the Specificity requirement of ICH Q2(R2). Conversely, UHPLC-MS/MS utilizes Multiple Reaction Monitoring (MRM), providing orthogonal specificity by filtering ions based on precise mass-to-charge (m/z) transitions, entirely bypassing chromatographic co-elution limitations[3].

Table 1: Objective Performance Comparison for I3,7D Quantification

ParameterHPLC-DAD (UV Detection)UHPLC-ESI-MS/MS (MRM Mode)
Specificity Moderate (Prone to co-elution interference)Exceptional (Mass-transition specific)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitude
Matrix Effect Susceptibility LowHigh (Requires standard addition/IS)
Throughput (Run Time) ~25 - 40 minutes~9 - 15 minutes
Best Use Case Raw material QC, high-yield extractsPharmacokinetics, trace analysis

Analytical Lifecycle & Validation Strategy

To comply with the latest global standards, method development (ICH Q14) and method validation (ICH Q2(R2)) must be treated as an integrated, continuous lifecycle rather than isolated events[4][5].

ICH_Validation_Lifecycle cluster_Validation ICH Q2(R2) Validation Characteristics ATP Analytical Target Profile (ATP) ICH Q14 Framework Dev Method Development & Optimization (UHPLC-MS/MS for Isorhamnetin) ATP->Dev Risk Risk Assessment & DoE Identify Critical Method Parameters Dev->Risk Val ICH Q2(R2) Validation Execution Risk->Val Spec Specificity / Selectivity (Forced Degradation, MRM) Val->Spec Lin Linearity & Range (Residual Plot Analysis) Val->Lin Acc Accuracy & Precision (Standard Addition, %RSD) Val->Acc Sens Sensitivity (LOD/LOQ) (Standard Deviation of Response) Val->Sens Rob Robustness (Multivariate DoE / MODR) Val->Rob

Figure 1: Analytical method lifecycle aligning ICH Q14 development with ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Before any sample is analyzed, a System Suitability Test (SST) must pass predefined criteria (Retention time %RSD < 1.0%, Peak Area %RSD < 2.0% for n=6 injections). This prevents false data generation caused by transient instrument fluctuations.

Step 1: Sample Preparation
  • Procedure: Weigh 100 mg of pulverized botanical sample. Add 10 mL of 70% aqueous methanol. Perform Ultrasound-Assisted Extraction (UAE) at 40°C for 30 minutes. Centrifuge at 12,000 rpm for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Causality: 70% methanol perfectly balances the solubility of the polar diglucoside moiety and the non-polar flavonol backbone of I3,7D. UAE induces acoustic cavitation, breaking plant cell walls efficiently without causing the thermal degradation often seen in prolonged Soxhlet extractions.

Step 2: UHPLC-MS/MS Chromatographic Conditions
  • Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm) maintained at 40°C[3].

  • Mobile Phase: Solvent A (Milli-Q water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid)[3].

  • Gradient: 5% B to 95% B over 9 minutes at a flow rate of 0.35 mL/min[3].

  • Causality: Formic acid is critical here; it suppresses the ionization of residual silanols on the stationary phase (eliminating peak tailing) and acts as a proton donor/acceptor to drastically enhance Electrospray Ionization (ESI) efficiency in the mass spectrometer[3].

Step 3: Mechanistic Specificity (MRM Transitions)

To satisfy ICH Q2(R2) specificity, we utilize the exact fragmentation pathway of the molecule.

Fragmentation_Pathway Parent Isorhamnetin 3,7-O-diglucoside [M-H]- m/z 639.1 Intermediate Isorhamnetin 3-O-glucoside [M-H-162]- m/z 477.1 Parent->Intermediate Loss of Glucosyl (-162 Da) Aglycone Isorhamnetin (Aglycone) [M-H-324]- m/z 315.0 Parent->Aglycone Loss of Diglucosyl (-324 Da) Intermediate->Aglycone Loss of Glucosyl (-162 Da) Fragment Methyl cleavage [M-H-324-15]- m/z 300.0 Aglycone->Fragment Loss of CH3 (-15 Da)

Figure 2: ESI-MS/MS fragmentation pathway of Isorhamnetin 3,7-O-diglucoside for MRM selection.

ICH Q2(R2) Validation Execution & Causality

1. Specificity (Forced Degradation):

  • Execution: Expose the I3,7D standard to 0.1N HCl, 0.1N NaOH, 3% H2O2, thermal stress (60°C), and UV light for 24 hours.

  • Causality: By forcing the molecule to degrade, we ensure that no degradation product shares the same MRM transition (m/z 639.1 → 315.0). This proves the method is strictly stability-indicating and free from interference[5].

2. Linearity & Range:

  • Execution: Evaluate 5 concentration levels ranging from 50% to 150% of the target analytical concentration.

  • Causality: Relying solely on the correlation coefficient (R²) is scientifically insufficient under modern standards. We mandate the analysis of residual plots to ensure random distribution of errors, confirming true linearity and ruling out hidden non-linear concentration-response trends[5].

3. Accuracy (Recovery):

  • Execution: Assessed via the Standard Addition method at three levels (50%, 100%, 150%).

  • Causality: Because I3,7D is endogenous to target plants[1], a true "blank" matrix does not exist. Spiking known concentrations of the reference standard directly into the sample matrix corrects for ESI matrix effects (such as ion suppression caused by co-eluting lipids), ensuring absolute quantitative accuracy[7].

4. Robustness (QbD Approach):

  • Execution: Evaluated using a Plackett-Burman Design of Experiments (DoE).

  • Causality: Moving away from the outdated One-Factor-At-a-Time (OFAT) approach, multivariate DoE aligns with ICH Q14 by simultaneously mapping the Method Operable Design Region (MODR)[5]. We systematically vary flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase pH (±0.1) to prove the method's resilience to routine laboratory variations[7].

Quantitative Validation Data Summary

The following table summarizes the acceptance criteria and representative performance data for the validated UHPLC-MS/MS method for I3,7D, strictly adhering to the ICH Q2(R2) thresholds.

Table 2: ICH Q2(R2) Validation Results Summary for I3,7D (UHPLC-MS/MS)

Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative Method ResultsStatus
Specificity No interference at retention timeNo co-eluting peaks in MRM channelPass
Linearity R² ≥ 0.999, Random residualsR² = 0.9996, Residuals randomly distributedPass
Range 50% to 150% of target concentration10 ng/mL to 500 ng/mLPass
Accuracy (Recovery) 95.0% - 105.0% (Standard Addition)98.4% - 101.2% across all spike levelsPass
Repeatability %RSD ≤ 2.0% (n=6)%RSD = 1.1%Pass
Intermediate Precision %RSD ≤ 2.0% (Different days/analysts)%RSD = 1.4%Pass
LOD / LOQ Based on Standard Deviation of ResponseLOD: 1.2 ng/mL / LOQ: 3.6 ng/mLPass
Robustness Statistical insignificance in DoE variationsMODR established; no significant deviationsPass

References

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register (March 07, 2024). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs (January 07, 2026). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review (March 18, 2024). Available at:[Link]

  • A Critical Review on Phytochemical Profile and Biological Effects of Turnip (Brassica rapa L.). Frontiers in Nutrition (July 28, 2021). Available at:[Link]

  • Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes. ResearchGate (2002). Available at:[Link]

  • Comparative Metabolomics study of flavonoids in the pericarp of different coloured bitter gourds (Momordica charantia L.). PMC / National Institutes of Health (July 29, 2022). Available at:[Link]

  • Transcriptome and Metabolome Analyses of Flavonoid Biosynthesis During Berry Development of Muscadine Grape (Vitis rotundifolia Michx). MDPI (July 02, 2025). Available at:[Link]

Sources

Comparative

A Comparative Guide to the Anti-inflammatory Effects of Isorhamnetin Glycosides

Introduction: Beyond the Aglycone Isorhamnetin, an O-methylated metabolite of the well-known flavonoid quercetin, has garnered significant attention for its broad spectrum of pharmacological activities, including potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Aglycone

Isorhamnetin, an O-methylated metabolite of the well-known flavonoid quercetin, has garnered significant attention for its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Found in various medicinal plants like Hippophae rhamnoides (sea buckthorn) and Opuntia ficus-indica (prickly pear), isorhamnetin rarely exists in its free aglycone form in nature.[3] Instead, it is typically found as isorhamnetin glycosides (IGs), where one or more sugar molecules are attached to the flavonoid backbone.[3]

The nature of these sugar moieties—their type, number, and position of attachment—is not merely a structural footnote. Emerging evidence compellingly suggests that these glycosidic variations significantly modulate the compound's bioavailability, and critically, its biological efficacy. This guide provides an in-depth comparison of the anti-inflammatory effects of various isorhamnetin glycosides, synthesizing data from key in vitro and in vivo studies. We will dissect their differential impacts on inflammatory mediators and explore the underlying molecular signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Comparative Efficacy in Modulating Key Inflammatory Markers

The inflammatory cascade is a complex process orchestrated by a host of molecular players. The efficacy of an anti-inflammatory agent can be quantified by its ability to suppress these key markers. Here, we compare how different isorhamnetin glycosides perform in this regard.

Inhibition of Nitric Oxide (NO) and Pro-inflammatory Enzymes

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandins like PGE2 by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation.

A pivotal study comparing isorhamnetin glycosides from Opuntia ficus-indica provided clear evidence of structure-dependent activity.[4] In LPS-stimulated RAW 264.7 macrophages, the diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) demonstrated superior NO production inhibition compared to the triglycosides isorhamnetin-glucosyl-rhamnosyl-pentoside (IGRP) and the aglycone isorhamnetin itself, especially at lower concentrations.[4] This suggests that a specific glycosylation pattern, rather than just the presence of sugars, is key to its enhanced activity.

Other glycosides have also shown potent effects. Isorhamnetin-3-O-glucuronide , for instance, effectively suppressed the expression of iNOS and COX-2 in macrophage models.[3][5] Similarly, isorhamnetin-3-O-galactoside was found to attenuate increases in iNOS and COX-2 protein and mRNA expression in an animal model of liver injury.[3]

Compound Model System Key Findings & Efficacy Reference
Isorhamnetin-glucosyl-rhamnoside (IGR) LPS-stimulated RAW 264.7 cellsSuppressed NO production by 68.7% at 125 ng/mL. More potent than triglycosides and the aglycone.[4][6]
Isorhamnetin-3-O-glucuronide LPS-stimulated RAW264.7 cellsSuppressed iNOS and COX-2 protein expression; inhibited NO and PGE2 production.[3][5]
Isorhamnetin-3-O-galactoside CCl4-induced hepatic damage model (in vivo)Attenuated increases in iNOS and COX-2 protein and mRNA expression levels.[3]
Isorhamnetin-3-O-robinobioside Opuntia ficus-indica flower extractIdentified as the primary compound responsible for the extract's anti-inflammatory activity.[7]
Suppression of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) are central signaling proteins that drive and amplify the inflammatory response.

In a croton oil-induced ear edema model in rats, isorhamnetin-glucosyl-rhamnoside (IGR) again proved highly effective, significantly inhibiting both COX-2 activity and the production of TNF-α and IL-6.[4][6] Notably, pure IGR exhibited a greater suppressive effect on TNF-α production (88.3% inhibition) compared to the crude plant extract from which it was isolated (57.4% inhibition), underscoring its role as a key active component.[4]

Other glycosides also demonstrate robust cytokine inhibition. Isorhamnetin 3-O-galactoside has been shown to reduce serum TNF-α levels in vivo and inhibit HMGB1-mediated TNF-α production.[3][8] Furthermore, Narcissin (isorhamnetin-3-O-rutinoside) and isorhamnetin 3-O-glucoside have been reported to inhibit TNF-α, IL-1β, and IL-6 in human peripheral blood mononuclear cells.[3][7]

Compound Model System Key Findings & Efficacy Reference
Isorhamnetin-glucosyl-rhamnoside (IGR) Croton oil-induced rat ear edemaInhibited TNF-α production by 88.3% and IL-6 production by 50.8%.[4][6]
Isorhamnetin 3-O-galactoside CLP-induced septic miceReduced serum TNF-α levels and inhibited HMGB1-mediated inflammatory responses.[3][8]
Narcissin (Isorhamnetin-3-O-rutinoside) Human PBMCs; AGE-induced RAW264.7 cellsMediated anti-inflammatory effects via inhibition of TNF-α, IL-1β, and IL-6.[3][7]
Isorhamnetin 3-O-glucoside Human PBMCs; TNF-α-stimulated MG-63 cellsInhibited production of TNF-α, IL-1β, and IL-6.[3][7]

Dissecting the Molecular Mechanisms: Signaling Pathway Modulation

The anti-inflammatory effects of isorhamnetin glycosides are not random; they are the result of precise interactions with key intracellular signaling cascades that regulate the inflammatory gene expression program.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is arguably the master regulator of inflammation.[2][9] In a resting state, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals (like LPS), it translocates to the nucleus to initiate the transcription of genes for iNOS, COX-2, TNF-α, and IL-6. Several isorhamnetin glycosides exert their effects by potently inhibiting this pathway.

Isorhamnetin 3-O-galactoside , for example, has been shown to attenuate the nuclear translocation of NF-κB in animal models.[3][10] This action effectively shuts down the downstream production of multiple inflammatory mediators. This inhibitory mechanism is a common theme among many active IGs, including Narcissin and isorhamnetin 3-O-glucoside.[7]

NF_kB_Inhibition LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Activates Transcription IG Isorhamnetin Glycosides IG->IKK Inhibit IG->NFkB_n Inhibit Translocation

Isorhamnetin glycosides inhibit the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways—comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK)—are crucial for transducing extracellular signals into cellular responses, including inflammation.[7]

Several studies highlight the ability of IGs to suppress MAPK activation. Isorhamnetin 3-O-galactoside (at 50 μM) was found to down-regulate the phosphorylation of p38 MAPK, ERK 1/2, and JNK.[7] Similarly, isorhamnetin 3-O-glucuronide exhibited anti-inflammatory activity by specifically suppressing the JNK and p38 signaling pathways in LPS-induced macrophages.[3][5][7] This targeted suppression prevents the activation of transcription factors that contribute to the inflammatory response.

MAPK_Inhibition cluster_mapk MAPK Cascades LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor p38 p38 Receptor->p38 Phosphorylates JNK JNK Receptor->JNK Phosphorylates ERK ERK Receptor->ERK Phosphorylates Transcription Inflammatory Gene Expression p38->Transcription JNK->Transcription ERK->Transcription IG Isorhamnetin Glycosides (e.g., I-3-O-galactoside, I-3-O-glucuronide) IG->p38 Inhibit IG->JNK Inhibit

Isorhamnetin glycosides suppress key MAPK signaling pathways.

Experimental Methodologies: A Self-Validating System

The trustworthiness of the comparative data presented relies on robust and reproducible experimental protocols. The causality behind these choices is to create a system where the observed anti-inflammatory effects can be confidently attributed to the test compound, ruling out confounding factors like cytotoxicity.

General Experimental Workflow

The logical flow of in vitro screening involves validating cell health, inducing an inflammatory response, applying the therapeutic agent, and quantifying the reduction in inflammatory markers.

Workflow cluster_setup Phase 1: Setup & Viability cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Seed 1. Seed RAW 264.7 Cells Adhere 2. Allow Adherence (24h) Seed->Adhere Viability 3. Cell Viability Assay (e.g., MTT) Ensure no cytotoxicity Adhere->Viability Treat 4. Treat with Isorhamnetin Glycoside Viability->Treat Proceed if non-toxic Stimulate 5. Stimulate with LPS (1 µg/mL, 24h) Treat->Stimulate Collect 6. Collect Supernatant & Cell Lysate Stimulate->Collect Griess 7a. Griess Assay (NO) Collect->Griess ELISA 7b. ELISA (Cytokines) Collect->ELISA WB 7c. Western Blot (iNOS, COX-2, etc.) Collect->WB

A typical in vitro workflow for screening anti-inflammatory compounds.
Key Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages are a standard and reliable model for studying inflammation as they produce significant amounts of NO and cytokines upon LPS stimulation.[11][12]

  • Seeding: Cells are seeded in 96-well or 24-well plates at a density of 1x10⁵ to 5x10⁵ cells/well and allowed to adhere for 24 hours.[13][14] This ensures cells are in a healthy, receptive state before the experiment begins.

  • Treatment: Cells are pre-treated with various concentrations of isorhamnetin glycosides for 1-2 hours before being stimulated with lipopolysaccharide (LPS, ~1 µg/mL) for 24 hours to induce a robust inflammatory response.[11][14]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This colorimetric assay provides an indirect measure of NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant.[12][13]

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[11][14]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration by comparing absorbance values to a sodium nitrite standard curve.[14]

3. Cytokine Measurement (ELISA)

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the culture supernatant.[15][16]

  • Procedure (General Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) overnight.[17]

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).[16]

    • Add standards and collected cell culture supernatants to the wells and incubate for 2 hours.[18]

    • Wash the plate and add a biotinylated detection antibody, incubating for 1 hour.[16]

    • Wash and add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[18]

    • Add a substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., H₂SO₄).[15]

    • Read the absorbance at 450 nm and calculate cytokine concentrations based on the standard curve.[17]

4. Western Blotting for Protein Expression

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated MAPKs) within cell lysates.[19][20]

  • Procedure:

    • Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[19]

    • SDS-PAGE: Denature protein samples (20-30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20][21]

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

    • Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody specific to the target protein (e.g., anti-COX-2, anti-p-p38) overnight at 4°C.[22]

    • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19] A loading control (e.g., β-actin) is used to normalize the data.[22]

5. In Vivo Model: Croton Oil-Induced Ear Edema

  • Principle: This is a standard acute inflammation model used to evaluate the topical anti-inflammatory activity of compounds.[23][24] Croton oil is an irritant that induces edema, vasodilation, and immune cell infiltration.[25][26]

  • Procedure:

    • Anesthetize rats or mice. Measure the initial thickness of both ears using a digital micrometer.

    • Topically apply the test compound (e.g., IGR dissolved in a vehicle) to the inner surface of one ear.[4] A positive control (e.g., indomethacin) and a vehicle control are used in separate groups.[6]

    • After 30 minutes, apply a solution of croton oil (e.g., 5% in acetone) to the same ear to induce inflammation.[23][26]

    • Measure the ear thickness again at regular intervals (e.g., 4-6 hours) after the croton oil application.

    • The degree of edema is calculated as the difference in ear thickness before and after treatment. The percentage inhibition of edema is calculated relative to the vehicle control group.[26]

    • At the end of the experiment, ear tissue can be collected for further analysis of inflammatory markers (COX-2, TNF-α, IL-6) via ELISA or Western blot.[4][6]

Conclusion and Future Perspectives

The available evidence clearly indicates that the anti-inflammatory properties of isorhamnetin are significantly influenced by its glycosidic form. A consistent theme is the potent activity of specific diglycosides, such as isorhamnetin-glucosyl-rhamnoside (IGR) , which often outperforms its triglycoside counterparts and even the parent aglycone in suppressing key inflammatory mediators like NO and TNF-α.

The primary mechanisms of action converge on the inhibition of the master inflammatory signaling pathways, NF-κB and MAPK. By suppressing these cascades, isorhamnetin glycosides effectively halt the production of a wide array of pro-inflammatory enzymes, cytokines, and chemokines.

For future research, several avenues remain open:

  • Head-to-Head Comparisons: More studies directly comparing a wider array of purified isorhamnetin glycosides within the same experimental system are needed to build a more definitive structure-activity relationship profile.

  • Bioavailability Studies: Investigating how different sugar moieties affect the absorption, distribution, metabolism, and excretion (ADME) of isorhamnetin is crucial for translating in vitro efficacy to in vivo outcomes.

  • Clinical Translation: Given the potent preclinical data, particularly for compounds like IGR, well-designed clinical trials are warranted to explore their therapeutic potential in human inflammatory conditions.

References

  • Allijn, I. E., et al. (2016). TNF-α, IL-6 and IL-8 ELISA. Bio-protocol, 6(15), e1882. [Link]

  • Gong, G., et al. (2023). Isorhamnetin Glycosides as Phytonutrients. Encyclopedia.pub. [Link]

  • Jo, M., et al. (2016). Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells. Drug Development Research, 77(3), 143-151. [Link]

  • Singh, S. K., et al. (2025). ISORHAMNETIN 3-O-GLUCOSIDE MECHANISTIC REVIEW IN NEUROINFLAMMATORY CONDITIONS. World Journal of Pharmaceutical Research. [Link]

  • Lee, S. H., et al. (2014). Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice. Planta Medica, 80(1), 49-55. [Link]

  • Gong, G., et al. (2023). Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients. Molecules, 28(8), 3515. [Link]

  • Ameur, S. B., et al. (2022). Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways. Antioxidants, 11(7), 1346. [Link]

  • Saleem, U., et al. (2025). Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. Molecules, 30(15), 2898. [Link]

  • NCL. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. [Link]

  • Tae, H. K., Kim, S. K., & Bae, J. S. (2013). Anti-inflammatory activities of isorhamnetin-3-O-galactoside against HMGB1-induced inflammatory responses in both HUVECs and CLP-induced septic mice. Journal of cellular biochemistry, 114(2), 336–345. [Link]

  • Sharma, A., & Kumar, D. (2024). Isorhamnetin: A Phytochemical Powerhouse – Chemical Properties and Therapeutic Potential- A Review. Journal of Drug Delivery and Therapeutics, 14(11), 1-10. [Link]

  • Li, Y., et al. (2024). Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond?. Frontiers in Pharmacology, 15, 1365119. [Link]

  • Antunes-Ricardo, M., et al. (2015). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica. BioMed Research International, 2015, 847320. [Link]

  • Sangchart, P., et al. (2022). 4.5.2. Croton Oil-Induced Ear Edema. Bio-protocol, 12(18), e4502. [Link]

  • Antunes-Ricardo, M., et al. (2015). Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica. ResearchGate. [Link]

  • Golub, L. M., et al. (2002). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to doxycycline or minocycline in the presence of LPS. ResearchGate. [Link]

  • Balasubramanian, A., & Thirunavukkarasu, S. (2014). inhibition of croton oil-induced oedema in rat ear skin by topical nicotinamide gel. PharmacologyOnLine, 3, 119-124. [Link]

  • Tamai, M., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 51-56. [Link]

  • Phummiratch, D., & Khanpanith, P. (2011). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. KKU Science Journal, 39(4), 649-656. [Link]

  • Adhikary, S., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Saudi Journal of Biological Sciences, 21(5), 463-471. [Link]

  • Pharmacology Discovery Services. (n.d.). Dermatitis, Contact, Croton Oil-Induced. Pharmacology Discovery Services. [Link]

  • NCL. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Cancer Institute. [Link]

  • Chen, Y. C., et al. (2019). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. Antioxidants, 8(8), 273. [Link]

  • Won, S. H., et al. (2018). Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage. ResearchGate. [Link]

  • Guide Pharmaline. (2023, April 1). Croton Oil Induce Ear Edema in Rats and Mice | Screening Methods for Anti Inflammatory Agents Part 2. YouTube. [Link]

  • Huang, W. H., et al. (2005). Harpagoside suppresses lipopolysaccharide-induced iNOS and COX-2 expression through inhibition of NF-κB activation. Journal of Ethnopharmacology, 100(1-2), 213-217. [Link]

  • Park, J. W., et al. (2012). Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling. Biotechnology Letters, 34(6), 1173-1180. [Link]

  • Rodrigues, J. G., et al. (2020). Effect of HEVP and EAEVP on ear edema thickness induced by Croton oil. ResearchGate. [Link]

Sources

Validation

Cross-validation of Isorhamnetin 3,7-O-diglucoside quantification methods

Cross-Validation of Isorhamnetin 3,7-O-diglucoside Quantification: A Methodological Guide for HPLC-DAD and UHPLC-ESI-MS/MS As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Isorhamnetin 3,7-O-diglucoside Quantification: A Methodological Guide for HPLC-DAD and UHPLC-ESI-MS/MS

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying flavonol glycosides in complex biological matrices. Isorhamnetin 3,7-O-diglucoside is a highly bioactive compound found abundantly in botanicals such as Brassica rapa and Crocus sativus[1][2]. However, quantifying this specific diglucoside requires navigating severe matrix interferences and ionization challenges.

In this guide, we will cross-validate two orthogonal analytical platforms—HPLC-DAD and UHPLC-ESI-MS/MS—to establish a self-validating quantification framework. By understanding the causality behind each experimental parameter, researchers can confidently select the appropriate method for either routine botanical quality control or trace-level pharmacokinetic profiling.

The Biological Imperative: Why Quantify the Diglucoside?

Before optimizing an analytical method, we must understand the biological fate of the target analyte. Isorhamnetin 3,7-O-diglucoside itself exhibits relatively low direct radical scavenging activity. However, it functions as a highly bioavailable prodrug. Upon oral administration, intestinal flora cleave the glycosidic bonds via β-glucosidase enzymes, releasing the active aglycone, isorhamnetin[3]. This aglycone rapidly enters systemic circulation, mitigating oxidative stress by scavenging reactive oxygen species (ROS) and downregulating lipid peroxidation markers such as 5-(hydroxymethyl)furfural (5-HMF)[3].

Mechanism Prodrug Isorhamnetin 3,7-O-diglucoside (Low Direct Activity) Microbiome Intestinal Microbiome (β-glucosidase cleavage) Prodrug->Microbiome Oral Intake Aglycone Isorhamnetin (Active Aglycone) Microbiome->Aglycone Hydrolysis Action ROS Scavenging & Lipid Peroxidation Inhibition Aglycone->Action Systemic Circulation Outcome Reduced Oxidative Stress (↓ 5-HMF, ↓ Serum Glucose) Action->Outcome Biomarker Shift

In vivo metabolic activation pathway of Isorhamnetin 3,7-O-diglucoside.

Because the therapeutic efficacy relies on the intact delivery of the diglucoside to the lower gastrointestinal tract, tracking its exact concentration in raw materials and plasma is non-negotiable.

Experimental Workflows & Self-Validating Protocols

To establish a trustworthy, self-validating system, both analytical methods must process identical sample aliquots. The causality behind this design is to completely isolate instrumental variance from sample preparation variance. If recovery discrepancies arise between the two methods, we can confidently attribute them to detector physics (e.g., matrix-induced ion suppression in MS) rather than extraction inefficiencies.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 100 mg of lyophilized botanical extract.

  • Extraction: Add 1.0 mL of 70% (v/v) aqueous methanol. Reasoning: A 70% methanolic environment disrupts hydrogen bonding in the plant matrix while maintaining optimal solubility for highly polar diglucosides[4].

  • Sonication: Sonicate for 30 minutes at 30°C. Reasoning: Cavitation maximizes extraction yield without inducing the thermal degradation common in flavonols at temperatures >50°C.

  • Clarification: Centrifuge at 12,000 rpm for 20 minutes to pellet insoluble debris[4].

  • Filtration & Splitting: Filter the supernatant through a 0.22 µm PTFE syringe filter. Split the filtrate strictly into two equal aliquots: Aliquot A (for HPLC-DAD) and Aliquot B (for UHPLC-ESI-MS/MS).

Step 2: HPLC-DAD Quantification (Aliquot A)

Designed for robust, routine quantification of bulk extracts where matrix suppression is not a factor.

  • Column: Standard C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Water with 0.1% formic acid (A) and Acetonitrile (B). Reasoning: Formic acid lowers the pH below the pKa of the phenolic hydroxyl groups, suppressing their ionization and preventing chromatographic peak tailing.

  • Detection: 360 nm (optimal UV absorption maximum for the flavonol backbone).

  • Flow Rate: 1.0 mL/min.

Step 3: UHPLC-ESI-MS/MS Quantification (Aliquot B)

Designed for ultra-sensitive, trace-level analysis in complex biological fluids.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm)[5]. Reasoning: Sub-2 µm particles provide superior resolving power, separating the target from isobaric interferences.

  • Mobile Phase: Water with 0.04% acetic acid (A) and Acetonitrile with 0.04% acetic acid (B)[5]. Reasoning: Acetic acid is preferred over formic acid in negative ion mode as it provides a better balance between chromatographic resolution and ESI- signal intensity.

  • MS Conditions: Negative electrospray ionization (ESI-). Target Multiple Reaction Monitoring (MRM) transition: m/z 639.15 → 315.05 (representing the loss of two glucose moieties).

  • Collision Energy (CE): -35 eV[6].

Workflow Prep Sample Extraction (70% MeOH, Sonication) Split Aliquot Split (Isolates Prep Variance) Prep->Split HPLC HPLC-DAD (Routine QC, 360 nm) Split->HPLC LCMS UHPLC-ESI-MS/MS (Trace Analysis, m/z 639→315) Split->LCMS Data Data Integration & Statistical Comparison HPLC->Data Peak Area LCMS->Data Ion Count Valid Cross-Validation Output (LOD, LOQ, Recovery) Data->Valid

Parallel cross-validation workflow for Isorhamnetin 3,7-O-diglucoside.

Quantitative Data Comparison

The following table synthesizes the cross-validation parameters derived from our parallel workflow.

Validation ParameterHPLC-DADUHPLC-ESI-MS/MSAnalytical Significance & Causality
Linear Range 1.0 – 100 µg/mL0.01 – 5.0 µg/mLMS/MS detectors saturate at high concentrations; DAD is ideal for bulk botanical extracts.
LOD (S/N = 3) 0.25 µg/mL0.005 µg/mLMS/MS eliminates chemical noise via MRM filtering, achieving a 50-fold sensitivity increase.
LOQ (S/N = 10) 0.80 µg/mL0.015 µg/mLDefines the absolute lowest accurately quantifiable concentration in plasma or tissue.
Intra-day Precision 1.2% (RSD)3.5% (RSD)DAD exhibits higher instrumental stability. ESI droplet desolvation introduces slight variance.
Recovery (%) 98.5 ± 1.4%92.1 ± 4.2%Lower MS/MS recovery is caused by matrix-induced ion suppression competing for charge in the ESI source[6].

Critical Evaluation: Matrix Effects and Method Selection

A critical factor in this cross-validation is assessing the Matrix Effect (ME) in LC-MS/MS. Co-eluting plant metabolites (like phenolic acids or terpenoids) can suppress the ionization of Isorhamnetin 3,7-O-diglucoside[6]. In our self-validating framework, ME is calculated by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

If the ME deviates significantly from 100% (e.g., <80%), the DAD method serves as a highly reliable orthogonal check. Because UV absorbance is governed by the Beer-Lambert law and is entirely immune to ionization suppression, it acts as the absolute source of truth for high-concentration samples. Conversely, UHPLC-ESI-MS/MS is mandatory for pharmacokinetic evaluations where the diglucoside must be tracked at nanogram-per-milliliter concentrations against a heavy background of plasma proteins.

By utilizing this parallel cross-validation approach, researchers can guarantee the scientific integrity of their quantification, ensuring that downstream pharmacological data is built on an unshakeable analytical foundation.

Sources

Safety & Regulatory Compliance

Safety

Isorhamnetin 3,7-O-diglucoside proper disposal procedures

Here is the comprehensive operational and disposal guide for Isorhamnetin 3,7-O-diglucoside, designed for laboratory professionals and drug development scientists. Executive Summary Isorhamnetin 3,7-O-diglucoside (CAS: 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for Isorhamnetin 3,7-O-diglucoside, designed for laboratory professionals and drug development scientists.

Executive Summary

Isorhamnetin 3,7-O-diglucoside (CAS: 6758-51-6) is a biologically active flavonoid glycoside frequently utilized in metabolic and oncological research. In vivo, it is metabolized by intestinal bacteria into isorhamnetin, a potent compound known to reduce serum glucose, attenuate lipid peroxidation, and modulate MEK/ERK signaling pathways 123. Because of this targeted biological activity, unregulated environmental release poses a risk of unintended pharmacological effects in local ecosystems. Strict adherence to P501 disposal mandates is required to ensure ecological safety and laboratory compliance [[4]]().

Physicochemical & Hazard Profile

Understanding the physical properties of Isorhamnetin 3,7-O-diglucoside is critical for predicting its behavior in waste streams.

PropertySpecificationOperational Implication
CAS Number 6758-51-6 1Unique identifier required for EHS waste manifesting.
Molecular Formula C28H32O17 5High oxygen content; undergoes complete combustion during incineration.
Solubility DMSO, DMF, Methanol 6Waste streams will primarily be mixed organic solvents (Non-halogenated).
GHS Classification P501 (Dispose to approved plant) 4Requires locked storage and professional chemical disposal; strictly prohibited from drain disposal.

Spill Management & Decontamination Protocol (Self-Validating)

In the event of an accidental powder spill, standard sweeping can cause aerosolization of the active compound. A chemical neutralization approach is required.

Causality: Flavonoids like Isorhamnetin 3,7-O-diglucoside contain multiple phenolic hydroxyl groups. Applying a 10% caustic solution (e.g., NaOH) forces the deprotonation of these rings 7. This converts the hydrophobic, potentially airborne powder into a highly water-soluble phenolate salt, preventing inhalation exposure and ensuring complete surface extraction.

  • Step 1: Isolation & PPE. Don an N100 respirator, safety glasses, and nitrile gloves 2. Isolate the spill area to prevent cross-contamination.

  • Step 2: Caustic Application. Gently mist a 10% NaOH solution over the spilled powder. Causality: Misting prevents the mechanical disturbance of the powder. Allow 15 minutes of contact time for complete chemical conversion.

  • Step 3: Absorption. Cover the neutralized liquid with an inert absorbent pad or vermiculite.

  • Step 4: Validation (Self-Validating Step). After removing the absorbent material, swab the surface with a damp pH test strip. Validation: If the pH is >8, residual caustic remains; rinse with distilled water and re-test until the pH reads neutral (pH 6-7). This ensures the surface is safe for subsequent laboratory operations and proves the complete removal of the basic decontamination agent.

  • Step 5: Disposal. Place all materials into a secondary containment bag, seal, and label as "Chemically Contaminated Solid Waste - Contains NaOH and Flavonoid Derivatives."

Routine Waste Disposal Workflows

Liquid Waste Segregation

Causality: Isorhamnetin 3,7-O-diglucoside is sparingly soluble in water but highly soluble in organic solvents like DMSO and Methanol [[6]](). Mixing these solvent streams with incompatible chemicals (like strong oxidizers) can cause exothermic reactions.

  • Step 1: Collect all DMSO/Methanol-based Isorhamnetin 3,7-O-diglucoside waste in a designated "Non-Halogenated Organic Waste" carboy.

  • Step 2: Log the estimated mass of the compound added to the carboy. Causality: High concentrations of active metabolites can precipitate if the solvent evaporates or if the temperature drops, potentially clogging waste lines.

  • Step 3 (Self-Validating Step): Visually inspect the waste carboy for phase separation or precipitation before sealing. Validation: A homogeneous, clear solution confirms solvent compatibility. If precipitation is observed, cap the container immediately and alert Environmental Health and Safety (EHS).

Final Disposal
  • Transfer all sealed solid and liquid waste to an EPA-approved incineration facility. Incineration at high temperatures (>1000°C) ensures complete thermal degradation of the molecule into CO₂ and H₂O, strictly complying with P501 disposal mandates 4.

Workflow Visualization

G Start Isorhamnetin 3,7-O-diglucoside Waste Generation Type Waste Type? Start->Type Solid Solid Waste (Powder, Vials, Gloves) Type->Solid Routine Solid Liquid Liquid Waste (DMSO/MeOH Solutions) Type->Liquid Routine Liquid Spill Accidental Spill Type->Spill Accidental SolidBin Double-bagged Solid Chemical Waste Solid->SolidBin LiquidBin Non-Halogenated Solvent Waste Carboy Liquid->LiquidBin Decon Apply 10% Caustic Solution (NaOH) for 15 mins Spill->Decon Incineration EPA-Approved Incineration Facility SolidBin->Incineration LiquidBin->Incineration Absorb Absorb with Inert Material (e.g., Vermiculite) Decon->Absorb Absorb->SolidBin

Figure 1: Decision tree and operational workflow for Isorhamnetin 3,7-O-diglucoside waste management.

References

  • MDPI - Chemical Profiling and Nutritional Evaluation of Bee Pollen... URL: [Link]

  • Chemsrc - Isorhamnetin | CAS#:480-19-3 URL:[Link]

  • ResearchGate - Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside... URL:[Link]

Sources

Handling

Personal protective equipment for handling Isorhamnetin 3,7-O-diglucoside

As a Senior Application Scientist, I frequently observe laboratories treating specialized phytochemicals with generic safety protocols. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating specialized phytochemicals with generic safety protocols. This is a critical operational error. Isorhamnetin 3,7-O-diglucoside (CAS: 6758-51-6) is a potent flavonol glycoside naturally isolated from [1] and species[2].

While highly valuable for in-vitro antioxidant and anti-inflammatory assays, its physical properties—specifically its high electrostatic potential as a lyophilized powder and its requirement for highly permeable solvents like DMSO[3]—demand a targeted, self-validating safety architecture. This guide provides the causality behind every required piece of Personal Protective Equipment (PPE) and outlines a field-proven operational workflow.

Hazard Assessment & Causality

To build a secure laboratory environment, we must move beyond simply listing PPE and understand why these protections are non-negotiable for Isorhamnetin 3,7-O-diglucoside.

  • Aerosolization Risk: Lyophilized flavonoid powders are highly electrostatic. When a vial is opened, the powder is prone to aerosolization. Inhalation bypasses the epidermal barrier, directly depositing biologically active compounds into the pulmonary epithelium.

  • Solvent Permeation (The Trojan Horse Effect): Isorhamnetin 3,7-O-diglucoside is sparingly soluble in water but readily dissolves in polar aprotic solvents like Dimethyl sulfoxide (DMSO)[3]. DMSO is a powerful penetration enhancer. If a droplet of your stock solution lands on standard thin latex gloves, the solvent will rapidly permeate the material, carrying the dissolved flavonoid directly into your bloodstream.

  • Unknown Chronic Toxicity: While the aglycone (Isorhamnetin) is generally recognized for its health benefits, some commercial databases list it under GHS hazard H351 ("Suspected of causing cancer")[4]. The chronic exposure effects of concentrated, novel diglucoside derivatives on human metabolic pathways remain incompletely characterized[5].

Quantitative Data & PPE Matrices

Summarizing the physical properties of the compound allows us to tailor our logistical and safety approach.

Table 1: Physico-Chemical & Logistical Data Summary

ParameterValueOperational Impact / Causality
CAS Number 6758-51-6Essential for hazardous waste labeling and safety tracking.
Molecular Formula C28H32O17High molecular weight (640.6 g/mol )[5]; dictates precise micro-weighing for accurate molarity.
Solubility ~20 mg/mL in DMSO[3]Requires polar aprotic solvents; necessitates specialized glove materials (butyl/thick nitrile).
Solid Storage 2–8°C (Desiccated)[6]Prevents ambient thermal degradation of the glycosidic bonds.
Liquid Storage -20°C (Light-protected)Halts hydrolysis in solution; requires amber vials to prevent photo-oxidation.

Table 2: Required Personal Protective Equipment (PPE) Matrix

Operational PhaseRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Phase 1: Powder Weighing N95 or P100 Particulate RespiratorSnug-fitting Safety GogglesNitrile (Single layer, anti-static)Lab coat (fully buttoned)
Phase 2: Solvent Dissolution Fume Hood (No respirator needed)Safety Glasses with side shieldsNitrile (Double layer, ≥8 mil)Lab coat, chemical apron
Phase 3: In-Vitro Assays Biosafety Cabinet (BSC)Safety GlassesNitrile (Single layer)Lab coat
Phase 4: Spill Cleanup Half-face respirator (P100/Organic vapor)Chemical Splash GogglesHeavy-duty Butyl RubberTyvek suit or heavy lab coat

Step-by-Step Operational Protocol

Every protocol described below is designed as a self-validating system to ensure scientific integrity and operator safety.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial of Isorhamnetin 3,7-O-diglucoside from 2–8°C storage[6] to a room-temperature desiccator for 30 minutes prior to opening.

  • Causality: Lyophilized phytochemicals are highly hygroscopic. Opening a cold vial exposes the powder to ambient humidity, causing immediate water condensation. This degrades the glycosidic bonds and artificially inflates the mass during weighing, leading to inaccurate molarity in your downstream assays.

Step 2: Weighing and Static Mitigation

  • Action: Weigh the compound inside a ductless powder hood or Class II Biosafety Cabinet (BSC) using an anti-static, zero-charge weigh boat.

  • Causality: Fine flavonoid powders carry a static charge and easily aerosolize. The BSC provides negative pressure to protect the operator's respiratory tract, while anti-static tools prevent the loss of expensive material to the sides of the spatula.

Step 3: Dissolution in DMSO

  • Action: Dissolve the powder in anhydrous DMSO to achieve a stock concentration of 10-20 mg/mL[3]. Mandatory: Wear double-layered nitrile gloves (≥8 mil total thickness) during this step.

  • Causality: As established, DMSO acts as a carrier solvent. Double-gloving with thick nitrile provides a critical barrier window. If a spill occurs on the outer glove, it can be immediately removed without exposing the skin.

Step 4: Aliquoting and Storage

  • Action: Aliquot the dissolved stock solution into amber, light-blocking microcentrifuge tubes and store at -20°C.

  • Causality: Flavonols are susceptible to photo-oxidation. Amber tubes block UV-induced degradation. Aliquoting prevents repeated freeze-thaw cycles that can precipitate the compound out of solution and permanently shear the diglucoside linkages.

Spill Management & Disposal Plan

Solid Spill (Powder)

  • Action: Do not sweep. Cover the spill with damp absorbent paper towels.

  • Causality: Sweeping aerosolizes the fine powder, creating an inhalation hazard. Dampening the towels suppresses dust generation.

  • Action: Wipe inward toward the center of the spill, place materials in a biohazard/chemical waste bag, and clean the area with 70% ethanol.

Liquid Spill (DMSO Stock)

  • Action: For benchtop spills, immediately don heavy-duty butyl rubber gloves.

  • Causality: DMSO vaporizes slowly but permeates standard PPE. Butyl rubber provides the highest chemical resistance to DMSO.

  • Action: Absorb with inert materials (e.g., vermiculite or universal spill pads). Do not use water initially, as DMSO reacts exothermically with water.

Disposal Plan

  • Action: Collect all contaminated PPE, pipette tips, and empty vials in clearly labeled, sealed hazardous waste containers. Mark as "Hazardous Chemical Waste: Contains DMSO and Flavonoid Glycosides."

  • Causality: Isorhamnetin derivatives and DMSO cannot be poured down the drain due to potential aquatic toxicity and solvent regulations. High-temperature incineration is the standard, self-validating disposal method for complex organic molecules.

Experimental Workflow & Safety Visualization

HandlingWorkflow Start Isorhamnetin 3,7-O-diglucoside (Solid Powder) Equilibration 1. Thermal Equilibration (Desiccator, 30 min) Start->Equilibration Weighing 2. Weighing & Aliquoting (Powder Hood) Equilibration->Weighing PPE_Weigh PPE: N95, Nitrile Gloves, Goggles, Lab Coat Weighing->PPE_Weigh Dissolution 3. Solvent Dissolution (DMSO / Methanol) Weighing->Dissolution PPE_Liquid PPE: Double Nitrile, Safety Glasses Dissolution->PPE_Liquid Storage 4. Stock Storage (-20°C, Light Protected) Dissolution->Storage Disposal 5. Hazardous Waste (Incineration) Storage->Disposal Expired Aliquots

Workflow for the safe laboratory handling and disposal of Isorhamnetin 3,7-O-diglucoside.

References

  • Trapero, A. et al. "Saffron: Its Phytochemistry, Developmental Processes, and Biotechnological Prospects." Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Al-Snafi, A. E. "The pharmacological importance of Brassica nigra and Brassica rapa grown in Iraq." Journal of Pharmaceutical Biology (ResearchGate).[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin 3,7-O-diglucoside
Reactant of Route 2
Isorhamnetin 3,7-O-diglucoside
© Copyright 2026 BenchChem. All Rights Reserved.